molecular formula C8H16N2O4 B558336 Boc-Dap-OH CAS No. 73259-81-1

Boc-Dap-OH

货号: B558336
CAS 编号: 73259-81-1
分子量: 204.22 g/mol
InChI 键: KRJLRVZLNABMAT-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373154
Record name Boc-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73259-81-1
Record name Boc-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Boc-Dap-OH, is a non-canonical amino acid derivative that serves as a crucial building block in synthetic chemistry.[1] Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, makes it a versatile tool for introducing specific functionalities into peptides and other complex molecules.[1] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its role in synthetic workflows.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] The quantitative physical and chemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Identification Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-aminopropanoic acid[3]
Common Synonyms Boc-L-Dap-OH, (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid, Nα-Boc-L-2,3-diaminopropionic acid[2][3]
CAS Number 73259-81-1[2][4]
Molecular Formula C₈H₁₆N₂O₄[2][5]
Molecular Weight 204.22 g/mol [2][3][5]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[2][4]
InChI Key KRJLRVZLNABMAT-YFKPBYRVSA-N[2][4]

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White to Off-White Solid[2]
Melting Point 210 °C (decomposes)[2][4]
Boiling Point 364.4 ± 37.0 °C (Predicted)[2]
Density 1.189 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.88 ± 0.16 (Predicted)[2]
Optical Rotation ([α]20/D) +5.5° ± 1° (c=1% in methanol:water 1:1)[2][4]
Solubility DMSO (Slightly, requires heating and sonication), Water (Sparingly, requires heating and sonication)[2]
Storage Temperature 2-8°C, in an inert atmosphere, kept in a dark place[2]

Logical Structure and Synthetic Utility

This compound is derived from the amino acid L-2,3-diaminopropionic acid. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group is fundamental to its utility. This protection scheme leaves the β-amino group available for further chemical modification, making this compound an essential precursor for creating orthogonally protected diaminopropionic acid derivatives, such as Fmoc-Dap(Boc)-OH or Boc-Dap(Fmoc)-OH, which are widely used in peptide synthesis.[1][6]

Boc_Dap_OH_Structure cluster_0 L-2,3-Diaminopropionic Acid (Dap) cluster_1 Protection Strategy cluster_2 Resulting Derivative Dap H₂N-CH(COOH)-CH₂-NH₂ Protect_Alpha Selective Protection of α-amino group Dap->Protect_Alpha Reacts with Boc_Group Boc Group (tert-butoxycarbonyl) Boc_Group->Protect_Alpha Boc_Dap_OH Boc-HN-CH(COOH)-CH₂-NH₂ (this compound) Protect_Alpha->Boc_Dap_OH Yields SPPS_Workflow Resin Solid Support Resin AA1 Boc-AA₁-Resin (First amino acid coupled) Resin->AA1 Couple first AA Deprotect1 Step 1: Deprotection (TFA in DCM) AA1->Deprotect1 Neutralize1 Step 2: Neutralization (DIEA in DCM) Deprotect1->Neutralize1 FreeAmine1 H₂N-AA₁-Resin Neutralize1->FreeAmine1 Couple Step 3: Coupling (this compound + DCC/HOBt) FreeAmine1->Couple Peptide Boc-Dap(NH₂)-AA₁-Resin Couple->Peptide Elongation Further Chain Elongation (Repeat Steps 1-3) Peptide->Elongation Modification Side-Chain Modification (At β-amino group) Peptide->Modification Cleavage Final Cleavage (e.g., HF) Elongation->Cleavage Modification->Cleavage FinalPeptide H₂N-Dap(NH₂)-AA₁-COOH (Final Peptide) Cleavage->FinalPeptide

References

An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH), a valuable building block in peptide synthesis and drug discovery. This document details its chemical structure, molecular weight, physicochemical properties, and provides a detailed experimental protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Core Concepts: Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common acid-labile protecting group in peptide synthesis. This selective protection leaves the β-amino group available for further functionalization, making this compound a versatile tool for creating modified peptides, including branched and cyclic structures.

The presence of two amino groups and a carboxylic acid moiety allows for diverse chemical modifications and the introduction of unique structural features into peptides. This can influence their biological activity, stability, and pharmacokinetic properties.

Stereochemistry

This compound exists as two stereoisomers: Boc-L-Dap-OH (S-configuration) and Boc-D-Dap-OH (R-configuration). The choice of isomer is critical for the desired three-dimensional structure and biological activity of the final peptide.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₈H₁₆N₂O₄[1]
Molecular Weight 204.22 g/mol [1]
Appearance White to off-white solid
Melting Point 210 °C (with decomposition)
Optical Rotation (L-isomer) [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)
Purity ≥98.0% (TLC)

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following section provides a detailed methodology for the incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy. This protocol assumes the use of a manual or automated peptide synthesizer.

Materials and Reagents
  • Boc-Dap(Fmoc)-OH or Boc-Dap(Alloc)-OH (for orthogonal side-chain protection)

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Piperidine (for Fmoc removal) or Palladium(0) catalyst (for Alloc removal)

  • Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

  • Diethyl ether, cold

Experimental Workflow: Boc-SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-Dap residue with an orthogonally protected side chain (e.g., Fmoc).

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Boc-Dap(Fmoc)-OH HBTU, DIEA in DMF Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Boc_Deprotection Boc Deprotection: 50% TFA in DCM Wash1->Boc_Deprotection Wash2 Wash (DCM, IPA) Boc_Deprotection->Wash2 Neutralization Neutralization: 10% DIEA in DCM Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Next_Cycle Ready for Next Coupling Wash3->Next_Cycle

Boc-SPPS cycle for Boc-Dap(Fmoc)-OH incorporation.
Step-by-Step Protocol

1. Resin Preparation:

  • Start with the resin-bound peptide chain having a free N-terminal amine.

  • Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30 minutes.

2. Coupling of Boc-Dap(Side-Chain Protected)-OH:

  • Side-Chain Protection: To selectively functionalize the β-amino group later, it is crucial to use a this compound derivative with an orthogonal protecting group on the side chain, such as Fmoc (Boc-Dap(Fmoc)-OH) or Alloc (Boc-Dap(Alloc)-OH).

  • Activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

3. Capping (Optional):

  • To block any unreacted amino groups, a capping step can be performed using acetic anhydride and DIEA in DMF.

4. Boc Deprotection:

  • Wash the resin with DMF and then DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[1]

5. Washing and Neutralization:

  • Wash the resin thoroughly with DCM to remove residual TFA.

  • Wash with isopropanol (IPA) to help shrink the resin and remove trapped acid.

  • Wash again with DCM.

  • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).[1]

  • Wash the resin with DCM to remove excess DIEA.

The resin is now ready for the coupling of the next amino acid in the sequence.

Orthogonal Deprotection and Side-Chain Functionalization

The use of an orthogonal protecting group on the β-amino group of Dap allows for its selective deprotection and subsequent modification while the peptide is still attached to the resin.

Orthogonal_Deprotection Peptide_Resin Peptide-Resin -Dap(Fmoc)- Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Peptide_Resin->Fmoc_Deprotection Free_Beta_Amine Peptide-Resin -Dap(NH2)- Fmoc_Deprotection->Free_Beta_Amine Functionalization Side-Chain Functionalization: (e.g., Acylation, Alkylation) Free_Beta_Amine->Functionalization Modified_Peptide Modified Peptide-Resin Functionalization->Modified_Peptide

Workflow for orthogonal deprotection and functionalization.
  • Fmoc Deprotection: The Fmoc group is base-labile and can be selectively removed by treating the resin with a 20% solution of piperidine in DMF.

  • Alloc Deprotection: The Alloc group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.

Once the β-amino group is deprotected, it can be functionalized in various ways, such as:

  • Acylation: Reaction with a carboxylic acid or acyl chloride to form an amide bond.

  • Alkylation: Reaction with an alkyl halide to introduce an alkyl group.

  • Conjugation: Attachment of other molecules, such as fluorophores, biotin, or drug molecules, to create peptide conjugates.[2]

Final Cleavage and Purification

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Cleavage: For peptides synthesized using the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole is typically used.[1] Alternatively, a less hazardous method using trifluoromethanesulfonic acid (TFMSA) can be employed.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final product with high purity.

Applications in Research and Drug Development

Peptides containing diaminopropionic acid have shown significant potential in various therapeutic areas. The additional amino group can be used to:

  • Enhance Antimicrobial Activity: The introduction of positive charges through the β-amino group can improve the interaction of antimicrobial peptides (AMPs) with negatively charged bacterial membranes.[3][4]

  • Create Peptide-Drug Conjugates (PDCs): The β-amino group serves as a convenient handle for attaching cytotoxic drugs, creating targeted delivery systems for cancer therapy.[2]

  • Synthesize Branched and Cyclic Peptides: this compound is a key building block for creating peptides with constrained conformations, which can lead to increased receptor affinity and stability.[5]

This technical guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications and troubleshooting, it is recommended to consult the cited literature and other expert resources.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), a valuable non-canonical amino acid derivative utilized in peptide synthesis and drug development. This document details a robust synthetic pathway, purification protocols, and characterization data to assist researchers in the efficient production of high-purity this compound.

Introduction

Nα-Boc-L-2,3-diaminopropionic acid (this compound) is a protected form of the non-canonical amino acid L-2,3-diaminopropionic acid (Dap). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for selective functionalization of the β-amino group, making it a crucial building block in the synthesis of modified peptides and other complex molecules. The incorporation of Dap residues can enhance the biological activity and stability of peptides. This guide focuses on a practical and efficient synthetic route starting from the readily available amino acid L-asparagine.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the Boc protection of L-asparagine followed by a Hofmann rearrangement of the resulting Nα-Boc-L-asparagine.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Boc Protection of L-Asparagine cluster_1 Step 2: Hofmann Rearrangement start1 L-Asparagine proc1 Dissolve in 1,4-Dioxane/Water Add Sodium Carbonate start1->proc1 proc2 Add Di-tert-butyl dicarbonate (Boc)2O Stir overnight at room temperature proc1->proc2 proc3 Remove 1,4-Dioxane (reduced pressure) proc2->proc3 proc4 Acidify with HCl (pH 2) proc3->proc4 proc5 Filter and wash with water proc4->proc5 end1 Nα-Boc-L-Asparagine proc5->end1 start2 Nα-Boc-L-Asparagine end1->start2 proc6 Dissolve in Methanol Add N-bromosuccinimide (NBS) and DBU start2->proc6 proc7 Reflux for 15 min Add second aliquot of NBS proc6->proc7 proc8 Continue reflux for 30 min proc7->proc8 proc9 Remove Methanol (rotary evaporation) proc8->proc9 proc10 Dissolve in Ethyl Acetate Wash with HCl, NaOH, and brine proc9->proc10 proc11 Dry over MgSO4 and concentrate proc10->proc11 end2 Crude this compound proc11->end2

Diagram 1: Synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-Asparagine

  • In a round-bottom flask, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.[1]

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) slowly at room temperature.[1]

  • Stir the reaction mixture overnight at room temperature.[1]

  • Remove the 1,4-dioxane from the reaction mixture under reduced pressure.[1]

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 37% hydrochloric acid. A white solid will precipitate.[1]

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield Nα-Boc-L-asparagine.[1]

Step 2: Hofmann Rearrangement to this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Nα-Boc-L-asparagine (1.0 eq.) in methanol.

  • Add N-bromosuccinimide (NBS, 1.0 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.3 eq.) to the solution.[2]

  • Heat the reaction mixture to reflux for 15 minutes.[2]

  • Add a second equivalent of NBS (1.0 eq.) slowly to the refluxing solution.[2]

  • Continue to reflux the mixture for an additional 30 minutes.[2]

  • After cooling to room temperature, remove the methanol by rotary evaporation.[2]

  • Dissolve the residue in ethyl acetate and wash successively with 6 N HCl, 1 N NaOH, and saturated sodium chloride (brine).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[2]

Purification of this compound

The crude this compound can be purified by either recrystallization or column chromatography to achieve high purity.

Purification Workflow

G cluster_0 Purification start Crude this compound method1 Recrystallization start->method1 method2 Column Chromatography start->method2 end Pure this compound method1->end method2->end

Diagram 2: Purification options for this compound.
Detailed Purification Protocols

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent system, such as ethyl acetate/hexane or acetone/water.[3]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

  • Prepare a silica gel column packed with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Synthesis Data
StepStarting MaterialKey ReagentsProductTypical YieldPurity
1L-Asparagine(Boc)₂O, Na₂CO₃, 1,4-Dioxane/H₂ONα-Boc-L-Asparagine~91%[1]>95%
2Nα-Boc-L-AsparagineNBS, DBU, MethanolThis compound70-80% (estimated)Crude
-Overall -This compound 64-73% (calculated) >98% (after purification) [4]
Characterization Data of this compound
PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄[4][5]
Molecular Weight 204.22 g/mol [4][5]
Appearance White solid[4]
Melting Point 210 °C (dec.)[4]
Optical Rotation [α]²⁰/D +5.5±1° (c=1% in methanol:water 1:1)[4]
Purity (TLC) ≥98.0%[4]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 12.5 (1H, br s, COOH), 6.87 (1H, d, J=8.4 Hz, NH), 4.23 (1H, q, J=7.7 Hz, α-CH), 2.56-2.36 (2H, m, β-CH₂), 1.38 (9H, s, C(CH₃)₃). (Note: This is a representative spectrum based on a similar structure and may vary slightly).[1]

  • ¹³C NMR (DMSO-d₆, 126 MHz): δ 154.5 (C=O, Boc), 78.4 (C(CH₃)₃), 61.1 (α-CH), 27.6 (C(CH₃)₃). (Note: This is a representative spectrum based on a similar structure and may vary slightly).[6]

  • FT-IR (KBr, cm⁻¹): 3356 (N-H stretch), 2934 (C-H stretch), 1653 (C=O stretch, amide), 1559 (N-H bend), 1419 (C-H bend).[6]

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis and purification of high-purity this compound. The described two-step synthesis starting from L-asparagine is efficient and utilizes readily available reagents. The provided purification protocols and characterization data will aid researchers in obtaining and verifying the quality of this important building block for advanced peptide synthesis and drug discovery applications.

References

An In-depth Technical Guide to the Safe Handling of Boc-Dap-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a derivative of a non-proteinogenic amino acid used in peptide synthesis and drug development.[1][2] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets (SDS) and chemical supplier information.

1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper storage and handling.

PropertyValueReference
Molecular Formula C8H16N2O4[3][4]
Molecular Weight 204.22 g/mol [3][4]
Appearance Solid, white crystalline powder[2]
Melting Point 210 °C (decomposition)
Optical Activity [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)
Purity ≥98.0% (TLC)
Storage Temperature Room temperature; Keep in a dark, dry, and well-ventilated place.[5][5][6]

2. Hazard Identification and Classification

This compound has been classified with certain hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements associated with this compound are summarized in Table 2. It is important to note that hazard information may vary slightly between suppliers.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.[1]

Note: Some suppliers' safety data sheets indicate "no data available" for certain hazard classifications.[3] The information presented here represents the most comprehensive hazard profile found.

3. Experimental Protocols for Safe Handling

While specific experimental protocols for the toxicological testing of this compound are not publicly available, a generalized workflow for handling this chemical in a research setting is crucial. The following diagram illustrates a logical sequence of operations to ensure safety.

experimental_workflow cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) Risk_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood, Ventilation) PPE_Selection->Engineering_Controls Weighing Weighing (in ventilated enclosure) Engineering_Controls->Weighing Proceed if safe Dissolution Dissolution/Reaction (in fume hood) Weighing->Dissolution Transfer Transfer of Solutions Dissolution->Transfer Decontamination Decontaminate Work Surfaces Transfer->Decontamination After experiment Waste_Segregation Segregate Waste (Solid and Liquid) Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste (Follow institutional guidelines) Waste_Segregation->Waste_Disposal Waste_Disposal->Risk_Assessment For next experiment Spill Spill Response Exposure Personnel Exposure

Figure 1: Experimental Workflow for Safe Handling of this compound.

4. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure to this compound, the following personal protective equipment and engineering controls should be utilized:

  • Engineering Controls : Handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[7]

  • Eye/Face Protection : Chemical safety glasses with side shields or goggles are mandatory.[7]

  • Skin Protection :

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Body Protection : A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.[7]

  • Respiratory Protection : If ventilation is inadequate or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

5. First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[3][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3]

6. Storage and Stability

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations:

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[8] It is best to follow the storage temperature specified by the supplier. Keep away from incompatible materials.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[7]

7. Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][6]

  • Clean-up :

    • Wear appropriate personal protective equipment (see Section 4).

    • For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7]

    • Use spark-proof tools and explosion-proof equipment if necessary.[3][6]

  • Disposal : Dispose of the collected waste in accordance with local, state, and federal regulations.

8. Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. The primary health effects are believed to be irritation to the skin, eyes, and respiratory system, as indicated by the GHS hazard statements.[1] The following diagram illustrates a generalized signaling pathway for skin irritation that may be relevant.

irritation_pathway Boc_Dap_OH This compound Exposure (Skin Contact) Keratinocytes Keratinocytes Boc_Dap_OH->Keratinocytes disrupts cell membrane Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokine_Release activates Immune_Cell_Recruitment Recruitment of Immune Cells (e.g., T-cells, Neutrophils) Cytokine_Release->Immune_Cell_Recruitment signals Inflammation Inflammatory Response (Redness, Swelling, Irritation) Immune_Cell_Recruitment->Inflammation leads to

Figure 2: Generalized Signaling Pathway for Skin Irritation.

9. Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.[3][6]

This compound is a valuable reagent in peptide synthesis. While it presents moderate health hazards, including irritation to the skin, eyes, and respiratory system, and is harmful if swallowed or inhaled, these risks can be effectively managed through the diligent application of the safety precautions outlined in this guide. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe and productive laboratory environment.

References

A Comprehensive Technical Guide to Boc-Dap-OH in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH), a crucial building block in peptide synthesis for research and drug development. This document details commercial suppliers, key chemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on enabling researchers to effectively incorporate this versatile amino acid derivative into their workflows.

Commercial Availability and Physical Properties

This compound and its enantiomer, Boc-D-Dap-OH, are readily available from several commercial suppliers, ensuring a stable supply for research needs. These compounds are typically supplied as a white to off-white powder. Key suppliers and their product specifications are summarized below for easy comparison.

Table 1: Commercial Suppliers of Boc-L-Dap-OH (CAS: 73259-81-1)

SupplierPurity/AssayMolecular Weight ( g/mol )Optical Rotation ([α]D)Melting Point (°C)
Sigma-Aldrich ≥98.0% (TLC)204.22+5.5±1° (c=1% in methanol:water 1:1)210 (dec.)
Ambeed ---204.22[1]------
Benchchem ------------
Scientific Laboratory Supplies ≥98.0% (TLC)---------

Table 2: Commercial Suppliers of Boc-D-Dap-OH (CAS: 76387-70-7)

SupplierPurity/AssayMolecular Weight ( g/mol )Melting Point (°C)
Santa Cruz Biotechnology ---204.22[2]---
Chemdad ---204.22200-203
Chemsrc ---204.22---
Chengdu Youngshe Chemical Co., Ltd. 98%------

The Role of this compound in Peptide Synthesis

This compound is a derivative of diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of amino acids in peptide synthesis. The Boc group is acid-labile and can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the peptide chain remains attached to the solid support. This characteristic is central to the Boc/Bzl (benzyl) solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

The presence of a free β-amino group in this compound allows for various modifications, such as the introduction of branching points in the peptide backbone, the creation of cyclic peptides, or the attachment of other molecules like therapeutic agents for drug delivery systems.[6] Peptides incorporating Dap residues have shown enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.[6]

Experimental Protocol: Incorporation of this compound using Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS on a Merrifield or PAM resin.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[7]

  • N-terminal Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and react for an additional 20-30 minutes.[7]

    • Wash the resin thoroughly with DCM and then DMF to remove residual acid.[7]

  • Neutralization:

    • Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling (this compound):

    • Pre-activation: Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a qualitative method like the Kaiser test to ensure completion.

    • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

    • This is typically achieved using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[8]

    • The peptide is then precipitated in cold diethyl ether, collected by centrifugation, and washed with cold ether.

  • Purification and Characterization:

    • The crude peptide is dissolved in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Visualization of Experimental Workflows

Boc-SPPS Cycle for Incorporation of this compound

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash_Neutralize Wash (DCM/DMF) Neutralize (DIEA) Deprotection->Wash_Neutralize Coupling Couple this compound (HATU/DIEA in DMF) Wash_Neutralize->Coupling Wash_Final Wash (DMF/DCM) Coupling->Wash_Final Elongated_Peptide Resin-AA(n)-Dap Wash_Final->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Elongated_Peptide->Final_Cleavage End Synthesis Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide CPP_Drug_Delivery Synthesis Synthesis of Dap-containing CPP Conjugation Conjugation of Drug Cargo to CPP Synthesis->Conjugation Cell_Interaction CPP-Drug interacts with Cell Membrane Conjugation->Cell_Interaction Internalization Internalization into Cell (e.g., Endocytosis) Cell_Interaction->Internalization Endosomal_Escape Endosomal Escape Internalization->Endosomal_Escape Drug_Release Release of Drug Cargo Endosomal_Escape->Drug_Release Target_Action Drug acts on Intracellular Target Drug_Release->Target_Action

References

Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data on the solubility of this compound in various organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for its application in solid-phase peptide synthesis (SPPS).

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the amino acid 2,3-diaminopropionic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its use in the stepwise assembly of peptides. The solubility of this compound, like other amino acid derivatives, is governed by the interplay of its polar zwitterionic character (arising from the free carboxylic acid and the beta-amino group) and the nonpolar nature of the Boc group.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is sparse. However, by examining related Boc-protected amino acids, we can infer a likely solubility profile. The following table summarizes available qualitative and semi-quantitative data for this compound and its analogs.

CompoundSolventSolubilityRemarksSource
This compound Dimethyl Sulfoxide (DMSO)Slightly SolubleHeating and sonication improve solubility.[1][2]
WaterSparingly SolubleHeating and sonication improve solubility.[1][2]
Methanol:Water (1:1)SolubleA 1% solution (10 g/L) is readily prepared.[1]
Boc-Glycine Dimethyl Sulfoxide (DMSO)100 mg/mLHighly soluble.MedchemExpress
Boc-Alanine N,N-Dimethylformamide (DMF)~94.6 g/L"Clearly soluble" at a concentration of 1 mmole in 2 mL.Sigma-Aldrich

It is important to note that the solubility of amino acids can be significantly influenced by factors such as pH, temperature, and the presence of other solutes.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMF, DCM, Acetonitrile)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a pre-weighed, clean, and dry vial.

  • Solvent Evaporation: Evaporate the solvent from the aliquot vial. This can be achieved by heating in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot taken (L)

Visualization of Experimental and Synthetic Workflows

To aid in the practical application of this compound, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for solubility determination and its use in a standard solid-phase peptide synthesis cycle.

G Experimental Workflow for Solubility Determination A Add excess this compound to a vial B Add a known volume of solvent A->B C Equilibrate at constant temperature with stirring B->C D Centrifuge to separate solid and liquid phases C->D E Transfer a known volume of supernatant to a pre-weighed vial D->E F Evaporate the solvent E->F G Weigh the dried solute F->G H Calculate solubility (g/L) G->H

Caption: A generalized workflow for determining the solubility of this compound.

G This compound in Solid-Phase Peptide Synthesis (SPPS) cluster_0 This compound in Solid-Phase Peptide Synthesis (SPPS) cluster_1 This compound in Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Peptide Deprotection Boc Deprotection (e.g., with TFA) Resin->Deprotection 1. Neutralization Neutralization (e.g., with DIEA) Deprotection->Neutralization 2. Coupling Coupling of this compound (with activating agents like HBTU/HOBt) Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. ElongatedPeptide Resin-Bound Elongated Peptide Washing->ElongatedPeptide 5. ElongatedPeptide->Deprotection Repeat cycle for next amino acid BocDapOH This compound Solution (in DMF/DMSO) BocDapOH->Coupling

Caption: A simplified cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, this guide provides a solid foundation for its effective use in research and development. The qualitative data, coupled with information from analogous compounds, suggests that polar aprotic solvents such as DMSO and DMF are suitable choices for achieving practical concentrations for synthetic applications. The provided experimental protocol offers a clear pathway for determining precise solubility values tailored to specific laboratory conditions. The visualized workflows aim to streamline the integration of this compound into synthetic peptide chemistry.

References

The Strategic Incorporation of Boc-Dap-OH in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), a pivotal non-canonical amino acid derivative in peptide chemistry. Its unique bifunctional nature, featuring a Boc-protected α-amino group and a reactive β-amino group, serves as a versatile molecular scaffold. This enables the synthesis of complex peptide architectures, including cyclic and branched structures, and facilitates the development of novel peptide-based therapeutics with enhanced stability and functionality.

Core Physicochemical and Spectroscopic Data

The utility of this compound and its orthogonally protected derivatives is underpinned by their distinct chemical properties. These properties dictate their application in specific peptide synthesis strategies, such as Boc-based or Fmoc-based solid-phase peptide synthesis (SPPS).

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics & Application
This compound 73259-81-1C₈H₁₆N₂O₄204.22210 (dec.)[1][2]Primary building block for Boc-SPPS; β-amino group is free for modification.[3]
Fmoc-Dap(Boc)-OH 162558-25-0C₂₃H₂₆N₂O₆426.46N/AStandard for Fmoc-SPPS; allows for acid-labile deprotection of the side chain.[3][4][5]
Boc-Dap(Fmoc)-OH N/AC₂₃H₂₆N₂O₆426.46N/AUsed in Boc-SPPS for selective, base-labile deprotection of the side chain.[3]
Boc-Dap(Z)-OH 65710-57-8C₁₆H₂₂N₂O₆338.36N/AZ-group on β-amine is removed by hydrogenolysis, providing further orthogonality.[6][7]
Boc-Dap(Alloc)-OH N/AC₁₂H₂₀N₂O₆288.30N/AAlloc group on β-amine is removed by palladium catalysis, orthogonal to both acid and base.[3]

Key Applications in Peptide Synthesis and Drug Discovery

This compound is not merely a structural variant but a functional tool that expands the landscape of peptide engineering. Its incorporation into peptide sequences is a strategic choice to impart specific, desirable properties.

Introduction of Branching and Scaffolding

The free β-amino group of a this compound residue, once incorporated into a peptide chain, serves as a strategic point for modification. This allows for the synthesis of branched peptides where a second peptide chain or other molecular entities (like imaging agents or drug payloads) can be attached. This is crucial in developing bioconjugates and creating complex molecular architectures.[3][8]

Peptide Cyclization and Conformational Constraint

Constraining a peptide's conformation through cyclization is a widely used strategy to enhance its stability, receptor affinity, and selectivity.[9] this compound is instrumental in this process. After incorporating a Dap residue, the side-chain β-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic or glutamic acid.[3][10] This creates a stable, cyclic peptide with a more defined three-dimensional structure.[4]

G cluster_workflow Peptide Cyclization via Dap Side-Chain A Incorporate Fmoc-Dap(Boc)-OH into Linear Peptide via SPPS B Selective Deprotection of Side-Chain (Boc Group Removal with TFA) A->B On-Resin D Intramolecular Cyclization (Lactam Bridge Formation) B->D Free β-NH2 reacts C Activation of C-terminus or Acidic Side-Chain (e.g., Asp/Glu) C->D Activated Carboxyl E Final Cleavage and Deprotection D->E F Purified Cyclic Peptide E->F

Caption: Logical workflow for synthesizing a cyclic peptide using a Dap residue.

Development of Peptidomimetics and Enhanced Therapeutics

Peptides containing Dap residues often exhibit increased resistance to enzymatic degradation, a critical attribute for therapeutic peptides that face rapid metabolism in vivo.[3] This enhanced stability prolongs the half-life and bioavailability of the drug. Furthermore, Dap serves as a key component in peptidomimetics, where its unique structure helps mimic the spatial arrangement of natural amino acid side chains to achieve improved potency and selectivity.[3]

Application in Antimicrobial Peptides (AMPs)

A significant application of Dap is in the engineering of antimicrobial peptides (AMPs).[11][12] By strategically substituting cationic lysine residues with the shorter-side-chain Dap, researchers can modulate the peptide's amphipathicity. This has been shown to dramatically reduce hemolytic activity against human red blood cells while maintaining or even enhancing potent antimicrobial activity against pathogens.[13] This decoupling of antimicrobial efficacy from host cell toxicity significantly improves the therapeutic index of AMPs, making them more viable as clinical candidates.[13]

Orthogonal Protection Strategies: The Key to Selectivity

The true power of Dap in complex peptide synthesis lies in the use of orthogonally protected derivatives. Orthogonal protecting groups are stable under the conditions used to remove other protecting groups, allowing for selective deprotection and modification of specific sites on the molecule.[6][14] The combination of Boc, Fmoc, Z (Benzyloxycarbonyl), and Alloc (Allyloxycarbonyl) protecting groups on the α- and β-amino groups of Dap provides a versatile chemical toolbox for peptide chemists.[3][6]

Orthogonal_Protection cluster_alpha α-Amine Protection (Peptide Elongation) cluster_beta β-Amine Protection (Side-Chain Modification) Dap α-NH2 Dap Core β-NH2 Boc_beta Boc Dap:f2->Boc_beta Acid Labile (TFA) Fmoc_beta Fmoc Dap:f2->Fmoc_beta Base Labile (Piperidine) Z_beta Z (Cbz) Dap:f2->Z_beta Hydrogenolysis (H2, Pd/C) Alloc_beta Alloc Dap:f2->Alloc_beta Pd(0) Catalysis Boc_alpha Boc Boc_alpha->Dap:f0 Boc-SPPS (Acid Labile) Fmoc_alpha Fmoc Fmoc_alpha->Dap:f0 Fmoc-SPPS (Base Labile)

Caption: Orthogonal protection schemes for the α- and β-amino groups of Dap.

Experimental Protocols

Successful incorporation of this compound and its derivatives requires meticulous execution of synthesis protocols. Below is a generalized protocol for a single coupling cycle within a Boc-based solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines the steps for deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acid (e.g., Boc-Dap(Fmoc)-OH)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[15][16]

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF[16]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[13][15]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the solvent.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.[15]

    • Drain the solution.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[17]

    • Drain and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[17]

  • Neutralization:

    • Wash the resin with the neutralization solution (5-10% DIPEA in DCM) for 1-2 minutes. Repeat 2-3 times until the resin is neutralized (a positive Kaiser test or chloranil test should be observed).

    • Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to prepare for coupling.

  • Amino Acid Activation and Coupling (HBTU example):

    • In a separate vessel, dissolve the incoming Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution to begin activation.[17] Allow to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered amino acids, longer coupling times or more potent reagents like HATU may be required.[17][18][19]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, drain the solution and repeat the coupling step.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • The resin is now ready for the next deprotection cycle.

SPPS_Cycle cluster_spps General Boc-SPPS Cycle Start Start: Peptide-Resin with N-terminal Boc Group Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. DCM Wash Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA) Wash1->Neutralization Wash2 4. DMF Wash Neutralization->Wash2 Coupling 5. Couple next Boc-AA (e.g., HBTU/DIPEA) Wash2->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash3 6. Final Wash (DMF, DCM) End End: Elongated Peptide-Resin Ready for next cycle Wash3->End KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash3 Negative

Caption: Workflow of a single amino acid coupling cycle in Boc-SPPS.

References

The Strategic Role of the Boc Protecting Group in Boc-Dap-OH: A Technical Guide for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and peptide chemistry, the precise control of reactive functional groups is paramount to the successful synthesis of complex molecular architectures. The non-canonical amino acid, (S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid (Boc-Dap-OH), serves as a quintessential building block, offering unique synthetic advantages primarily due to the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the Boc group's role in this compound, detailing its application in solid-phase peptide synthesis (SPPS), orthogonal protection strategies, and its impact on the development of novel therapeutics.

The Chemistry and Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, a characteristic that forms the cornerstone of its utility in peptide synthesis.[1] It is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under moderately acidic conditions. This selective lability allows for the strategic deprotection of the α-amino group of an amino acid, enabling the stepwise elongation of a peptide chain.

In the context of 2,3-diaminopropionic acid (Dap), the Boc group in this compound selectively protects the α-amino group, leaving the β-amino group and the carboxylic acid available for further chemical modification. This selective protection is crucial for introducing Dap into a peptide sequence in a controlled manner.

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.

Deprotection: The removal of the Boc group is achieved by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The formation of the tert-butyl cation necessitates the use of "scavengers" (e.g., triisopropylsilane or water) to prevent unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[2]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc group removal is critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to Boc deprotection under various conditions.

Deprotection Reagent Concentration Typical Deprotection Time Average Efficiency Reference
Trifluoroacetic Acid (TFA)50% in Dichloromethane (DCM)20-30 minutes>99%[1]
Trifluoroacetic Acid (TFA)100%5 minutes~90% (may be lower due to poor resin swelling)[3]
Hydrochloric Acid (HCl)4 M in Dioxane30 minutes>99%[4]

Table 1: Comparison of Common Boc Deprotection Reagents and Conditions.

The choice of coupling reagent for the acylation of the newly deprotected amine significantly impacts the overall yield and purity of the final peptide.

Coupling Reagent Additive Typical Coupling Time Average Coupling Yield (in DMF) Reference
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)1-2 hours>99%[5]
DIC (N,N'-Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole)1-2 hours>99%[6]
HBTU (HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt30-60 minutes>99.5%[7]
HATU (HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)30-60 minutes>99.5%[7]

Table 2: Common Coupling Reagents Used in Boc Solid-Phase Peptide Synthesis.

Experimental Protocols

Synthesis of Nα-Boc-L-2,3-diaminopropionic Acid (Boc-L-Dap-OH) from L-Serine

This protocol is adapted from established methods for the synthesis of protected amino acids from serine.[8][9]

  • Esterification and Protection of L-Serine:

    • Suspend L-serine in methanol and cool to 0°C.

    • Slowly add thionyl chloride and reflux the mixture.

    • Concentrate the reaction mixture to obtain the serine methyl ester hydrochloride.

    • Dissolve the serine methyl ester hydrochloride in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate). Stir until the reaction is complete (monitored by TLC).

    • Extract the N-Boc-L-serine methyl ester and purify by chromatography.

  • Mesylation and Azide Displacement:

    • Dissolve the N-Boc-L-serine methyl ester in anhydrous DCM and cool to 0°C.

    • Add triethylamine followed by methanesulfonyl chloride. Stir until the reaction is complete.

    • Work up the reaction to isolate the mesylated intermediate.

    • Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 displacement.

    • Extract and purify the resulting Nα-Boc-β-azido-L-alanine methyl ester.

  • Reduction of the Azide and Saponification:

    • Dissolve the azide intermediate in methanol.

    • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the azide is fully reduced to the amine.

    • Filter off the catalyst.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide to the filtrate and stir at room temperature to saponify the methyl ester.

    • Acidify the reaction mixture to pH ~4-5 with a mild acid (e.g., citric acid).

    • Extract the product, Boc-L-Dap-OH, with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

    • Concentrate the solution and crystallize the final product.

Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines a single cycle of Boc solid-phase peptide synthesis for the addition of a this compound residue.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours in a peptide synthesis vessel.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for the subsequent amino acids in the peptide sequence.

Visualizing Workflows and Logical Relationships

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative nature of the Boc-SPPS cycle.

Boc_SPPS_Cycle start Start with Amino Acid-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle End of Cycle (Ready for next AA) wash3->end_cycle end_cycle->deprotection Next Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Orthogonal Protection Strategy for Branched Peptide Synthesis

This compound is a key component in orthogonal protection schemes, particularly when used in conjunction with the base-labile Fmoc group. For instance, Nα-Fmoc-Nβ-Boc-L-Dap-OH allows for the elongation of the main peptide chain using standard Fmoc chemistry, after which the Boc group on the Dap side chain can be selectively removed with acid to allow for the synthesis of a branched peptide.

Orthogonal_Protection start Start: Resin-Peptide with Nα-Fmoc-Nβ-Boc-Dap fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection main_chain_elongation Main Chain Elongation (Fmoc-SPPS Cycles) fmoc_deprotection->main_chain_elongation boc_protection N-terminal Protection (e.g., Acetylation) main_chain_elongation->boc_protection boc_deprotection Selective Boc Deprotection (TFA in DCM) boc_protection->boc_deprotection branch_synthesis Branched Peptide Synthesis (on Dap side chain) boc_deprotection->branch_synthesis final_cleavage Final Cleavage from Resin & Side Chain Deprotection branch_synthesis->final_cleavage

Caption: Workflow for branched peptide synthesis using orthogonal protection.

Role of Dap-Containing Peptides in NOD1 Signaling

Dap is a key structural component of peptidoglycans found in the cell walls of many bacteria. Specifically, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is recognized by the intracellular pattern recognition receptor NOD1, triggering an innate immune response.[4][10][11][12][13] Synthetic peptides containing Dap can be used to probe and modulate this signaling pathway.

NOD1_Signaling cluster_extracellular Extracellular/Cytosol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP (Dap-containing peptide) NOD1 NOD1 iE_DAP->NOD1 Recognition RIP2 RIP2 NOD1->RIP2 Recruitment TAK1_TAB TAK1/TAB Complex RIP2->TAK1_TAB IKK_complex IKK Complex (α, β, γ) TAK1_TAB->IKK_complex MAPK MAP Kinases (p38, ERK, JNK) TAK1_TAB->MAPK NFkB NF-κB (p50/p65) IKK_complex->NFkB Activation gene_expression Gene Expression: Pro-inflammatory Cytokines & Antimicrobial Peptides NFkB->gene_expression Translocation AP1 AP-1 MAPK->AP1 Activation AP1->gene_expression Translocation

Caption: Simplified NOD1 signaling pathway activated by Dap-peptides.

Conclusion

The Boc protecting group in this compound provides a robust and versatile tool for chemists in drug development and peptide synthesis. Its acid lability, combined with its stability to a wide range of other reaction conditions, allows for its seamless integration into complex synthetic strategies. The ability to use this compound in orthogonal protection schemes opens up possibilities for the creation of intricate peptide structures, such as branched and cyclic peptides, which are of significant interest for therapeutic applications. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the synthesis of next-generation peptide-based drugs and research tools.

References

Boc-Dap-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of peptide and protein science has been significantly broadened by the incorporation of non-canonical amino acids (ncAAs), which offer novel functionalities and enhanced therapeutic properties. Among these, Boc-Dap-OH ((S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid) and its derivatives have emerged as versatile building blocks in synthetic peptide chemistry. The presence of a free β-amino group, in addition to the α-amino and carboxyl groups, allows for the creation of branched peptides, cyclic structures, and sites for bioconjugation, making it a valuable tool in drug discovery and development. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties and Derivatives

This compound is a derivative of the non-canonical amino acid 2,3-diaminopropionic acid (Dap) where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This selective protection is crucial for its utility in peptide synthesis, allowing for the differential functionalization of the two amino groups.[1] For more complex synthetic strategies, a variety of orthogonally protected derivatives are commercially available, enabling selective deprotection and modification of the β-amino group.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityOptical Activity [α]20/D
Boc-L-Dap-OH 73259-81-1C8H16N2O4204.22≥98.0% (TLC)+5.5±1°, c = 1% in methanol: water (1:1)
Boc-D-Dap-OH 76387-70-7C8H16N2O4204.22N/AN/A
Fmoc-L-Dap(Boc)-OH 162558-25-0C23H26N2O6426.46≥97.0% (HPLC)N/A
Fmoc-D-Dap(Boc)-OH 198544-42-2C23H26N2O6426.46N/AN/A
Z-L-Dap(Boc)-OH 16947-84-5C16H22N2O6338.36≥99.0% (TLC)−12.0±1°, c = 1% in methanol
Boc-L-Dap(Alloc)-OH 161561-83-7C12H20N2O6288.30N/AN/A

The Principle of Orthogonal Protection

The strategic power of this compound derivatives lies in the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting each other.[7][8] This allows for precise, stepwise modifications of a peptide, which is essential for creating complex architectures like cyclic or branched peptides.[8]

The following diagram illustrates the logical relationship of an orthogonal protection strategy employing Fmoc, Boc, and Alloc protecting groups on a Dap residue within a peptide synthesized on a solid support.

Orthogonal_Protection Start Resin-Peptide-Dap(PG1)-PG2 Fmoc_Removal Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Removal Fmoc-Dap(Boc)-OH used Boc_Removal Boc Deprotection (TFA/DCM) Start->Boc_Removal Boc-Dap(Fmoc)-OH used Alloc_Removal Alloc Deprotection (Pd(PPh3)4/Scavenger) Start->Alloc_Removal Fmoc-Dap(Alloc)-OH used (after Fmoc removal) Fmoc_Deprotected Resin-Peptide-Dap(PG1)-NH2 Fmoc_Removal->Fmoc_Deprotected Boc_Deprotected Resin-Peptide-NH-Dap(PG1) Boc_Removal->Boc_Deprotected Alloc_Deprotected Resin-Peptide-Dap(NH2)-PG2 Alloc_Removal->Alloc_Deprotected Chain_Elongation Peptide Chain Elongation Fmoc_Deprotected->Chain_Elongation Boc_Deprotected->Chain_Elongation Side_Chain_Mod Side-Chain Modification Alloc_Deprotected->Side_Chain_Mod

Fig. 1: Orthogonal protection strategy with Dap derivatives.

Experimental Protocols

The versatility of this compound is best demonstrated through its application in various synthetic protocols. Below are detailed methodologies for its incorporation in solid-phase peptide synthesis (SPPS) and for subsequent modifications.

General Protocol for this compound Incorporation in Boc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating a this compound residue using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers (e.g., anisole, dithiothreitol) for cleavage

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow:

Boc_SPPS_Workflow Resin_Prep 1. Resin Swelling (DCM, 30 min) Boc_Deprotection 2. Boc Deprotection (50% TFA in DCM, 30 min) Resin_Prep->Boc_Deprotection Washing1 3. Washing (DCM, IPA) Boc_Deprotection->Washing1 Neutralization 4. Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 5. Washing (DCM) Neutralization->Washing2 Coupling 6. Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA in DMF/DCM) Washing2->Coupling Washing3 7. Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat for each amino acid Washing3->Repeat Repeat->Boc_Deprotection Next cycle Final_Cleavage 8. Final Cleavage (HF or TFMSA with scavengers) Repeat->Final_Cleavage Final cycle

Fig. 2: General workflow for a single cycle in Boc-SPPS.

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIEA in DCM.

  • Washing: Wash the resin again with DCM to remove excess DIEA.

  • Amino Acid Coupling: Dissolve this compound (or another Boc-protected amino acid) and a coupling reagent (e.g., HBTU) in DMF/DCM. Add this solution to the resin, followed by DIEA, and allow the reaction to proceed for 1-2 hours. The efficiency of the coupling can be monitored using the Kaiser test.[4]

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

On-Resin Cyclization via Dap Side Chain

This protocol describes the synthesis of a head-to-side-chain cyclic peptide using Fmoc-Dap(Boc)-OH in an Fmoc-SPPS strategy.

Materials:

  • Rink Amide or other suitable resin for Fmoc-SPPS

  • Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH

  • 20% piperidine in DMF

  • TFA

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Solvents (DMF, DCM)

Procedure:

  • Linear Peptide Synthesis: Assemble the linear peptide on the resin using standard Fmoc-SPPS. Incorporate Fmoc-Dap(Boc)-OH at the desired position for cyclization. The C-terminal amino acid is attached to the resin, and the peptide is elongated towards the N-terminus.

  • N-terminal Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

  • Side-Chain Boc Deprotection: Selectively deprotect the Boc group from the Dap side chain by treating the resin with TFA in DCM.

  • On-Resin Cyclization: Wash the resin thoroughly to remove residual acid and neutralize with DIEA. Add a coupling reagent (e.g., HATU/DIEA or PyBOP) in DMF to the resin to facilitate the formation of an amide bond between the now free N-terminal amine and the Dap side-chain amine.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the cyclic peptide by RP-HPLC.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable component in various advanced applications.

Synthesis of Cyclic Peptides and Gramicidin S Analogs

This compound is frequently used in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.[9] One notable application is in the synthesis of analogs of Gramicidin S, a cyclic antimicrobial peptide.[10][11] Modifications to the Gramicidin S scaffold, including the incorporation of Dap residues, have been explored to improve its therapeutic index by increasing its antibacterial activity while reducing its hemolytic effects.[12]

Gramicidin S AnalogModificationMIC (µg/mL) vs. S. aureusHemolytic Activity (HC50, µg/mL)
Gramicidin S (native) -410
Analog 1 Orn replaced with Dap8>200
Analog 2 D-Phe replaced with D-Ala, Orn with Dap16>200

This table presents hypothetical but representative data based on trends observed in the literature for Dap-containing Gramicidin S analogs. Actual values vary depending on the specific analog and experimental conditions.

Development of Peptide-Based Therapeutics: GnRH Antagonists

Peptides containing modified amino acids are crucial in the development of receptor antagonists. For example, analogs of Gonadotropin-Releasing Hormone (GnRH) that act as antagonists are used in the treatment of hormone-dependent cancers.[13] These antagonists competitively bind to the GnRH receptor (GnRHR) in the pituitary, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14] The signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Activates GnRH_Antagonist GnRH Antagonist (e.g., Cetrorelix) GnRH_Antagonist->GnRHR Blocks G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Gene_transcription Gene Transcription (LH & FSH) MAPK_pathway->Gene_transcription Regulates

Fig. 3: Simplified GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Studies have shown that different GnRH antagonists can have varying potencies in inhibiting GnRH-mediated signaling.[1][2]

GnRH AntagonistIC50 for inhibition of GnRH-induced Ca²⁺ increase (nM)
Cetrorelix ~1-10
Ganirelix ~100
Teverelix ~100

Data represents typical ranges observed in in vitro studies.[1][2]

Bioconjugation and Molecular Probes

The free β-amino group of a Dap residue incorporated into a peptide serves as a convenient handle for bioconjugation. This allows for the attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, to the peptide. This is particularly useful in creating targeted drug delivery systems and molecular probes for diagnostics and research.

Conclusion

This compound and its orthogonally protected derivatives are indispensable tools in modern peptide chemistry. Their ability to introduce branching, facilitate cyclization, and provide a site for specific modifications has significantly expanded the repertoire of synthetic peptides with tailored properties. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of orthogonal protection and the associated experimental protocols is key to leveraging the full potential of these versatile building blocks in the creation of next-generation therapeutics and research tools.

References

The Keystone of Complex Peptide Synthesis: An In-depth Guide to Orthogonally Protected Diaminopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and protein engineering. Among these, diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, functionalization, and conformational constraints. This technical guide provides a comprehensive overview of orthogonally protected Dap derivatives, their synthesis, and their critical role in advancing therapeutic peptide design.

The strategic manipulation of peptide architecture is paramount in the quest for novel therapeutics with enhanced efficacy, stability, and target specificity. Orthogonally protected diaminopropionic acid (Dap) derivatives have emerged as indispensable building blocks in this endeavor. Their unique structure, featuring two amine functionalities, allows for the site-specific introduction of various moieties, such as polyethylene glycol (PEG), imaging agents, or cytotoxic payloads for antibody-drug conjugates. The principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions, is the key to unlocking the full potential of Dap in complex molecular constructions.[1][2][3]

The Concept of Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups.[2] An orthogonal protection strategy employs protecting groups that are stable under the conditions required for the removal of other protecting groups.[1][3] This allows for the sequential and controlled deprotection and modification of specific sites within a molecule. The most common orthogonal pairs in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]

The application of this concept to diaminopropionic acid, which possesses both an α-amino group and a β-amino group, enables the selective functionalization of either amine. This is typically achieved by protecting one amino group with Fmoc and the other with Boc, resulting in two key building blocks: Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) and Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH).[4][5]

Orthogonal_Protection cluster_Dap Diaminopropionic Acid (Dap) cluster_Protection Orthogonal Protection cluster_Deprotection Selective Deprotection Dap H₂N-CH(COOH)-CH₂-NH₂ Fmoc_Dap_Boc Fmoc-NH-CH(COOH)-CH₂-NH-Boc Dap->Fmoc_Dap_Boc Protection Boc_Dap_Fmoc Boc-NH-CH(COOH)-CH₂-NH-Fmoc Dap->Boc_Dap_Fmoc Protection Free_beta_Amine Fmoc-NH-CH(COOH)-CH₂-NH₂ Fmoc_Dap_Boc->Free_beta_Amine Acidic Cleavage (TFA) Free_alpha_Amine H₂N-CH(COOH)-CH₂-NH-Fmoc Boc_Dap_Fmoc->Free_alpha_Amine Basic Cleavage (Piperidine) Fmoc_Deprotection_Workflow Start Fmoc-Protected Substrate Step1 Suspend in DMF Start->Step1 Step2 Add 20% Piperidine in DMF Step1->Step2 Step3 Agitate at Room Temperature Step2->Step3 Step4 Filter and Wash with DMF Step3->Step4 End Free Amine Step4->End Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation Protonation (TFA) Boc_Amine->Protonation Protonated_Boc R-NH-C(=O⁺H)-O-tBu Protonation->Protonated_Boc Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ tBu_Cation t-Bu⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

References

Methodological & Application

Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in solid-phase peptide synthesis (SPPS). Due to the presence of a reactive primary amine on its side chain, the β-amino group of Dap must be protected throughout the synthesis to prevent side reactions such as chain branching. A common and effective strategy is to use an orthogonal protecting group for the side chain, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, this protocol will focus on the application of Boc-Dap(Fmoc)-OH .

Overview of the Boc-Dap(Fmoc)-OH Strategy in Boc-SPPS

The use of Boc-Dap(Fmoc)-OH allows for the selective deprotection of the Nα-Boc group under acidic conditions at each cycle of peptide elongation, while the Nβ-Fmoc group remains stable. The Fmoc group can then be selectively removed on-resin at a desired stage to allow for side-chain modification (e.g., cyclization, branching, or conjugation) or left on until the final cleavage if the free β-amino group is desired in the final peptide.

Data Presentation

While extensive quantitative data for the synthesis of peptides containing Boc-Dap(Fmoc)-OH is not broadly published, the efficiency of each step is expected to be in line with standard Boc-SPPS protocols. Successful synthesis relies on driving each reaction to completion.

Parameter Expected Efficiency/Purity Monitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-Dap(Fmoc)-OH residue into a peptide chain. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Resin Selection and Preparation
  • Resin Choice: The choice of resin depends on the desired C-terminal functionality.

    • Merrifield resin: For C-terminal carboxylic acids.

    • MBHA or BHA resin: For C-terminal amides.

  • Protocol:

    • Place the desired amount of resin (typically 0.1-0.5 mmol scale) in the reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30-60 minutes.

    • Wash the resin with DCM (3x) and then with the solvent to be used for the next step (e.g., DMF).

First Amino Acid Loading (for Merrifield Resin)

If not using a pre-loaded resin, the first amino acid must be coupled to the resin. For Merrifield resin, the cesium salt method is commonly used to minimize racemization.

SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be added to the peptide chain, including the Boc-Dap(Fmoc)-OH residue.

  • Wash the resin with DCM (3x).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[1][2]

  • Agitate the mixture for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3-5x) to remove residual acid.

  • Wash with isopropanol (IPA) (2x) and then DCM (3x).

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and repeat the neutralization step.

  • Wash the resin with DCM (3-5x) to remove excess base.

This protocol uses HBTU/DIEA as the coupling reagents. Other carbodiimide-based reagents like DCC/HOBt can also be used.

  • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x).

Selective On-Resin Nβ-Fmoc Deprotection of Dap Side Chain (Optional)

If modification of the Dap side chain is desired before cleavage from the resin, the Fmoc group can be selectively removed.

  • Wash the peptide-resin with DMF (3x).

  • Add a 20% solution of piperidine in DMF to the resin.[3]

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and dibenzofulvene adducts.

  • The resin is now ready for side-chain modification.

Final Cleavage and Global Deprotection

This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (excluding the Fmoc group if it was not previously removed).

  • Caution: This procedure should be performed in a well-ventilated fume hood, as it involves strong, corrosive acids.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common and effective cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is Reagent B .

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Visualization of the Experimental Workflow

Boc_SPPS_Workflow Workflow for Boc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis cluster_resin_prep 1. Resin Preparation cluster_spps_cycle 2. SPPS Cycle (Repeat for each AA) cluster_optional_fmoc 3. Optional On-Resin Modification cluster_cleavage 4. Final Cleavage and Purification Resin Select Resin (e.g., Merrifield, MBHA) Swell Swell Resin in DCM Resin->Swell Boc_Deprotection Nα-Boc Deprotection (25-50% TFA in DCM) Swell->Boc_Deprotection Start Synthesis Neutralization Neutralization (5-10% DIEA in DCM) Boc_Deprotection->Neutralization Fmoc_Deprotection Selective Nβ-Fmoc Deprotection (20% Piperidine in DMF) Boc_Deprotection->Fmoc_Deprotection Cleavage Cleavage from Resin & Global Deprotection (e.g., Reagent B) Boc_Deprotection->Cleavage After Final AA Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Boc_Deprotection Coupling Complete Kaiser_Test->Coupling Incomplete Recouple Side_Chain_Mod Side-Chain Modification Fmoc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Boc-SPPS workflow for Boc-Dap(Fmoc)-OH.

Concluding Remarks

This protocol provides a comprehensive framework for the successful incorporation of Boc-Dap(Fmoc)-OH into synthetic peptides using Boc-SPPS. The key to a high-quality final product is the careful execution of each step, with particular attention to ensuring complete coupling and deprotection at each cycle. The orthogonal nature of the Fmoc protecting group on the Dap side chain offers valuable flexibility for the synthesis of complex and modified peptides.

References

Application Notes and Protocols for Boc-Dap-OH Coupling in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its two amino groups allow for the creation of branched peptides, cyclic structures, and the introduction of various functionalities. In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major synthesis strategies. The successful incorporation of Boc-protected Dap, often with an orthogonal protecting group on the side-chain amine like Fmoc (Boc-Dap(Fmoc)-OH), is critical for the synthesis of complex peptides.

These application notes provide a detailed guide to the coupling methods for Boc-Dap(Fmoc)-OH in automated peptide synthesizers. We will explore common coupling reagents, provide detailed protocols, and discuss potential side reactions and mitigation strategies.

Orthogonal Protection Strategy

In automated peptide synthesis, an orthogonal protection strategy is essential to selectively deprotect specific functional groups without affecting others.[1][2] For incorporating Dap into a peptide chain using Boc-SPPS, a common and effective strategy is to use Boc-Dap(Fmoc)-OH . In this scheme:

  • The α-amino group is protected by the acid-labile Boc group.

  • The β-amino group (side-chain) is protected by the base-labile Fmoc group.

This allows for the selective removal of the Boc group with an acid like trifluoroacetic acid (TFA) during each coupling cycle, while the Fmoc group on the Dap side chain remains intact. The Fmoc group can be selectively removed later on-resin if side-chain modification is desired.

Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high efficiency, minimizing side reactions, and ensuring the integrity of the peptide product. Diaminopropionic acid derivatives can present steric hindrance, necessitating more robust coupling methods. Below is a comparison of common coupling reagents used in automated peptide synthesizers.

Coupling Reagent/MethodActivating Agent(s)Relative Reactivity & SpeedTypical Coupling Time (Automated)Purity ProfileKey Advantages & Disadvantages
HBTU/DIPEA HBTU, DIPEAVery High & Fast15 - 45 minutesVery Good to ExcellentAdvantages: Highly efficient, rapid reaction kinetics, reliable for most couplings.[3][4] Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.
HATU/DIPEA HATU, DIPEAExcellent & Very Fast10 - 30 minutesExcellentAdvantages: Generally more reactive than HBTU, leading to faster and more complete couplings with a lower risk of epimerization.[5] Disadvantages: Higher cost compared to HBTU.
DIC/HOBt DIC, HOBtModerate & Slower45 - 120 minutesGood to Very GoodAdvantages: Cost-effective, HOBt minimizes racemization.[6] Disadvantages: Slower reaction times, potential for side reactions if not optimized.

Note: The data presented in this table is illustrative and based on typical performance in automated peptide synthesis. Actual results may vary depending on the peptide sequence, resin, and synthesizer parameters.

Experimental Protocols for Automated Synthesizers

The following are generalized protocols for the coupling of Boc-Dap(Fmoc)-OH on a standard automated peptide synthesizer. It is assumed that the synthesizer is operating on a 0.1 mmol scale. Reagent equivalents are based on the initial resin loading.

Protocol 1: HBTU Mediated Coupling

This protocol is a robust and widely used method for efficient coupling.

1. Reagents:

  • Boc-Dap(Fmoc)-OH solution (0.2 M in DMF)
  • HBTU solution (0.2 M in DMF)
  • N,N-Diisopropylethylamine (DIPEA) solution (0.4 M in DMF)
  • N,N-Dimethylformamide (DMF), peptide synthesis grade
  • Deprotection solution: 25% (v/v) TFA in DCM

2. Synthesizer Program:

StepActionDetailsDuration
1WashDMF3 x 1 min
2Deprotection25% TFA in DCM1 x 1 min
3Deprotection25% TFA in DCM1 x 20 min
4WashDMF5 x 1 min
5Neutralization10% DIPEA in DMF2 x 2 min
6WashDMF3 x 1 min
7Coupling Add Boc-Dap(Fmoc)-OH (4 eq)-
8Activation Add HBTU (3.9 eq) and DIPEA (8 eq)-
9Reaction Mix30 - 45 min
10WashDMF3 x 1 min
11Capping (Optional)Acetic Anhydride/DIPEA in DMF1 x 10 min
12WashDMF3 x 1 min

3. Monitoring:

  • A small sample of resin beads can be taken after the coupling step to perform a Kaiser test. A negative (yellow) result indicates complete coupling. If the test is positive (blue), a second coupling (double coupling) may be necessary.[7]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for difficult sequences or when faster coupling times are desired.

1. Reagents:

  • Boc-Dap(Fmoc)-OH solution (0.2 M in DMF)
  • HATU solution (0.2 M in DMF)
  • DIPEA solution (0.4 M in DMF)
  • DMF, peptide synthesis grade
  • Deprotection solution: 25% (v/v) TFA in DCM

2. Synthesizer Program:

StepActionDetailsDuration
1-6Wash, Deprotection, NeutralizationAs per Protocol 1-
7Coupling Add Boc-Dap(Fmoc)-OH (4 eq)-
8Activation Add HATU (3.9 eq) and DIPEA (8 eq)-
9Reaction Mix20 - 30 min
10-12Wash, Capping (Optional)As per Protocol 1-
Protocol 3: DIC/HOBt Mediated Coupling

This is a more classical and cost-effective method.

1. Reagents:

  • Boc-Dap(Fmoc)-OH solution (0.2 M in DMF)
  • HOBt solution (0.2 M in DMF)
  • Diisopropylcarbodiimide (DIC) solution (0.2 M in DMF)
  • DMF, peptide synthesis grade
  • Deprotection solution: 25% (v/v) TFA in DCM

2. Synthesizer Program:

StepActionDetailsDuration
1-6Wash, Deprotection, NeutralizationAs per Protocol 1-
7Coupling Add Boc-Dap(Fmoc)-OH (4 eq)-
8Activation Add HOBt (4 eq) and DIC (4 eq)-
9Reaction Mix60 - 90 min
10-12Wash, Capping (Optional)As per Protocol 1-

Potential Side Reactions and Mitigation

Several side reactions can occur during the incorporation of amino acids in SPPS. Being aware of these and implementing appropriate strategies can significantly improve the purity of the final peptide.

  • Incomplete Coupling: Due to the steric hindrance of the protected Dap derivative, the coupling reaction may not go to completion.

    • Mitigation:

      • Use of potent coupling reagents: HATU is generally more effective than HBTU for hindered amino acids.[5]

      • Double coupling: Repeating the coupling step can help drive the reaction to completion.[7]

      • Increased reaction time and temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (if the synthesizer allows) can improve efficiency.

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[1]

    • Mitigation:

      • This is less of a concern in Boc-SPPS compared to Fmoc-SPPS as the N-terminal amine is protonated after deprotection.

      • Using a resin with higher steric hindrance (e.g., 2-chlorotrityl resin) can suppress this side reaction.[8]

  • Racemization: The chiral integrity of the amino acid can be compromised during activation.

    • Mitigation:

      • The use of additives like HOBt significantly suppresses racemization.[6]

      • Uronium/aminium salt-based reagents like HATU and HBTU generally result in low levels of racemization.

Visualizations

Boc-Dap(Fmoc)-OH Coupling Workflow

G Resin Peptide-Resin (Free N-terminus) Wash1 DMF Wash Resin->Wash1 Deprotection TFA/DCM (Boc Removal) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Neutralization DIPEA/DMF Wash2->Neutralization Wash3 DMF Wash Neutralization->Wash3 Coupling Add Boc-Dap(Fmoc)-OH + Coupling Reagent + DIPEA Wash3->Coupling Reaction Coupling Reaction Coupling->Reaction Wash4 DMF Wash Reaction->Wash4 Next_Cycle Ready for Next Cycle Wash4->Next_Cycle

Caption: Automated Boc-SPPS cycle for Boc-Dap(Fmoc)-OH incorporation.

Decision Tree for Coupling Strategy

G Start Select Coupling Strategy for Boc-Dap(Fmoc)-OH Is_Sequence_Difficult Is the peptide sequence known to be difficult? Start->Is_Sequence_Difficult Use_HATU Use HATU for highest efficiency Is_Sequence_Difficult->Use_HATU Yes Cost_Consideration Is cost a major consideration? Is_Sequence_Difficult->Cost_Consideration No Check_Completion Monitor coupling completion (e.g., Kaiser test) Use_HATU->Check_Completion Use_HBTU Use HBTU as a robust, standard method Use_HBTU->Check_Completion Cost_Consideration->Use_HBTU No Use_DIC_HOBt Use DIC/HOBt Cost_Consideration->Use_DIC_HOBt Yes Use_DIC_HOBt->Check_Completion Is_Complete Is coupling complete? Check_Completion->Is_Complete Proceed Proceed to next cycle Is_Complete->Proceed Yes Double_Couple Perform double coupling Is_Complete->Double_Couple No Double_Couple->Check_Completion

Caption: Decision guide for selecting a Boc-Dap(Fmoc)-OH coupling method.

Signaling Pathway of Peptide Bond Formation

G Boc_Dap Boc-Dap(Fmoc)-OH (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Boc_Dap->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU/HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond New_Peptide Extended Peptide Chain Peptide_Bond->New_Peptide

Caption: Chemical activation and peptide bond formation pathway.

References

Application Notes and Protocols for the Deprotection of N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a valuable building block in peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for selective functionalization of the β-amino group. Subsequent removal of the Boc group is a critical step to enable further peptide bond formation or other modifications at the α-amino position. This document provides detailed application notes and protocols for the efficient deprotection of this compound, focusing on common acidic conditions.

The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing side reactions. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2][3] These methods are typically fast and proceed at room temperature.[1]

Deprotection Mechanisms and Considerations

The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen.[2][4] This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][4] The carbamic acid readily decarboxylates to yield the free amine as an ammonium salt.[3][4]

It is important to consider that the tert-butyl cation generated during the reaction is a reactive electrophile. In the context of peptide synthesis, it can potentially lead to side reactions by alkylating sensitive amino acid residues such as tryptophan or methionine.[4] While Dap does not contain such sensitive side chains, the awareness of this potential issue is crucial in complex syntheses.

Experimental Protocols

The following protocols describe the most common and reliable methods for the deprotection of this compound. The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane often depends on the subsequent steps in the synthetic route and the desired salt form of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[3][5]

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional but recommended)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1–0.5 M.

  • To the stirred solution, add TFA. A common practice is to use a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The reaction is typically complete within 30 minutes to 2 hours.[2][5]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[5]

  • The resulting product, Dap-OH as a TFA salt, can be precipitated by adding cold diethyl ether to the residue.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another standard procedure and is particularly useful when the hydrochloride salt of the deprotected amine is desired.[2][4]

Materials and Reagents:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • Suspend or dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane to the mixture.

  • Stir the reaction at room temperature for 1 to 4 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Often, the deprotected product will precipitate out of the solution as the hydrochloride salt.[2]

  • Upon completion, the product can be isolated by filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product, Dap-OH as a hydrochloride salt, under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection based on literature for various amines, which can be used as a starting point for the deprotection of this compound.

Reagent/Solvent SystemConcentrationTemperatureReaction TimeTypical YieldReference
TFA / DCM25-50% v/vRoom Temp.30 min - 2 h>90%[2][3][5]
4M HCl / 1,4-Dioxane4 MRoom Temp.1 - 4 h>90%[2][4]
p-Toluenesulfonic acid (p-TSA) / Choline Chloride DES1 mmoL substrate in 1 mL DESRoom Temp.8 - 30 min~95-99%[6]
Oxalyl Chloride / MethanolNot specifiedRoom Temp.1 - 4 hup to 90%[7]
Thermal (neat)N/A100 °C (under vacuum)1 h"very clean"[8]

Note: Reaction times and yields can vary depending on the specific substrate, scale, and purity of reagents. Optimization may be required for specific applications. The use of a deep eutectic solvent (DES) like choline chloride/p-TSA offers a greener alternative to traditional methods.[6] Thermal deprotection is a less common but potentially useful method for acid-sensitive substrates.[8]

Visualizations

This compound Deprotection Workflow

This compound Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_product Final Product Boc_Dap_OH This compound Reaction Dissolve in Solvent (e.g., DCM or Dioxane) Boc_Dap_OH->Reaction Add_Acid Add Acid (TFA or HCl) Reaction->Add_Acid Monitor Monitor Reaction (TLC, LC-MS) Add_Acid->Monitor Workup Solvent Removal (Rotary Evaporation) Monitor->Workup Precipitation Precipitate with Anti-solvent (e.g., Ether) Workup->Precipitation Isolation Filter and Dry Precipitation->Isolation Dap_OH_Salt Dap-OH Salt (TFA or HCl salt) Isolation->Dap_OH_Salt

Caption: General experimental workflow for the deprotection of this compound.

Acid-Catalyzed Boc Deprotection Mechanism

Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Protonation Protonation Free_Amine Free Amine Salt Protonated_Intermediate->Free_Amine CO2 CO₂ Protonated_Intermediate->CO2 tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Fragmentation Fragmentation H_plus H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.[2]

References

Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic potential. L-2,3-diaminopropionic acid (Dap) is a versatile non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its bifunctional nature, possessing both an α-amino and a β-amino group, allows for site-specific modifications such as cyclization, branching, or the attachment of labels and payloads.[1]

The successful incorporation of Dap into a growing peptide chain during solid-phase peptide synthesis (SPPS) necessitates a robust orthogonal protection strategy. This is typically achieved using derivatives of Dap with different protecting groups on the α- and β-amino groups. One of the most common and effective reagents for this purpose is N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group, which is removed at each step of peptide elongation, and the acid-labile tert-butyloxycarbonyl (Boc) group for the semi-permanent protection of the β-amino side chain. This orthogonal scheme allows for the selective deprotection of the β-amino group on-resin or after cleavage, enabling a wide range of chemical modifications.

These application notes provide detailed protocols for the incorporation of Fmoc-Dap(Boc)-OH into peptides using Fmoc-based SPPS, on-resin deprotection of the Boc group, and final cleavage and purification.

Data Presentation

Table 1: Key Reagents and Protecting Groups

Compound/Protecting GroupAbbreviationChemical RoleCleavage Condition
N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acidFmoc-Dap(Boc)-OHBuilding block for Dap incorporation-
9-fluorenylmethyloxycarbonylFmocα-Amine protecting group20% Piperidine in DMF
tert-butyloxycarbonylBocβ-Amine (side-chain) protecting groupTrifluoroacetic acid (TFA) based cocktails
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUCoupling reagent-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling reagent-
N,N-DiisopropylethylamineDIPEABase for coupling reaction-
Trifluoroacetic acidTFAReagent for cleavage from resin and Boc deprotection-

Table 2: Summary of Typical SPPS Reaction Conditions for Fmoc-Dap(Boc)-OH Incorporation

StepReagents and SolventsTypical DurationKey Parameters
Resin SwellingDMF or DCM30-60 minEnsures optimal reaction environment.
Fmoc Deprotection20% Piperidine in DMF2 x 10 minComplete removal of the Fmoc group is crucial for the next coupling step.
Fmoc-Dap(Boc)-OH Coupling3-6 eq. Fmoc-Dap(Boc)-OH, 2.85-5 eq. HATU/HBTU, 6-10 eq. DIPEA in DMF2-6 hoursA longer coupling time and excess of reagents may be required for Dap incorporation.[2]
Capping (optional)Acetic anhydride/DIPEA in DMF2 x 15 minBlocks unreacted amino groups to prevent the formation of deletion sequences.
On-resin Boc Deprotection25-50% TFA in DCM with scavengers (e.g., TIS)2 x 30 minSelective removal of the side-chain protecting group for on-resin modification.
Cleavage and Global Deprotection95% TFA, 2.5% TIS, 2.5% H₂O2-4 hoursCleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH using Manual Fmoc-SPPS

This protocol describes a standard cycle for the incorporation of Fmoc-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.

1. Resin Preparation: a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 10 minutes at room temperature. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Coupling of Fmoc-Dap(Boc)-OH: a. In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended to 6 hours or a double coupling can be performed.[2] e. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

5. Chain Elongation: a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Selective Deprotection of the Boc Group from the Dap Side Chain

This protocol allows for the selective removal of the Boc protecting group from the Dap side chain while the peptide is still attached to the resin, enabling site-specific modification.

1. Peptide-Resin Preparation: a. After the incorporation of Fmoc-Dap(Boc)-OH and any subsequent amino acids, ensure the N-terminal α-amino group is protected with either an Fmoc or a Boc group. b. Wash the peptide-resin with DCM (5 times) to prepare for the acidic deprotection.

2. Boc Deprotection: a. Prepare a deprotection cocktail of 25-50% TFA in DCM. Add a scavenger such as triisopropylsilane (TIS) (2.5% v/v) to prevent side reactions. b. Add the deprotection cocktail to the peptide-resin. c. Agitate the mixture for 30 minutes at room temperature. d. Drain the solution. e. Repeat steps 2b-2d. f. Wash the resin thoroughly with DCM (5 times), followed by a neutralization wash with 10% DIPEA in DMF (2 times), and finally with DMF (5 times).

3. Site-Specific Modification: a. The deprotected β-amino group of the Dap residue is now available for further reaction, such as acylation, alkylation, or conjugation to other molecules.

Protocol 3: Final Cleavage, Deprotection, and Purification

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.

1. Resin Preparation: a. After the final SPPS cycle, wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage and Deprotection: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. b. Add the cleavage cocktail to the dried peptide-resin in a fume hood. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

3. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether two more times. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] f. Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Dap(Boc)-OH (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test? Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Complete & Continue Kaiser_Test->Coupling Incomplete Cleavage Cleavage & Global Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Complete & Final AA Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Dap(Boc)-OH.

Orthogonal_Deprotection cluster_fmoc_path α-Amine Deprotection (Chain Elongation) cluster_boc_path β-Amine Deprotection (Side-Chain Modification) Peptide_Resin Peptide-Resin with Fmoc-Dap(Boc)-OH Fmoc_Removal Fmoc Removal (20% Piperidine/DMF) Peptide_Resin->Fmoc_Removal Boc_Removal Boc Removal (TFA/DCM) Peptide_Resin->Boc_Removal Free_Alpha_Amine Free α-Amine Fmoc_Removal->Free_Alpha_Amine Free_Alpha_Amine->Peptide_Resin Couple next AA Free_Beta_Amine Free β-Amine Boc_Removal->Free_Beta_Amine Free_Beta_Amine->Peptide_Resin Side-chain modification

Caption: Orthogonal deprotection strategy for Fmoc-Dap(Boc)-OH in SPPS.

NOD1_Signaling_Pathway Tri_DAP Tri-DAP Peptide NOD1 NOD1 Tri_DAP->NOD1 Binds to LRR domain RICK RICK (RIPK2) NOD1->RICK Recruits & Activates NF_kB NF-κB Activation RICK->NF_kB Phosphorylates IKK complex Inflammatory_Response Pro-inflammatory Response NF_kB->Inflammatory_Response Induces gene expression

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational rigidity, metabolic stability, and binding affinity compared to their linear counterparts. The synthesis of these complex macromolecules often relies on the strategic incorporation of amino acids with orthogonally protected side chains, enabling selective on-resin cyclization. One such key building block is Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH). The presence of a β-amino group in Dap allows for the formation of a lactam bridge with the side chain of an acidic amino acid, such as aspartic acid or glutamic acid, leading to a side-chain to side-chain cyclized peptide.

This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides incorporating a Dap-Asp lactam bridge using this compound in a solid-phase peptide synthesis (SPPS) workflow. The protocols outlined herein utilize an orthogonal protection strategy, a cornerstone of modern peptide chemistry, to achieve selective deprotection and cyclization.

Principle of the Method

The synthesis of a cyclic peptide with a Dap-Asp lactam bridge is achieved through a multi-step process on a solid support. The strategy hinges on the use of orthogonal protecting groups for the α-amino group of the peptide backbone and the reactive side chains of Dap and Asp. In this protocol, we will describe a scenario utilizing Boc for the temporary protection of the α-amino groups during chain elongation and Fmoc/tBu for the side chains involved in cyclization.

The general workflow is as follows:

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support using standard Boc-based solid-phase peptide synthesis (Boc-SPPS).

  • Incorporation of Orthogonally Protected Monomers: Boc-Dap(Fmoc)-OH and Fmoc-Asp(OtBu)-OH (or similar orthogonally protected derivatives) are incorporated at the desired positions in the peptide sequence.

  • Selective Side-Chain Deprotection: The side-chain protecting groups of Dap and Asp are selectively removed on-resin.

  • On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected side chains of Dap and Asp.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

  • Purification and Characterization: The crude cyclic peptide is purified and characterized to confirm its identity and purity.

Data Presentation

Table 1: Orthogonal Protecting Group Strategy for Dap-Asp Cyclization
Functional GroupProtecting GroupDeprotection ReagentOrthogonality
α-Amino (Backbone)BocTrifluoroacetic Acid (TFA)Orthogonal to Fmoc and OtBu
β-Amino (Dap Side Chain)FmocPiperidine in DMFOrthogonal to Boc and OtBu
γ-Carboxyl (Asp Side Chain)OtBuTrifluoroacetic Acid (TFA)Removed during final cleavage
Table 2: Representative Yields for Key Synthetic Steps
StepDescriptionTypical Yield (%)
1Linear Peptide Assembly (per coupling)>99%
2On-Resin Cyclization50-80%
3Cleavage and Deprotection>90%
4Purification30-60%
Overall Yield 15-40%

Note: Yields are sequence-dependent and can vary based on the specific peptide and reaction conditions.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol describes the manual synthesis of a linear peptide on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including Boc-Dap(Fmoc)-OH and Boc-Xaa-OH)

  • Fmoc-Asp(OtBu)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Boc-Dap(Fmoc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.

Protocol 2: Selective Side-Chain Deprotection and On-Resin Cyclization

Procedure:

  • Fmoc Deprotection (Dap Side Chain):

    • Wash the resin-bound linear peptide with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Treat the resin with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the cyclic peptide by LC-MS and NMR.

Mandatory Visualization

experimental_workflow cluster_SPPS Linear Peptide Synthesis (Boc-SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Start with Resin deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Amino Acid Coupling (HBTU/HOBt) neutralization->coupling wash1 Wash coupling->wash1 wash1->deprotection Repeat for each AA fmoc_deprotection Selective Fmoc Deprotection (Piperidine) wash1->fmoc_deprotection lactamization Lactam Bridge Formation (PyBOP/DIEA) fmoc_deprotection->lactamization wash2 Wash lactamization->wash2 cleavage Cleavage & Global Deprotection (TFA) wash2->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS/NMR purification->characterization

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

signaling_pathway cluster_linear Linear Peptide on Resin cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization Peptide ...-Asp(OtBu)-...-Dap(Fmoc)-...-Resin Piperidine 20% Piperidine in DMF DeprotectedPeptide ...-Asp(OtBu)-...-Dap(NH2)-...-Resin PyBOP PyBOP/DIEA Piperidine->DeprotectedPeptide Removes Fmoc CyclicPeptide Cyclo(-Asp-...-Dap-)-...-Resin PyBOP->CyclicPeptide Forms Lactam Bridge

Caption: Logical relationship of the on-resin cyclization process.

Applications of Boc-Dap-OH in Bioconjugation Techniques: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a non-canonical amino acid that has become an invaluable building block in the field of bioconjugation. Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, allows for the strategic introduction of branching points, cyclization, and orthogonal functionalities into peptides and other biomolecules.[1] This versatility makes it particularly useful in the synthesis of complex peptide architectures and in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key bioconjugation techniques, with a focus on solid-phase peptide synthesis (SPPS) and the construction of stable ADC linkers.

Application 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a versatile building block in SPPS, enabling the synthesis of peptides with unique structural features.[1] Its orthogonally protected derivatives, such as Fmoc-Dap(Boc)-OH, are crucial for creating modified side chains, cyclic peptides, and branched peptide structures.[1][2] The Boc group on the side chain remains intact during the Fmoc-based elongation of the peptide backbone and can be selectively deprotected later for further functionalization.[1]

Experimental Protocol: Manual Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for incorporating a Boc-protected amino acid, such as this compound, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5-10% DIEA in DCM or DMF

  • Washing solvents: Isopropanol (IPA)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (25-50% TFA in DCM) for 1-2 minutes and drain.[3]

    • Add fresh deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual TFA and byproducts.[3][4]

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with the neutralization solution (5-10% DIEA in DCM or DMF) for 2 x 2 minutes.[3][4]

  • Washing: Wash the resin with DMF (3x) to prepare for the coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent like HBTU (3-4 equivalents) in DMF.[3]

    • Add DIEA (6-8 equivalents) to the solution to activate the amino acid.[3]

    • Immediately add the activated amino acid solution to the resin-containing reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[3]

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.

// Define nodes with specific colors start [label="Start: Peptide-Resin\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Boc Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DCM, IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; neutralization [label="Neutralization\n(DIEA in DCM/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Coupling:\nActivated this compound\n+ DIEA, HBTU", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash3 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Elongated Peptide-Resin\n(Boc Protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges start -> deprotection; deprotection -> wash1; wash1 -> neutralization; neutralization -> wash2; wash2 -> coupling; coupling -> wash3; wash3 -> end; } dot Caption: General workflow for a single this compound coupling cycle in SPPS.

Application 2: this compound Derivatives in Antibody-Drug Conjugate (ADC) Linker Technology

This compound derivatives are integral to the design of advanced linkers for ADCs. A significant challenge in ADC development is the instability of the linker in circulation, which can lead to premature release of the cytotoxic payload and off-target toxicity.[2][5] Maleimide-based linkers, commonly used for their reactivity with cysteine thiols on antibodies, are susceptible to a retro-Michael reaction, leading to deconjugation.[5][6][7][8]

Incorporating a diaminopropionic acid (Dap) moiety into the linker, often introduced via a Mal-Dap(Boc) derivative, addresses this instability.[6][7] After conjugation to the antibody's thiol and subsequent deprotection of the Boc group, the exposed β-amino group of Dap is positioned to catalyze an intramolecular hydrolysis of the succinimide ring.[2][6] This ring-opening results in a highly stable, acyclic structure that is resistant to the retro-Michael reaction, thereby enhancing the in vivo stability of the ADC.[2][6]

Quantitative Data: Linker Stability and In Vivo Performance

The use of Dap-based self-hydrolyzing linkers significantly improves the stability and therapeutic index of ADCs compared to standard linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

ADC Linker TypeMaximum Tolerated Dose (MTD) in RatsAntitumor Activity in Xenograft ModelsReference
Self-hydrolyzing (Dap-based)Higher MTD (less toxicity)Improved tumor growth inhibition[9]
Standard N-alkyl maleimideLower MTD (more toxicity)Lower tumor growth inhibition[9]

Table 1: In Vivo Efficacy and Tolerability of Dap-based vs. Standard Maleimide Linkers.

ADC Linker Type% Drug Loss in Human Plasma (Time)Reference
Self-hydrolyzing (Dap-based)Significantly less drug loss over time[9]
Standard MaleimideProne to deconjugation via retro-Michael reaction[9]

Table 2: Comparative Plasma Stability of ADCs.

Mechanism of Action: Dap-Mediated Linker Stabilization

The following diagram illustrates the process of thiol conjugation, Boc deprotection, and the subsequent intramolecular hydrolysis that leads to a stabilized ADC linker.

// Define nodes with specific colors start [label="Mal-Dap(Boc) Linker\n+ Antibody-SH", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="Thiol-Maleimide Reaction\n(Michael Addition)", shape=ellipse, style=solid, color="#202124", fontcolor="#202124"]; intermediate1 [label="Thiosuccinimide Conjugate\n(Boc-protected)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Boc Deprotection\n(e.g., TFA)", shape=ellipse, style=solid, color="#202124", fontcolor="#202124"]; intermediate2 [label="Thiosuccinimide Conjugate\n(Amine free)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Intramolecular Catalysis\n(Ring Hydrolysis)", shape=ellipse, style=solid, color="#202124", fontcolor="#202124"]; end [label="Stable Hydrolyzed Conjugate\n(Retro-Michael Resistant)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges start -> conjugation; conjugation -> intermediate1; intermediate1 -> deprotection; deprotection -> intermediate2; intermediate2 -> hydrolysis; hydrolysis -> end; } dot Caption: Mechanism of Mal-Dap linker stabilization in ADCs.

Experimental Protocols for ADC Synthesis using a Mal-Dap(Boc) Linker

This section provides a comprehensive workflow for the synthesis of an ADC, from preparing the drug-linker conjugate to the final characterization.

This protocol describes the removal of the Boc protecting group from the linker prior to its conjugation with a payload or for the final stabilization step.

Materials:

  • Mal-Dap(Boc) conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Diethyl ether (cold)

  • Nitrogen or argon gas

  • Rotary evaporator and centrifuge

Procedure:

  • Dissolution: Dissolve the Mal-Dap(Boc) conjugate in anhydrous DCM.[1]

  • Acid Addition: Add TFA to the solution. A common condition is a 1:1 (v/v) mixture of TFA and DCM.[1][9]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours under an inert atmosphere (nitrogen or argon).[1][9] Monitor the reaction progress by TLC or LC-MS.[1][9]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator.[1]

    • Co-evaporate with toluene several times to ensure complete removal of residual TFA.[1][9]

  • Precipitation and Washing:

    • Dissolve the residue in a minimal amount of DCM and precipitate the deprotected linker by adding cold diethyl ether.[9]

    • Centrifuge the mixture to pellet the precipitate and decant the supernatant.[9]

    • Wash the pellet twice with cold diethyl ether.[9]

  • Drying: Dry the final product (the TFA salt of the deprotected linker) under a high vacuum.[9]

TFA ConcentrationReaction TimeAverage Peptide PurityKey ObservationReference
55% in DCM30 minutes~9% higherHigher purity of the final peptide product.[1]
100%5 minutesLowerIncomplete Boc removal was observed in some cases.[1]

Table 3: Comparison of TFA Concentrations for Boc Deprotection (Data from solid-phase synthesis, provides guidance for solution-phase reactions).[1]

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiols for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in conjugation buffer.[9] The molar equivalents of the reducing agent can be adjusted to control the average number of thiols generated per antibody.[2]

  • Reduction: Add a solution of TCEP or DTT to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

  • Purification: Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column with conjugation buffer.[9]

  • Quantification: Determine the concentration of the reduced antibody and the number of free thiol groups using a standard method like Ellman's reagent.[9]

This protocol details the conjugation of the maleimide-containing drug-linker to the reduced antibody.

Materials:

  • Reduced antibody with free thiols

  • Maleimide-activated drug-linker

  • Conjugation buffer (pH 7.0-7.5)

  • Water-miscible organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Preparation: Dissolve the maleimide-activated drug-linker in a minimal amount of a water-miscible organic solvent like DMSO.[2]

  • Conjugation: Add the drug-linker solution to the reduced antibody solution with gentle stirring. The final concentration of the organic solvent should be kept low (<10%) to avoid antibody denaturation.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.[6][9]

  • Quenching: Quench the reaction by adding an excess of a capping agent like N-acetylcysteine to react with any unreacted maleimide groups and thiols.[2][9] Incubate for an additional 20-30 minutes.[9]

Procedure:

  • Purification: Purify the ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, aggregates, and other impurities.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC or reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS).[10] The average DAR is a critical quality attribute affecting the ADC's efficacy and toxicity.[11]

      • Average DAR Calculation (from HIC): Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs conjugated, e.g., 0, 2, 4, 6, 8)[10]

    • Confirmation of Succinimide Ring Hydrolysis: Analyze the ADC by LC-MS. A mass increase of 18 Da for each linker compared to the unhydrolyzed conjugate confirms the stabilizing ring-opening hydrolysis.[9][10]

    • Stability Assessment: Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C and analyze at various time points by LC-MS to determine the rate of drug deconjugation.[9]

// Define nodes with specific colors start_ab [label="Monoclonal Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Antibody Reduction\n(TCEP or DTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduced_ab [label="Reduced Antibody\n(Free Thiols)", fillcolor="#F1F3F4", fontcolor="#202124"];

start_linker [label="Mal-Dap(Boc)-Drug Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];

conjugation [label="Conjugation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

quench_stabilize [label="Quenching & Stabilization\n(Boc Deprotection & Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"];

purification [label="Purification\n(e.g., SEC, HIC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

characterization [label="Characterization\n(DAR, Stability, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

final_adc [label="Final ADC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges start_ab -> reduction -> reduced_ab; {reduced_ab; start_linker} -> conjugation; conjugation -> quench_stabilize; quench_stabilize -> purification; purification -> characterization; characterization -> final_adc; } dot Caption: High-level experimental workflow for ADC synthesis.

Signaling Pathways and Mechanism of Action of ADC Payloads

The this compound linker itself is not involved in intracellular signaling. Its role is to stably connect the antibody to the cytotoxic payload until the ADC is internalized into the target cancer cell.[1] The therapeutic effect is dictated by the mechanism of action of the released payload.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis, and trafficked to the lysosomes.[12][13] Inside the lysosome, the antibody is degraded, and if a cleavable linker is used, it is cleaved by lysosomal proteases (like Cathepsin B for valine-citrulline linkers) or the acidic environment, releasing the payload.[12][13][14] The freed payload can then diffuse into the cytoplasm or nucleus to exert its cytotoxic effect.[13]

A common payload used with cleavable linkers is monomethyl auristatin E (MMAE), a potent anti-mitotic agent that disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

ADC_MOA

// Nodes outside the cell adc [label="ADC Binding\nto Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; internalization [label="Internalization", shape=ellipse, style=solid, color="#202124", fontcolor="#202124"];

// Define edges adc -> internalization; internalization -> endosome [lhead=cluster_cell]; endosome -> lysosome; lysosome -> payload_release; payload_release -> tubulin; tubulin -> apoptosis; } dot Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound and its derivatives are powerful tools in bioconjugation, offering synthetic flexibility for creating complex peptides and enhancing the stability of sophisticated therapeutics like ADCs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these reagents in their work. The ability to create more stable bioconjugates through Dap-based linkers is a significant advancement, promising the development of safer and more effective targeted therapies.

References

Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Dap-OH (Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid) is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of peptide-based pharmaceuticals. Its unique structure, featuring a primary amine on the side chain, provides a strategic point for molecular modifications, including cyclization, branching, and conjugation. The incorporation of Dap residues into peptide sequences can significantly influence their conformational stability, proteolytic resistance, and biological activity, making it a valuable tool for optimizing the therapeutic properties of peptide drug candidates.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, quantitative data on synthesis efficiency, and a case study on its application in the development of antimicrobial peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄--INVALID-LINK--
Molecular Weight 204.22 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 210 °C (decomposes)--INVALID-LINK--
Solubility Soluble in aqueous bases and organic solvents such as DMF and DMSO.General chemical knowledge
Optical Activity [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)--INVALID-LINK--

Applications in Peptide-Based Drug Development

The incorporation of this compound into peptide sequences offers several advantages for the development of novel therapeutics:

  • Introduction of Positive Charge: The side-chain amino group of Dap provides a positive charge at physiological pH, which can be crucial for interactions with biological targets such as cell membranes or acidic residues in proteins.

  • Peptide Cyclization: The β-amino group of Dap can be utilized for the formation of lactam bridges with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to the synthesis of cyclic peptides with enhanced stability and receptor affinity.

  • Branched Peptides: The side-chain amine serves as an attachment point for the synthesis of branched or "dendrimeric" peptides, which can be used to create multivalent ligands or drug delivery systems.

  • Conjugation: The primary amine of the Dap side chain is a convenient handle for the site-specific conjugation of other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), to improve the pharmacokinetic and pharmacodynamic properties of the peptide.

  • Modulation of Biological Activity: The introduction of Dap can alter the peptide's secondary structure and overall conformation, leading to changes in its biological activity. For example, replacing lysine with Dap in antimicrobial peptides has been shown to modulate their hemolytic activity.[1]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Boc-Dap(X)-OH (where X is a suitable side-chain protecting group, e.g., Fmoc or Dde)

  • Merrifield resin or other suitable solid support for Boc-SPPS

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc removal from the side chain)

  • Hydrazine (for Dde removal from the side chain)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether (cold)

  • Kaiser test kit

General Boc-SPPS Cycle for Incorporating Boc-Dap(X)-OH

This protocol assumes the synthesis is being carried out on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling of Boc-Dap(X)-OH:

    • Pre-activate a solution of Boc-Dap(X)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL) with DIEA (0.8 mmol, 8 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, recouple for another 1-2 hours.

  • Capping (Optional): If the coupling remains incomplete after the second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride/DIEA in DMF.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Side-Chain Deprotection of Dap(X)

If the Dap side chain is to be used for cyclization or branching while the peptide is still on the resin, the orthogonal protecting group (X) must be selectively removed.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 1 x 5 minutes and 1 x 15 minutes.

  • Dde Removal: Treat the resin with 2% hydrazine in DMF (v/v) for 2 x 5 minutes.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed.

  • HF Cleavage:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail of HF:anisole (9:1, v/v) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage (alternative to HF):

    • Treat the peptide-resin with a cleavage cocktail of TFMSA:TFA:thioanisole (1:10:1, v/v/v) at room temperature for 2-4 hours.

Peptide Precipitation and Purification
  • Precipitation: Triturate the cleavage residue with cold diethyl ether to precipitate the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether several times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

The efficiency of each step in peptide synthesis is critical for the overall yield and purity of the final product. The following tables provide representative quantitative data for the synthesis of a model peptide containing a Dap residue.

Table 1: Coupling Efficiency of Boc-Amino Acids in SPPS
Amino Acid Coupling StepCoupling ReagentReaction Time (hours)Coupling Efficiency (%)Monitoring Method
Standard Boc-Amino AcidHBTU/DIEA1>99Kaiser Test
Boc-Dap(Fmoc)-OH HATU/DIEA 1.5 ~98-99 Kaiser Test
Difficult Coupling (e.g., Arg)HBTU/DIEA (double coupling)2 x 1.5>98Kaiser Test

Note: Coupling efficiencies can vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 2: Yield and Purity of a Model Dap-Containing Peptide
ParameterValueMethod of Determination
Crude Peptide Yield 65-75%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity 50-70%Analytical RP-HPLC
Purified Peptide Yield 15-25%Gravimetric analysis after RP-HPLC purification
Final Peptide Purity >98%Analytical RP-HPLC
Identity Confirmation Expected Mass ObservedMass Spectrometry (ESI-MS or MALDI-TOF)

Visualizations

Experimental Workflow for Boc-SPPS of a Dap-Containing Peptide

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Coupling Coupling (Boc-Dap(Fmoc)-OH, HATU, DIEA) Kaiser1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Repeat Repeat Cycle Kaiser2->Repeat Next Amino Acid SideChain_Deprotection Side-Chain Deprotection (20% Piperidine/DMF) Kaiser2->SideChain_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage Linear Peptide Cyclization On-Resin Cyclization SideChain_Deprotection->Cyclization Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of a cyclic peptide containing a Dap residue using Boc chemistry.

Signaling Pathway: Mechanism of Action of a Dap-Containing Antimicrobial Peptide

Many antimicrobial peptides (AMPs) containing positively charged residues like Dap exert their effect by disrupting the bacterial cell membrane.

AMP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (-) cluster_intracellular Intracellular Space AMP Dap-Containing AMP (+) Membrane AMP->Membrane Electrostatic Attraction Pore Pore/Channel Membrane->Pore Membrane Perturbation & Pore Formation Cell_Contents Cellular Contents (Ions, ATP, Nucleic Acids) Cell_Death Cell Death Cell_Contents->Cell_Death Leads to Pore->Cell_Contents Leakage

Caption: Proposed mechanism of action for a Dap-containing antimicrobial peptide involving electrostatic attraction to and disruption of the bacterial cell membrane.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptide-based pharmaceuticals. Its unique side-chain functionality allows for a wide range of chemical modifications that can be strategically employed to enhance the therapeutic potential of peptide drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers and drug developers to effectively utilize this compound in their peptide synthesis endeavors, ultimately contributing to the discovery and development of novel and improved peptide therapeutics.

References

Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases.[1][2][3] A key strategy to overcome this limitation is the incorporation of unnatural amino acids to create peptide analogs with enhanced metabolic stability.[4][5] One such promising building block is Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) . The introduction of Dap into a peptide sequence can alter its secondary structure and susceptibility to enzymatic cleavage, thereby prolonging its half-life and improving its pharmacokinetic profile.

These application notes provide a comprehensive guide to the synthesis and evaluation of peptide analogs incorporating this compound to enhance stability. Detailed protocols for solid-phase peptide synthesis (SPPS), purification, and stability assessment are provided, along with representative data to illustrate the potential benefits of this approach.

Key Advantages of Incorporating Dap

  • Proteolytic Resistance: The unique structure of Dap, with an additional amino group in the side chain, can disrupt the recognition sites for common proteases.[5]

  • Conformational Constraint: The presence of Dap can introduce conformational rigidity, which may shield cleavage sites and enhance binding affinity to the target.[6]

  • pH Sensitivity: The side-chain amino group of Dap can be protonated at physiological pH, influencing the peptide's overall charge, solubility, and interaction with biological membranes.[7][8]

Data Presentation

Table 1: Physicochemical Properties of Parent Peptide vs. Dap-Containing Analog
Peptide SequenceMolecular Weight (Da)Calculated pIGrand Average of Hydropathicity (GRAVY)
Ac-Lys-Gly-Gly-Phe-Leu-NH2578.77.5-0.2
Ac-Lys-Gly-Dap -Phe-Leu-NH2592.78.5-0.5

Note: Data are representative and will vary depending on the specific peptide sequence.

Table 2: In Vitro Stability of Parent Peptide vs. Dap-Containing Analog in Human Serum
Peptide SequenceHalf-life (t1/2) in Human Serum (hours)% Remaining after 8 hours
Ac-Lys-Gly-Gly-Phe-Leu-NH21.5< 5%
Ac-Lys-Gly-Dap -Phe-Leu-NH21265%

Note: Data are representative and demonstrate the potential for enhanced stability.

Table 3: Proteolytic Stability against Trypsin
Peptide SequenceHalf-life (t1/2) with Trypsin (hours)Cleavage Site
Ac-Lys-Gly-Gly-Phe-Leu-NH20.5After Lys
Ac-Lys-Gly-Dap -Phe-Leu-NH2> 24No cleavage

Note: Data are representative. Trypsin cleaves at the C-terminus of Lys and Arg residues.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Analog

This protocol outlines the manual synthesis of a peptide analog using Boc-protected amino acids.

Materials:

  • MBHA resin[9]

  • Boc-protected amino acids (including Boc-Dap(Fmoc)-OH or Boc-Dap(Boc)-OH depending on the side chain protection strategy)[10]

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)[9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers (e.g., p-cresol, thioanisole) for cleavage

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with a Boc-amino acid using 50% TFA in DCM.

    • Couple the first Boc-protected amino acid to the resin using a coupling reagent like HBTU and DIEA in DMF.

  • Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating with 50% TFA in DCM for 30 minutes.[9]

    • Washing: Wash the resin with DCM, IPA, and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.[11]

    • Coupling: Couple the next Boc-protected amino acid (including this compound) using HBTU and DIEA in DMF. The reaction progress can be monitored by a ninhydrin test.

  • Incorporation of this compound:

    • If using Boc-Dap(Fmoc)-OH, the Fmoc group on the side chain will be stable to the TFA deprotection steps of the Boc-SPPS. It can be removed at the end if further modification of the side chain is desired.

    • If using Boc-Dap(Boc)-OH, both the alpha-amino and side-chain amino groups are protected with Boc. The side-chain Boc group will also be removed during the final cleavage step.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Washing1 Washing Deprotection->Washing1 FinalCleavage Final Cleavage & Deprotection Deprotection->FinalCleavage After last cycle Neutralization Neutralization (DIEA) Washing1->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA) Neutralization->Coupling Washing2 Washing Coupling->Washing2 Ninhydrin Ninhydrin Test Washing2->Ninhydrin Ninhydrin->Deprotection Complete Repeat Repeat for each Amino Acid Ninhydrin->Repeat Incomplete Repeat->Coupling Purification Purification (RP-HPLC) FinalCleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Boc-SPPS workflow for peptide synthesis.

Protocol 2: In Vitro Serum Stability Assay

Materials:

  • Purified parent peptide and Dap-containing analog

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Incubate a known concentration of each peptide with human serum (e.g., 90% serum in PBS) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding an equal volume of quenching solution (e.g., ACN with 1% TFA).

  • Protein Precipitation: Centrifuge the samples to precipitate the serum proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

    • The peak area of the intact peptide at each time point is compared to the peak area at time zero.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the peptide in serum.

Serum_Stability_Workflow Start Peptide Incubation in Serum at 37°C TimePoints Aliquot withdrawal at time points Start->TimePoints Quench Quench with ACN/TFA TimePoints->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Analyze LC-MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate Half-Life (t1/2) Analyze->Calculate

Caption: Workflow for in vitro serum stability assay.

Protocol 3: Protease Stability Assay (e.g., Trypsin)

Materials:

  • Purified parent peptide and Dap-containing analog

  • Trypsin solution

  • Ammonium bicarbonate buffer (or other suitable buffer)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides and trypsin in the appropriate buffer.

  • Incubation:

    • Incubate the peptides with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

    • At various time points, withdraw aliquots.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ACN with 1% TFA).

  • Analysis: Analyze the samples by LC-MS to determine the amount of intact peptide remaining.

  • Data Analysis: Calculate the half-life of the peptide in the presence of the protease.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing their stability against enzymatic degradation. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of such modified peptide analogs. By systematically applying these methods, researchers can develop more robust peptide-based therapeutics with improved pharmacokinetic properties. Further studies can explore the impact of Dap incorporation on the biological activity and toxicity of the peptide analogs.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid (Boc-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a non-canonical amino acid derivative crucial in peptide chemistry.[1] Its structure, featuring a Boc-protected α-amino group and a free β-amino group, makes it a versatile building block for synthesizing complex peptide architectures, such as branched or cyclic peptides.[1] The Boc (tert-butoxycarbonyl) protecting group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[2][] Accurate and thorough characterization of peptides incorporating this compound is essential to confirm sequence fidelity, purity, and structural integrity. This document provides detailed application notes and protocols for the primary analytical techniques used for this purpose.

Application Note 1: Chromatographic Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1] The method separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. For peptides containing the hydrophobic Boc group, RP-HPLC provides excellent resolution.

Key Parameters:

  • Stationary Phase: A C18 column is the most common choice, offering effective separation of peptides based on hydrophobicity.[1]

  • Mobile Phase: A gradient system of water (Solvent A) and acetonitrile (ACN) (Solvent B) is typically used.[1] Both solvents are often modified with an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to improve peak shape and resolution.[1]

  • Detection: UV detection at 214 nm is standard for monitoring the peptide backbone.[1] If the peptide contains aromatic residues (Trp, Tyr, Phe), detection at 280 nm can also be employed.

A typical analytical run involves injecting a small amount of the dissolved crude or purified peptide onto the column and applying a linear gradient of increasing acetonitrile concentration. The target peptide will elute at a specific retention time, and its purity is calculated based on the area percentage of its corresponding peak in the chromatogram.[1]

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis P1 Dissolve Crude Peptide in Aqueous Buffer (e.g., 0.1% TFA in H2O) P2 Filter Sample (0.22 µm syringe filter) P1->P2 H1 Inject Sample onto C18 Column P2->H1 H2 Apply ACN/H2O Gradient (with TFA) H1->H2 H3 UV Detection (214 nm / 280 nm) H2->H3 H4 Generate Chromatogram H3->H4 D1 Integrate Peak Areas H4->D1 D2 Calculate Purity (% Area) D1->D2

Caption: Experimental workflow for RP-HPLC analysis of peptides.

Application Note 2: Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of a synthesized peptide.[1] It provides a precise measurement of the molecular weight, allowing for verification of the correct amino acid sequence and the presence of the Boc-protecting group.

Key Parameters:

  • Ionization Technique: Electrospray Ionization (ESI) is the most common method for peptide analysis as it is a soft ionization technique that minimizes fragmentation.[1]

  • Analysis Mode: ESI-MS is typically run in positive ion mode, which detects protonated molecular ions.[1]

  • Expected Ions: For a peptide containing this compound, one would expect to see a prominent peak corresponding to the singly protonated molecule, [M+H]⁺. Depending on the peptide's size and chargeability, multiply charged ions such as [M+2H]²⁺ and [M+3H]³⁺ may also be observed.

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to confirm the elemental composition of the peptide.[1]

The analysis involves direct infusion of the peptide solution or, more commonly, coupling the HPLC outflow directly to the mass spectrometer (LC-MS). The latter approach allows for simultaneous purity assessment and mass confirmation of the eluting peaks.

cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Interpretation S1 Peptide Solution (from HPLC or direct infusion) M1 Electrospray Ionization (ESI) Positive Mode S1->M1 M2 Mass Analyzer (e.g., TOF, Orbitrap) M1->M2 M3 Ion Detection M2->M3 O1 Generate Mass Spectrum M3->O1 O2 Identify Molecular Ion Peaks ([M+H]⁺, [M+2H]²⁺, etc.) O1->O2 O3 Compare Experimental MW with Theoretical MW O2->O3

Caption: General workflow for mass spectrometry analysis of peptides.

Application Note 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution.[1][4] While complete structural determination is complex, simple 1D ¹H and ¹³C NMR spectra can provide definitive evidence of the this compound incorporation and confirm the presence of the bulky tert-butyl group.

Key Parameters:

  • ¹H NMR: The ¹H spectrum will show characteristic signals for the peptide backbone and amino acid side chains. A key diagnostic signal for the Boc group is a strong singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[5]

  • ¹³C NMR: The proton-decoupled ¹³C spectrum provides information on each unique carbon atom. The Boc group will show two characteristic signals: one for the quaternary carbon at ~80 ppm and another for the three equivalent methyl carbons at ~28 ppm.[5][6] The carbonyl carbon of the Boc group is also observable around 155 ppm.[5]

  • 2D NMR: For more complex peptides, 2D NMR experiments like COSY and TOCSY can be used to assign specific proton resonances, while HSQC/HMBC experiments can correlate proton and carbon signals, confirming connectivity and verifying the amino acid sequence.[6]

The chemical environment of the α-carbon and its attached proton changes significantly upon peptide bond formation, leading to shifts in their NMR signals compared to the free amino acid.[6] This change can be used to confirm the successful incorporation of the this compound residue into the peptide chain.

Experimental Protocols

Protocol 1: RP-HPLC Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% ACN / 0.1% TFA) to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC or UPLC system with a UV detector.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: 214 nm.

    • Gradient: A typical gradient would be 5% to 95% Solvent B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: LC-MS Analysis
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1 for RP-HPLC analysis. A more dilute concentration (e.g., 0.1 mg/mL) is often sufficient for MS detection.

  • Instrumentation and Conditions:

    • Instrument: An HPLC system coupled to an ESI-MS detector.

    • HPLC Conditions: Use the same column and gradient conditions as in Protocol 1. If formic acid was not used in the HPLC mobile phase, it may be added post-column to facilitate protonation.

    • MS Conditions (Example for ESI-TOF):

      • Ionization Mode: Positive Electrospray (+ESI).

      • Capillary Voltage: 3.5-4.5 kV.

      • Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 8 L/min, 300 °C).

      • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 300-2000).

  • Data Analysis:

    • Extract the mass spectrum for the main HPLC peak.

    • Identify the peaks corresponding to the expected protonated ions ([M+H]⁺, [M+2H]²⁺, etc.).

    • Deconvolute the spectrum (if multiply charged ions are present) to determine the experimental molecular weight.

    • Compare the experimental molecular weight to the theoretical molecular weight calculated from the peptide's sequence.

Protocol 3: NMR Spectroscopy
  • Sample Preparation:

    • Weigh 3-5 mg of the purified, lyophilized peptide.

    • Dissolve the peptide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH). DMSO-d₆ is often a good choice as it solubilizes many peptides and allows for the observation of exchangeable amide protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Acquire a standard 1D proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Identify the characteristic singlet for the Boc group's (CH₃)₃ protons at ~1.4 ppm.

    • In the ¹³C spectrum, identify the signals for the Boc group's C(CH₃)₃ at ~28 ppm and the quaternary carbon at ~80 ppm.

    • Assign other key resonances as needed to confirm the overall structure.

Summary of Quantitative Data

The following tables summarize the key analytical parameters and expected quantitative results for a hypothetical peptide containing a single this compound residue.

Table 1: Typical RP-HPLC Parameters and Results

Parameter Value / Observation Reference
Column Type Reverse-Phase C18 [1]
Mobile Phase H₂O / ACN with 0.1% TFA [1]
Detection Wavelength 214 nm [1]
Purity (Crude) 50 - 70% [7]

| Purity (Purified) | >95% |[7] |

Table 2: Expected Mass Spectrometry Data

Parameter Value / Observation Reference
Ionization Method Electrospray Ionization (ESI) [1]
Primary Ion Observed [M+H]⁺ [1]
Other Possible Ions [M+2H]²⁺, [M+Na]⁺ [8]

| Mass Accuracy (HRMS) | < 5 ppm |[1] |

Table 3: Characteristic NMR Chemical Shifts for the this compound Moiety

Nucleus Group in Moiety Expected Chemical Shift (δ, ppm) Reference
¹H -C(CH ₃)₃ (tert-butyl) ~1.4 (singlet, 9H) [5]
¹³C -C (CH₃)₃ (quaternary) ~80 [6]
¹³C -C(C H₃)₃ (methyls) ~28 [6]

| ¹³C | Boc C =O (carbonyl) | ~155-157 |[5] |

References

Revolutionizing ADC Stability and Efficacy: The Role of Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The clinical success of ADCs hinges on the synergistic combination of a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that ensures the drug reaches its target before being released. However, a significant challenge in ADC development has been the in vivo instability of commonly used linkers, particularly those based on maleimide-thiol conjugation. Premature drug release can lead to off-target toxicities and a diminished therapeutic window.

This document details the application of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) and its derivatives, most notably in the form of Nα-Maleimido-Nβ-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Mal-Dap(Boc)), as a pivotal component in constructing next-generation ADCs with enhanced stability and efficacy. The incorporation of the diaminopropionic acid moiety offers a unique "self-stabilizing" mechanism that addresses the shortcomings of traditional maleimide-based linkers.

The Mechanism of Action: Intramolecular Catalysis for Enhanced Stability

Traditional maleimide-based linkers react with thiol groups on antibodies (from reduced interchain disulfides or engineered cysteines) to form a thiosuccinimide linkage. While this reaction is efficient, the resulting bond is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature deconjugation of the payload in circulation.[1][2]

The innovation of the Mal-Dap(Boc) linker lies in its ability to undergo a rapid, intramolecularly catalyzed hydrolysis of the thiosuccinimide ring. Following conjugation to the antibody's thiol group and the subsequent deprotection of the Boc group on the Dap residue, the exposed primary amine is strategically positioned to attack the adjacent succinimide ring. This results in a stable, ring-opened succinamic acid thioether linkage that is resistant to the retro-Michael reaction.[1][2] This self-stabilizing feature significantly enhances the in vivo stability of the ADC, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.[3]

Data Presentation

The enhanced stability conferred by the diaminopropionic acid-based linker translates to superior payload retention in vivo and can contribute to a better therapeutic index.

In Vivo Stability of Self-Stabilizing Maleimide ADC

A comparative study in a rat model demonstrates the dramatic improvement in payload retention for an ADC constructed with a self-stabilizing maleimido-diaminopropionic acid (DPR) linker compared to a conventional maleimidocaproyl (mc) linker.[2][3]

Time Point% Payload Remaining (Conventional mc Linker)% Payload Remaining (Self-Stabilizing DPR Linker)
Day 1~75%>95%
Day 3~50%>95%
Day 7~30%~95%

Table 1: In vivo stability comparison of an anti-CD30-MMAE ADC with a conventional versus a self-stabilizing maleimide linker in rats. The data clearly shows significantly less payload loss over a 7-day period for the ADC with the self-stabilizing linker.[2][3]

Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety. A DAR of approximately 4 is often targeted for cysteine-linked ADCs. The use of Mal-Dap(Boc) based linkers allows for the production of ADCs with controlled and reproducible DAR values.

ADC ConstructTarget DARAchieved Average DAR (by HIC-HPLC)
Anti-HER2-Mal-Dap-Payload43.8
Anti-CD30-Mal-Dap-Payload43.9

Table 2: Representative Drug-to-Antibody Ratios (DAR) for ADCs synthesized using Mal-Dap(Boc) based linkers. The achieved DAR values are typically close to the target, demonstrating the efficiency of the conjugation process.

In Vitro Cytotoxicity

The enhanced stability of ADCs with Dap-based linkers is expected to translate into improved potency, as more of the cytotoxic payload is delivered to the target cells.

Cell LineADC with Conventional Linker (IC50, ng/mL)ADC with Self-Stabilizing Dap Linker (IC50, ng/mL)
Antigen-Positive Cell Line A158
Antigen-Positive Cell Line B2512
Antigen-Negative Cell Line>1000>1000

Table 3: Illustrative in vitro cytotoxicity data (IC50 values) comparing ADCs with conventional and self-stabilizing Dap-based linkers. The lower IC50 values for the stabilized ADC suggest higher potency against antigen-positive cancer cells, while maintaining specificity.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Moiety using this compound

This protocol describes the solid-phase synthesis of a peptide-based drug-linker incorporating this compound.

Materials:

  • Fmoc-protected amino acids

  • Boc-Dap(Fmoc)-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cytotoxic drug with a suitable conjugation handle

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

  • Incorporation of Boc-Dap(Fmoc)-OH: Couple Boc-Dap(Fmoc)-OH to the growing peptide chain.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Maleimide Functionalization: React the free amine of the Dap residue with a maleimide-containing reagent (e.g., maleimidocaproic acid NHS ester).

  • Drug Conjugation: Couple the cytotoxic drug to the peptide linker.

  • Cleavage and Deprotection: Cleave the drug-linker construct from the resin and remove the Boc and other side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the drug-linker by reverse-phase HPLC.

Protocol 2: ADC Synthesis and Purification

This protocol outlines the conjugation of the Mal-Dap(Boc)-drug linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Reducing agent (e.g., TCEP)

  • Mal-Dap(Boc)-drug linker dissolved in DMSO

  • Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with TCEP at 37°C for 1-2 hours. The amount of TCEP will determine the average number of free thiols per antibody.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using a desalting column.

  • Conjugation: Add the Mal-Dap(Boc)-drug linker solution to the reduced mAb at a molar excess. Incubate at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Boc Deprotection and Stabilization: Add a solution of trifluoroacetic acid (TFA) to a final concentration of 1-5% and incubate for 30 minutes to remove the Boc group and initiate the intramolecular hydrolysis and stabilization of the succinimide ring.

  • Purification: Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC).

Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks based on their increasing hydrophobicity. Calculate the average DAR by determining the relative area of each peak.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and the control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Surface Antigen Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization ReceptorBinding->Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation DrugLinker Mal-Dap(Boc)-Drug Linker DrugLinker->Conjugation ADC_Boc ADC with Boc-protected Dap Conjugation->ADC_Boc Deprotection Boc Deprotection & Ring Hydrolysis ADC_Boc->Deprotection Stabilized_ADC Stabilized ADC Deprotection->Stabilized_ADC Purification Purification (e.g., SEC) Stabilized_ADC->Purification Final_ADC Final ADC Product Purification->Final_ADC

Caption: Experimental workflow for the synthesis of a stabilized ADC.

Maleimide_Stabilization Thiosuccinimide Thiosuccinimide Linkage (Unstable) RetroMichael Retro-Michael Reaction Thiosuccinimide->RetroMichael Plasma Thiols Hydrolysis Intramolecular Hydrolysis Thiosuccinimide->Hydrolysis Deprotected Amine (from Dap) Deconjugation Deconjugation (Payload Loss) RetroMichael->Deconjugation RingOpened Ring-Opened Succinamic Acid Thioether (Stable) Hydrolysis->RingOpened

Caption: Logical relationship of maleimide stabilization versus deconjugation.

Conclusion

The incorporation of this compound derivatives into ADC linkers represents a significant advancement in the field of targeted cancer therapy. The "self-stabilizing" mechanism effectively addresses the critical issue of in vivo linker instability associated with traditional maleimide-based conjugation. By forming a stable, irreversible bond, these advanced linkers minimize premature drug release, thereby enhancing the therapeutic index of the ADC. The provided protocols offer a framework for the synthesis, purification, and characterization of these next-generation ADCs, empowering researchers to develop more effective and safer cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Boc-Dap-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling sometimes challenging?

This compound, or Nα-Boc-L-2,3-diaminopropionic acid, is a non-canonical amino acid used to introduce a primary amine in the side chain of a peptide. This side-chain amine offers a site for post-synthesis modifications such as cyclization, branching, or conjugation.[1] The coupling of this compound can be challenging due to the presence of the additional amino group on the β-carbon, which requires protection to prevent side reactions. The choice of the side-chain protecting group is crucial for a successful synthesis strategy.[]

Q2: What is an orthogonal protection strategy for this compound, and why is it important?

An orthogonal protection strategy involves using protecting groups for the α-amino group and the side-chain amino group that can be removed under different chemical conditions.[3] For this compound, a common strategy is to protect the side-chain amine with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), resulting in Boc-Dap(Fmoc)-OH.[] This allows for the selective deprotection of the Fmoc group on-resin to perform side-chain modifications, while the Boc group on the N-terminus remains intact until the final acid-mediated cleavage.[]

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered or challenging couplings, uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP are generally more effective than carbodiimides like DIC alone.[4] The addition of an additive such as HOBt or Oxyma to carbodiimide-based methods can improve efficiency and reduce side reactions like racemization.[5][6]

Q4: How can I monitor the completion of the this compound coupling reaction?

The most common method for monitoring coupling completion is the qualitative Kaiser test (ninhydrin test).[7] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow or colorless beads) suggests the coupling is complete.[7] For N-terminal proline or other secondary amines, the chloranil or isatin tests are suitable alternatives.[8]

Q5: What should I do if the Kaiser test is positive after a coupling reaction?

If the Kaiser test is positive, indicating an incomplete coupling, the most common remediation step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid.[7] If the coupling remains incomplete after a second attempt, any unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride to prevent the formation of deletion sequences in the final peptide product.[8][9]

Troubleshooting Guide for Incomplete this compound Coupling

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound and its derivatives.

dot

Troubleshooting_Boc_Dap_OH_Coupling start Start: Incomplete Coupling Detected (Positive Kaiser Test) strategy Initial Remediation Strategy start->strategy double_coupling Perform Double Coupling strategy->double_coupling Immediate Action optimize Optimize Coupling Conditions strategy->optimize If problem persists recheck Re-check with Kaiser Test double_coupling->recheck capping Cap Unreacted Amines (e.g., with Acetic Anhydride) recheck->capping Positive Test proceed Proceed to Next Deprotection Step recheck->proceed Negative Test capping->proceed reagent Use a More Potent Coupling Reagent (e.g., HATU, HBTU, COMU) optimize->reagent conditions Modify Reaction Conditions: - Increase reaction time - Elevate temperature (e.g., to 30-50°C) - Change solvent (e.g., DMF to NMP) optimize->conditions base Optimize Base: - Use a non-nucleophilic base (e.g., DIPEA) - For racemization-prone steps, consider a weaker base (e.g., 2,4,6-collidine) optimize->base reagent->double_coupling conditions->double_coupling base->double_coupling

Caption: Troubleshooting workflow for incomplete this compound coupling.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[10]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[5]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-95ModerateLow to ModerateA cost-effective and widely used method; HOBt suppresses racemization.[6]
DIC/Oxyma Carbodiimide/Additive85-95ModerateLowOxyma is a good alternative to HOBt with a favorable safety profile.[5]

Experimental Protocols

Below are detailed protocols for the coupling of Boc-Dap(Fmoc)-OH using common coupling reagents. These protocols can be adapted for other this compound derivatives.

Protocol 1: HBTU/DIPEA Coupling
  • Resin Preparation: Swell the resin (e.g., Merrifield or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

dot

HBTU_Coupling_Workflow start Start: Swell Resin in DMF deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralize (DIPEA in DMF) wash1->neutralization prepare_coupling Prepare Coupling Solution: Boc-Dap(Fmoc)-OH + HBTU in DMF neutralization->prepare_coupling activate_couple Activate with DIPEA and Couple to Resin prepare_coupling->activate_couple monitor Monitor with Kaiser Test activate_couple->monitor monitor->activate_couple Positive (Double Couple) wash2 Wash (DMF, DCM) monitor->wash2 Negative end End: Ready for Next Cycle wash2->end

Caption: Workflow for HBTU-mediated Boc-Dap(Fmoc)-OH coupling.

Protocol 2: DIC/HOBt Coupling
  • Resin Preparation, Deprotection, Neutralization: Follow steps 1-4 from the HBTU/DIPEA coupling protocol.

  • Pre-activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF. Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: After the coupling reaction, take a small sample of resin beads (5-10 mg).

  • Washing: Wash the beads thoroughly with DMF and then ethanol.

  • Reagent Addition: To the washed beads in a small test tube, add:

    • 2-3 drops of ninhydrin solution in ethanol.

    • 2-3 drops of phenol solution in ethanol.

    • 2-3 drops of potassium cyanide solution in pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Negative (Complete Coupling): Beads and solution are yellow or colorless.

    • Positive (Incomplete Coupling): Beads and/or solution turn blue or purple.[7]

Orthogonal Protection of Boc-Dap(Fmoc)-OH

The use of Boc-Dap(Fmoc)-OH is a prime example of an orthogonal protection strategy, which is crucial for the synthesis of complex peptides with side-chain modifications.

dot

Orthogonal_Protection start Boc-Dap(Fmoc)-OH alpha_amine α-Amine (Protected by Boc) start->alpha_amine beta_amine β-Amine (Side Chain) (Protected by Fmoc) start->beta_amine deprotection_alpha Acid Treatment (TFA) Removes Boc alpha_amine->deprotection_alpha deprotection_beta Base Treatment (Piperidine) Removes Fmoc beta_amine->deprotection_beta result_alpha Free α-Amine for Peptide Chain Elongation deprotection_alpha->result_alpha result_beta Free β-Amine for Side-Chain Modification deprotection_beta->result_beta

Caption: Orthogonal protection strategy for Boc-Dap(Fmoc)-OH.

References

Common side reactions with Boc-Dap-OH and how to prevent them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered when using Boc-Dap-OH in peptide synthesis. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in peptide synthesis?

This compound, or Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, is a protected non-canonical amino acid. The Boc group protects the α-amino group, which is crucial for stepwise peptide synthesis. The side chain contains a primary amino group that can be utilized for various modifications, such as the introduction of branching, cyclization, or the attachment of labels and other moieties.[1][2]

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

The primary side reactions involving this compound can be categorized into two main groups:

  • Side reactions related to the Boc protecting group: These are general to Boc-based solid-phase peptide synthesis (SPPS) and include tert-butylation of sensitive residues and diketopiperazine formation.[3][4]

  • Side reactions related to the diaminopropionic acid side chain: The nucleophilic nature of the side-chain amino group can lead to specific unwanted reactions, most notably intramolecular cyclization (lactam formation) and intermolecular reactions if the side chain is not properly protected.[5][6] Another critical side reaction is the formation of piperidide adducts when using piperidine for the deprotection of other protecting groups like Fmoc in orthogonal strategies.[7]

Q3: Is it necessary to protect the side-chain amino group of this compound during peptide synthesis?

Yes, it is highly recommended to protect the side-chain amino group of Dap to prevent side reactions.[4] An unprotected side-chain amine can react with activated amino acids during coupling steps, leading to the formation of branched peptides. For orthogonal protection strategies, a protecting group that can be removed under conditions that do not affect the Boc group or other side-chain protecting groups should be chosen. A common orthogonally protected version is Fmoc-Dap(Boc)-OH, where the side chain is protected by a Boc group and the α-amino group by an Fmoc group.[8]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of deletion sequences (mass spectrometry shows a lower mass than expected for the target peptide).

Possible Causes and Solutions:

Possible CauseRecommended Action
Steric Hindrance The bulky Boc group can sometimes hinder coupling. Use a more powerful coupling reagent like HATU, HBTU, or PyBOP. Consider a double coupling protocol where the coupling step is repeated with fresh reagents.
Poor Resin Swelling Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF or NMP) before coupling.
Reagent Degradation Use fresh, high-quality coupling reagents and this compound. Store reagents under appropriate conditions to prevent degradation.
Issue 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicates the presence of species with unexpected molecular weights.

Troubleshooting Specific Side Reactions:

Side ReactionDescriptionPrevention and Mitigation
Tert-butylation During the acidic cleavage of the Boc group, the resulting tert-butyl cation can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[4]Use scavengers in the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin can occur after the second amino acid has been coupled, leading to cleavage from the resin. This is more common when Proline is the second or third residue.[9]Couple the third amino acid as quickly as possible after the deprotection of the second. Use in situ neutralization protocols. For Fmoc/tBu strategies, using 2-chlorotrityl chloride resin can reduce this side reaction.[10]
Lactam Formation Intramolecular cyclization involving the side-chain amino group of Dap can occur, especially under basic conditions. While less prone than its homologues ornithine and diaminobutyric acid, it can still be a concern.[5][6]Ensure the side-chain amino group is adequately protected throughout the synthesis.
Piperidide Formation In syntheses utilizing an orthogonal protection strategy (e.g., Fmoc for the α-amino group and a different protecting group on the Dap side chain), the use of piperidine for Fmoc deprotection can lead to the formation of a piperidide adduct with the Dap side chain, especially during on-resin cyclization.[7]Replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step. A 2% DBU solution in DMF is often effective.[11][12]
Aspartimide Formation If the peptide sequence contains an Asp-Xxx sequence (especially Asp-Gly or Asp-Ser), the side-chain carboxyl group of Asp can cyclize with the backbone amide nitrogen under acidic or basic conditions.[10]In Boc-SPPS, using a cyclohexyl ester (OcHex) for the side-chain protection of Asp instead of a benzyl ester can reduce aspartimide formation.[10]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Dap(Side-Chain Protected)-OH

This protocol assumes the use of a standard solid-phase peptide synthesis (SPPS) methodology. The side chain of Dap should be protected with a suitable protecting group orthogonal to Boc if further specific modification of the side chain is intended.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with DMF (3 x resin volume).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3x), isopropanol (IPA) (3x), and DMF (3x).

3. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
  • Wash the resin with DMF (3x).

4. Coupling:

  • In a separate vessel, dissolve Boc-Dap(Side-Chain Protected)-OH (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 1-2 hours.

5. Monitoring and Washing:

  • Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative result is indicated by a yellow color).
  • If the coupling is incomplete, repeat the coupling step (double coupling).
  • Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Prevention of Piperidide Side Reaction using DBU

This protocol is for syntheses where an Fmoc protecting group is used elsewhere in the peptide (e.g., on the α-amino group of Dap in an orthogonal scheme) and needs to be removed without causing side reactions with the Dap side chain.

1. Resin Preparation:

  • Swell the resin in DMF.

2. Fmoc Deprotection with DBU:

  • Prepare a solution of 2% DBU in DMF.
  • Treat the resin with the DBU solution for 5-10 minutes.
  • Drain the solution.
  • Repeat the treatment with the DBU solution for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5x).

Visualizing the Troubleshooting Workflow

G Troubleshooting Workflow for this compound Side Reactions start Start: Synthesis with this compound check_purity Analyze Crude Peptide (HPLC, Mass Spectrometry) start->check_purity low_yield Low Yield of Target Peptide check_purity->low_yield No unexpected_peaks Unexpected Peaks/Masses check_purity->unexpected_peaks No success High Purity & Yield (Synthesis Successful) check_purity->success Yes check_coupling Incomplete Coupling? (Check for Deletion Sequences) low_yield->check_coupling mass_plus_56 Mass +56 Da? (Tert-butylation) unexpected_peaks->mass_plus_56 optimize_coupling Optimize Coupling: - Use stronger activator (HATU/HBTU) - Double couple - Ensure proper resin swelling check_coupling->optimize_coupling Yes dkp_formation Diketopiperazine Formation? check_coupling->dkp_formation No optimize_coupling->start Retry Synthesis dkp_formation->unexpected_peaks No prevent_dkp Prevent DKP: - Couple next AA quickly - Use 2-Cl-Trityl resin dkp_formation->prevent_dkp Yes prevent_dkp->start Retry Synthesis add_scavengers Add Scavengers to Cleavage: (e.g., TIS) mass_plus_56->add_scavengers Yes piperidide Using Piperidine for Fmoc Deprotection? mass_plus_56->piperidide No add_scavengers->start Re-cleave or Retry use_dbu Switch to DBU for Fmoc Deprotection piperidide->use_dbu Yes other_side_reactions Other Side Reactions? (Lactam, Aspartimide, etc.) piperidide->other_side_reactions No use_dbu->start Retry Synthesis review_protection Review Side-Chain Protection Strategy other_side_reactions->review_protection Yes review_protection->start Retry Synthesis

Caption: Troubleshooting workflow for side reactions with this compound.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the Boc deprotection of 2,3-diaminopropionic acid (Dap) residues.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of a Dap residue?

The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[1] The reaction is generally rapid and proceeds at room temperature.[1]

A general protocol involves:

  • Dissolution: Dissolve the Boc-protected Dap-containing compound in anhydrous DCM.

  • Acid Addition: Add TFA to the solution. The concentration can be varied, but a common starting point is a 1:1 mixture of TFA and DCM.[2]

  • Reaction: Stir the mixture at room temperature. Reaction times can range from 30 minutes to several hours.[1]

  • Monitoring: Track the reaction's progress using an appropriate analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1][3]

Q2: My LC-MS results indicate incomplete deprotection. What are the likely causes?

Several factors can lead to incomplete Boc deprotection:

  • Insufficient Acid Concentration or Strength: Standard conditions may not be sufficient, especially for sterically hindered residues. The rate of Boc cleavage has a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[3]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. It is crucial to monitor the reaction over time to determine the optimal duration.[3]

  • Steric Hindrance: The local chemical environment around the Dap residue can impede the approach of the acid catalyst, slowing down the cleavage reaction.[3]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[3] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, potentially resulting in lower purity.[3]

Q3: How can I optimize the deprotection reaction to achieve complete removal of the Boc group?

To improve deprotection efficiency, consider the following adjustments:

  • Increase Reaction Time: Extend the reaction time and monitor at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to find the point of complete conversion.[3]

  • Vary TFA Concentration: While a 1:1 TFA:DCM mixture is common, optimizing this ratio can be beneficial. For some substrates, a higher concentration of TFA may be necessary. However, for solid-phase synthesis, excessively high TFA concentrations might be counterproductive.[1]

  • Consider Alternative Acid Reagents: If TFA is not effective, 4 M HCl in dioxane is another common and effective deprotection agent.[4]

Q4: I am observing unexpected side products. What are the common side reactions during Boc deprotection and how can they be minimized?

A primary side reaction is alkylation by the tert-butyl cation (tBu⁺) that is generated during Boc cleavage.[3][5] This reactive electrophile can be attacked by nucleophilic residues in your molecule. For instance, the sulfur in methionine is susceptible to S-alkylation, resulting in a mass increase of +56 Da.[3]

To minimize these side reactions, the use of "scavengers" is recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-butyl cations. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Phenol

  • 1,2-ethanedithiol (EDT)

A common cleavage cocktail for peptides containing sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[6] For many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[6]

Q5: Are there milder alternatives for deprotecting Boc on acid-sensitive substrates?

Yes, if your compound contains other acid-labile functional groups, several milder deprotection methods can be employed:

  • Aqueous Phosphoric Acid: A milder acidic condition that can be effective.[7][8]

  • Oxalyl Chloride in Methanol: This provides a good-to-excellent yield of the deprotected product.[7][8]

  • Thermal Deprotection: Heating the substrate in a suitable solvent can effect Boc removal without any acid.[8][9][10] This method has been shown to be effective in continuous flow systems, where selective deprotection can be achieved by controlling the temperature.[11]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the reaction conditions. The following table summarizes a comparison of different TFA concentrations in solid-phase peptide synthesis.

TFA ConcentrationReaction TimeAverage Peptide PurityKey ObservationReference
55% in DCM30 minutes~9% higherHigher purity of the final peptide product.[1]
100%5 minutesLowerIncomplete Boc removal was observed in some cases.[1]

Note: This data is from solid-phase synthesis but suggests that optimizing TFA concentration and reaction time is crucial for achieving complete deprotection and high purity.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase

This protocol is a standard starting point for the deprotection of Boc-Dap containing molecules in solution.

  • Dissolution: Dissolve the Mal-Dap(Boc) conjugate in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.[3]

    • The resulting product will be the TFA salt. If the free amine is required, dissolve the residue in a minimal amount of a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.[1][3]

Protocol 2: On-Resin Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the deprotection of a Boc-Dap residue as part of a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 55% TFA) for 30 minutes.[12]

  • Washing: Thoroughly wash the resin with DCM and then dimethylformamide (DMF) to remove residual acid and byproducts.[12]

  • Neutralization (if required for subsequent steps): Before the next coupling step, neutralize the resin with a solution of a hindered base, such as diisopropylethylamine (DIPEA) in DMF.

Visual Guides

Troubleshooting Workflow for Incomplete Boc Deprotection

The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.

G Troubleshooting Workflow for Incomplete Boc Deprotection cluster_0 Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Detected (LC-MS, TLC) q1 Are there side products? start->q1 add_scavengers Add Scavengers (e.g., TIS, Thioanisole) q1->add_scavengers Yes q2 Is the substrate acid-sensitive? q1->q2 No a1_yes Yes a1_no No add_scavengers->q2 mild_conditions Use Milder Conditions (e.g., Thermal, Oxalyl Chloride) q2->mild_conditions Yes harsh_conditions Increase Reaction Severity q2->harsh_conditions No a2_yes Yes a2_no No end Complete Deprotection mild_conditions->end increase_time Increase Reaction Time harsh_conditions->increase_time increase_tfa Increase TFA Concentration increase_time->increase_tfa change_acid Switch to HCl/Dioxane increase_tfa->change_acid change_acid->end

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

General Mechanism of Acid-Catalyzed Boc Deprotection

This diagram illustrates the chemical mechanism of Boc group removal using a strong acid like TFA.

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_1 Deprotection Steps Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation tert_Butyl_Cation tert-Butyl Cation + Carbamic Acid Fragmentation->tert_Butyl_Cation Deprotonation Deprotonation of Cation tert_Butyl_Cation->Deprotonation Decarboxylation Decarboxylation of Carbamic Acid tert_Butyl_Cation->Decarboxylation Isobutene Isobutene (gas) Deprotonation->Isobutene Free_Amine Free Amine (R-NH3+) + CO2 (gas) Decarboxylation->Free_Amine

References

Preventing racemization of Boc-Dap-OH during peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Boc-D-diaminopropionic acid (Boc-Dap-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of peptide synthesis, this means the conversion of the desired D-isomer of the amino acid into a mixture of both D- and L-isomers. This is a critical issue as the biological activity of the final peptide can be significantly altered or lost, and the resulting diastereomeric impurities are often difficult to separate from the desired product.

Q2: What are the primary mechanisms that cause racemization of this compound during peptide synthesis?

A2: The two primary mechanisms responsible for the racemization of Nα-protected amino acids like this compound during peptide coupling are:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Reprotonation can then occur from either face, resulting in racemization.

  • Direct Enolization: In the presence of a base, the α-proton of the activated amino acid can be directly abstracted to form an achiral enolate intermediate. Subsequent protonation can yield either the D- or L-isomer.

Q3: How does the Boc protecting group on the α-amino group influence racemization?

A3: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane protecting groups are known to suppress racemization compared to acyl-type protecting groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and the formation of an oxazolone intermediate less favorable. However, under harsh conditions, such as high temperatures or the use of strong bases, racemization can still occur.

Q4: Are there specific side-chain protecting groups for the β-amino group of Dap that can help minimize racemization?

A4: Yes, the choice of the side-chain protecting group for the β-amino group of Dap can influence racemization. While the primary focus is on the α-carbon, the overall electronic and steric environment of the molecule plays a role. Using an electron-withdrawing protecting group on the side chain can potentially increase the acidity of the α-proton, making it more susceptible to racemization. Conversely, bulky protecting groups might sterically hinder the approach of the base to the α-proton. For Boc-chemistry, common side-chain protecting groups for Dap include Fmoc (Fluorenylmethyloxycarbonyl), which is base-labile and provides orthogonality to the acid-labile Boc group.[1] The choice of the side-chain protecting group should be carefully considered based on the overall synthetic strategy.

Troubleshooting Guides

Issue 1: Significant level of L-Dap isomer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Onium salt-based reagents like HATU , HCTU , or COMU are generally superior to carbodiimides in suppressing racemization.[2] If using a carbodiimide like DIC , it is crucial to use it in combination with a racemization-suppressing additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® .[1][2]
Excessive or Strong Base Use the minimum necessary amount of a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIEA) or sym-collidine are preferred over stronger bases. The basicity of the base has a significant influence on the rate of racemization.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. For sensitive amino acids like Dap, it is recommended to carry out the coupling at 0°C .[2] Higher temperatures increase the rate of both the desired coupling and the undesired racemization.
Prolonged Activation Time Minimize the pre-activation time of this compound with the coupling reagent before adding it to the peptide-resin. A shorter activation time reduces the opportunity for the activated intermediate to racemize.
Inappropriate Solvent Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .[2] These solvents are generally effective in reducing side reactions.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides an illustrative comparison of expected racemization levels with different coupling methods based on general principles and data from studies on other racemization-prone amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling Method Base Temperature (°C) Expected Racemization of D-Amino Acid (%) References
DIC / HOBtDIEA255 - 15[3]
DIC / HOAtDIEA252 - 6[3]
HBTU / HOBtDIEA251 - 5[4]
HATU / HOAtDIEA25< 1 - 2[4]
COMUDIEA25< 1[2]
DIC / OxymaPure®DIEA251 - 4[1]

Note: The level of racemization is highly dependent on the specific amino acid being coupled and the peptide sequence. The values presented are estimates to illustrate the relative performance of different coupling reagents.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Dap(PG)-OH in Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes a general procedure for the coupling of a side-chain protected Boc-D-diaminopropionic acid (Boc-Dap(PG)-OH) to a resin-bound peptide using HATU as the coupling reagent to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Dap(PG)-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • HOAt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • N-terminal Deprotection: If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform the deprotection step (e.g., treatment with 20% piperidine in DMF for 20 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual deprotection reagents and byproducts.

  • Activation of Boc-Dap(PG)-OH: In a separate vial, dissolve Boc-Dap(PG)-OH, HATU, and HOAt in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the activation solution to the swollen and deprotected peptide-resin.

    • Immediately add DIEA to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, the reaction time may be extended, or a second coupling may be performed.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Protocol 2: Analysis of Dap Racemization using Marfey's Method

This protocol outlines the general steps for determining the enantiomeric purity of the Dap residue in a synthetic peptide after hydrolysis using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[5]

Materials:

  • Synthetic peptide containing Dap

  • 6 M HCl

  • Marfey's reagent (FDAA) solution (e.g., 1% in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M HCl

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

    • After hydrolysis, cool the sample and remove the HCl under vacuum.

  • Derivatization with Marfey's Reagent:

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the sample to dryness.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in a suitable mobile phase (e.g., 50% ACN/water with 0.1% TFA).

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.

    • Separate the diastereomeric derivatives using a suitable gradient of ACN in water with 0.1% TFA. The D- and L-Dap derivatives will have different retention times.

    • Monitor the elution at 340 nm.

  • Quantification:

    • Integrate the peak areas of the L-Dap and D-Dap derivatives.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Dap) / (Area(D-Dap) + Area(L-Dap))] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Boc_Dap Boc-D-Dap-OH Activated_Ester Activated Ester Boc_Dap->Activated_Ester Coupling Reagent Oxazolone Oxazolone (Chiral center lost) Activated_Ester->Oxazolone Intramolecular Cyclization Racemic_Mixture_Ox D/L-Dap Peptide Oxazolone->Racemic_Mixture_Ox Base (Proton Abstraction) + Reprotonation Boc_Dap2 Boc-D-Dap-OH Activated_Ester2 Activated Ester Boc_Dap2->Activated_Ester2 Coupling Reagent Enolate Enolate (Achiral) Activated_Ester2->Enolate Strong Base (Proton Abstraction) Racemic_Mixture_En D/L-Dap Peptide Enolate->Racemic_Mixture_En Reprotonation

Caption: Mechanisms of racemization of this compound during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected (e.g., via Marfey's Analysis) Check_Coupling_Reagent Review Coupling Reagent Start->Check_Coupling_Reagent Check_Base Evaluate Base Check_Coupling_Reagent->Check_Base [Reagent is optimal] Solution_Reagent Switch to HATU, COMU, or DIC/HOAt/OxymaPure® Check_Coupling_Reagent->Solution_Reagent [Using Carbodiimide alone or less efficient onium salt] Check_Temp Check Reaction Temperature Check_Base->Check_Temp [Base is optimal] Solution_Base Use weaker, hindered base (DIEA, sym-collidine) & minimize equivalents Check_Base->Solution_Base [Using strong base or excess amount] Check_Activation_Time Review Activation Time Check_Temp->Check_Activation_Time [Temperature is low] Solution_Temp Perform coupling at 0°C Check_Temp->Solution_Temp [Reaction at RT or elevated] Solution_Activation_Time Minimize pre-activation time Check_Activation_Time->Solution_Activation_Time [Prolonged activation] End Racemization Minimized Check_Activation_Time->End [All parameters optimized] Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Activation_Time Solution_Activation_Time->End

Caption: Troubleshooting workflow for minimizing this compound racemization.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-Dap-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing Boc-Dap-OH from solid-phase synthesis resins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Boc-Dap(Boc)-OH from the resin?

The main challenge arises from the use of the same protecting group (Boc) for both the N-terminal α-amino group (during synthesis) and the side-chain amino group of diaminopropionic acid (Dap). While the α-Boc group is removed at each synthesis cycle with a milder trifluoroacetic acid (TFA) solution (typically 25-50% in dichloromethane), the side-chain Boc group, along with other side-chain protecting groups and the peptide-resin linkage, requires a much stronger acid treatment for removal, a process known as final cleavage. The key is to ensure complete deprotection of the Dap side-chain without causing degradation to the peptide.

Q2: I see a peak in my mass spectrometry analysis that corresponds to the peptide with the Boc group still attached to the Dap side chain. What went wrong?

This indicates incomplete deprotection of the Dap side chain. Several factors could be at play:

  • Insufficient Cleavage Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration.

  • Inadequate TFA Concentration: The concentration of TFA in the cleavage cocktail might be too low to effectively remove the more resistant side-chain Boc group.

  • Poor Resin Swelling: If the resin is not adequately swollen, the cleavage reagents cannot efficiently access all the peptide chains.

Troubleshooting Steps:

  • Extend Cleavage Time: Increase the cleavage reaction time. Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by mass spectrometry.

  • Increase TFA Concentration: A higher concentration of TFA (e.g., 95%) is generally required for final cleavage. Ensure your cleavage cocktail has a high TFA content.

  • Ensure Proper Swelling: Before cleavage, ensure the peptide-resin is thoroughly washed with a suitable solvent like dichloromethane (DCM) to allow for maximal swelling.[1]

Q3: My peptide has degraded after the cleavage step. What are the likely causes and how can I prevent this?

Peptide degradation during cleavage is often caused by the formation of reactive cationic species generated from the cleavage of protecting groups and the resin linker. These can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

Preventative Measures:

  • Use of Scavengers: Always include a scavenger cocktail in your cleavage mixture. Scavengers are nucleophilic compounds that "trap" the reactive cations before they can damage the peptide.[2]

  • Optimize Scavenger Composition: The choice of scavengers depends on the amino acids present in your peptide sequence. See the table below for common scavenger cocktails.

  • Control Reaction Temperature: Perform the cleavage reaction at room temperature or on ice to minimize degradation.

Q4: What are the most common side reactions to be aware of when cleaving peptides with Dap, and how can they be minimized?

Besides incomplete deprotection, other potential side reactions include:

  • Alkylation: As mentioned, reactive cations can modify sensitive amino acid residues.

  • Aspartimide Formation: If your peptide contains Asp-Gly or Asp-Ser sequences, aspartimide formation can occur under acidic conditions.[3]

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation.

Minimization Strategies:

  • Effective Scavenging: A well-chosen scavenger cocktail is the primary defense against these side reactions.

  • Degas Solutions: For peptides containing oxidation-prone residues, using degassed solvents and performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Incomplete Cleavage from Resin Insufficient acid strength or reaction time.Use a high concentration of TFA (e.g., 95%) in the cleavage cocktail. Increase the cleavage time to 2-4 hours. For very stable linkers, consider using a stronger acid like HF (requires specialized equipment).
Incomplete Deprotection of Dap(Boc) Cleavage conditions are too mild.Increase TFA concentration and/or cleavage time. Monitor deprotection by mass spectrometry.
Presence of Alkylated Byproducts Inadequate scavenging of reactive cations.Ensure the use of an appropriate scavenger cocktail. For peptides rich in Trp, consider adding 1,2-ethanedithiol (EDT).
Oxidation of Met or Cys Exposure to oxygen during cleavage.Use degassed reagents and perform the cleavage under an inert atmosphere. Include scavengers like EDT or thioanisole.
Peptide Precipitation in Cleavage Mixture The peptide is insoluble in the cleavage cocktail.This is rare but can happen with very hydrophobic peptides. If this occurs, try to triturate the resin with the cleavage cocktail to extract the peptide.
Poor Peptide Yield After Precipitation The peptide is soluble in the precipitation solvent (e.g., ether).Concentrate the TFA solution before precipitating with cold ether. Ensure the ether is ice-cold.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Containing Boc-Dap(Boc)-OH

This protocol is suitable for most peptides synthesized on standard resins like Merrifield or PAM.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), high purity

  • Scavenger cocktail (see table below)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL/g of resin) to swell it.

  • Prepare the cleavage cocktail. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.

  • Add the cleavage cocktail to the swollen resin (10-20 mL/g of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Quantitative Data: Common Cleavage Cocktails

The choice of cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails and their applications.

Cocktail Name Composition (v/v) Primary Application Notes
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4]The combination of scavengers provides broad protection.
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)Peptides without Trp, or containing Trp(Boc).TIS is a good scavenger for carbocations.
TFA/TIS/EDT TFA/Triisopropylsilane/1,2-Ethanedithiol (95:2.5:2.5)Peptides containing Cys to prevent disulfide bond formation.EDT helps to keep Cysteine in its reduced form.[5]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)"Odorless" alternative for scavenging cationic species.[6]Does not prevent oxidation of methionine.[6]
Low-High HF Step 1: Low HF in DMS; Step 2: High HF with scavengers.For very stable protecting groups and resin linkages.Requires specialized, HF-resistant equipment.[7]

Visualizations

Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow Figure 1. General Workflow for Peptide Cleavage Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Cleave Add Cleavage Cocktail (e.g., TFA/Scavengers) Swell->Cleave React React (2-4 hours) Cleave->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Peptide Wash->Dry Purify Purify (e.g., HPLC) Dry->Purify

Caption: General workflow for cleaving a peptide from the resin.

Logical Relationship of Scavengers in Cleavage

Scavenger_Mechanism Figure 2. Role of Scavengers in Preventing Side Reactions cluster_cleavage Cleavage Reaction (High TFA) cluster_peptide Peptide Protecting_Groups Protecting Groups (e.g., Boc, Trt) Reactive_Cations Reactive Cations (e.g., t-butyl cation) Protecting_Groups->Reactive_Cations Cleavage Sensitive_Residues Sensitive Residues (Trp, Met, Cys) Reactive_Cations->Sensitive_Residues Scavengers Scavengers (e.g., TIS, EDT, Thioanisole) Reactive_Cations->Scavengers Trapping Alkylated_Peptide Alkylated Peptide (Side Product) Sensitive_Residues->Alkylated_Peptide Alkylation Trapped_Cations Trapped Cations (Stable Adducts) Scavengers->Trapped_Cations

Caption: Scavengers trap reactive cations, preventing peptide modification.

References

Technical Support Center: Enhancing the Solubility of Peptides with Multiple Diaminopropionic Acid (Dap) Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing multiple 2,3-diaminopropionic acid (Dap) residues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing multiple Dap units often difficult to dissolve?

A1: Peptides rich in diaminopropionic acid (Dap) can present solubility challenges due to the basic nature of the Dap side chain's primary amine. The overall charge of the peptide is highly dependent on the pH of the solution. At or near the isoelectric point (pI) of the peptide, its net charge is minimal, which can lead to reduced repulsion between peptide molecules, promoting aggregation and precipitation.[1][2][3] Peptides with a high proportion of hydrophobic amino acids alongside the Dap units can further exacerbate this issue.[2][4]

Q2: How does the number of Dap units in a peptide sequence affect its solubility?

A2: Increasing the number of Dap residues in a peptide sequence can significantly influence its pH-responsive behavior and, consequently, its solubility. A higher number of Dap units, when in close proximity, can lead to a more acidic conformational response, meaning the peptide may require a lower pH to become fully protonated and soluble.[5] While adding more charged groups can generally improve solubility, it can also increase the complexity of the peptide's folding and potential for aggregation if not properly managed.[6]

Q3: What is the first step I should take when I encounter a Dap-containing peptide that won't dissolve?

A3: The initial and most critical step is to assess the overall charge of your peptide at neutral pH.[7][8] Since Dap is a basic amino acid, peptides with multiple Dap units will likely have a net positive charge at neutral or acidic pH.[9] Therefore, attempting to dissolve the peptide in a slightly acidic aqueous solution is a logical first step.[7][10] It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[7][11]

Q4: Can chemical modifications improve the solubility of my Dap-containing peptide?

A4: Yes, chemical modifications can be a powerful strategy. N-methylation of the Dap side chain, for instance, can alter the peptide's pH response and hydrophobicity, although excessive methylation (N,N-dimethylation) can dramatically increase hydrophobicity and lead to insolubility.[5] Other strategies include PEGylation, which attaches a hydrophilic polyethylene glycol (PEG) chain to the peptide, creating a "hydrophilic shield" that can significantly improve water solubility.[2][12] Replacing some hydrophobic amino acids in the sequence with more hydrophilic ones can also enhance solubility.[2]

Troubleshooting Guide

Problem: My lyophilized peptide with multiple Dap units will not dissolve in water.

This is a common issue due to the basic nature of the Dap residues. Follow this troubleshooting workflow to systematically find a suitable solvent.

G cluster_0 start Start: Lyophilized Dap-Peptide water Attempt to dissolve in sterile, distilled water start->water acidic_buffer Try a slightly acidic buffer (e.g., 10% acetic acid) water->acidic_buffer Insoluble success Success: Peptide Dissolved water->success Soluble organic_solvent Use a small amount of an organic co-solvent (e.g., DMSO, DMF) acidic_buffer->organic_solvent Insoluble acidic_buffer->success Soluble denaturant As a last resort, use a denaturing agent (e.g., 6M Guanidine HCl) organic_solvent->denaturant Insoluble organic_solvent->success Soluble denaturant->success Soluble fail Still Insoluble: Re-evaluate peptide design or consult technical support denaturant->fail Insoluble

Caption: A stepwise workflow for solubilizing challenging Dap-containing peptides.

Data Presentation: Expected Solubility Trends

While specific quantitative data for every Dap-containing peptide is sequence-dependent, the following tables summarize the expected qualitative effects of common experimental variables on their solubility based on established principles.

Table 1: Effect of pH on the Solubility of Peptides with Multiple Dap Units

pH ConditionExpected Charge on Dap Side ChainsExpected Peptide Net ChargePredicted SolubilityRationale
Acidic (pH < 6)Fully Protonated (+)High PositiveHighIncreased electrostatic repulsion between positively charged peptide chains prevents aggregation.[3][5]
Neutral (pH ~7)Partially Protonated (+)PositiveModerate to HighThe peptide should still carry a net positive charge, promoting solubility.[9]
Basic (pH > 8)Deprotonated (Neutral)Low or NeutralLowAs the pH approaches the peptide's pI, the net charge decreases, leading to aggregation and reduced solubility.[1][3]

Table 2: Influence of Co-solvents on the Solubility of Dap-Containing Peptides

Co-solventRecommended Use CaseConcentrationConsiderations
DMSO (Dimethyl sulfoxide)For highly hydrophobic peptides.Start with a small amount to dissolve, then dilute.[10]Avoid with peptides containing Cys, Met, or Trp due to potential oxidation.[7][10]
DMF (Dimethylformamide)Alternative to DMSO, especially for Cys-containing peptides.Use minimal volume for initial dissolution.[10]Can be toxic to cells at higher concentrations.[11]
Acetonitrile (ACN)Useful for hydrophobic peptides and compatible with HPLC.Use minimal volume for initial dissolution.[7]Can be volatile and may interfere with some biological assays.[7]

Experimental Protocols

Protocol 1: pH-Based Solubility Testing

This protocol outlines a systematic approach to determine the optimal pH for dissolving a peptide with multiple Dap units.

Materials:

  • Lyophilized Dap-containing peptide

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • 0.1 M Ammonium Bicarbonate solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Test in Water:

    • To a small, known amount of your lyophilized peptide (e.g., 0.1 mg), add a small volume of sterile, distilled water to achieve a target concentration of 1 mg/mL.[13]

    • Vortex the sample for 30 seconds.[7]

    • Visually inspect for complete dissolution. If the solution is clear, the peptide is soluble in water.

  • Acidic pH Adjustment (If Insoluble in Water):

    • To the peptide suspension from step 1, add the 10% acetic acid solution dropwise while vortexing.[7][10]

    • Continue adding the acidic solution until the peptide dissolves completely. Note the approximate pH if possible.

  • Basic pH Adjustment (If the peptide is predicted to be acidic overall):

    • If the peptide has a net negative charge at neutral pH (unlikely for Dap-rich peptides unless they also contain numerous acidic residues), attempt dissolution in a basic buffer.

    • To a fresh aliquot of the peptide, add a small volume of 0.1 M ammonium bicarbonate.[13]

    • Vortex until dissolved.

  • Centrifugation:

    • Before use, always centrifuge the peptide solution to pellet any undissolved material.[11]

Protocol 2: Co-solvent-Based Solubilization for Hydrophobic Dap-Peptides

This protocol is intended for peptides with multiple Dap units that are also rich in hydrophobic amino acids.

Materials:

  • Lyophilized Dap-containing peptide

  • DMSO or DMF

  • Sterile, distilled water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Initial Dissolution in Organic Solvent:

    • Add a small amount of pure DMSO or DMF (e.g., 10-20 µL) directly to the lyophilized peptide.[10]

    • Vortex thoroughly until the peptide is completely dissolved in the organic solvent.

  • Stepwise Dilution:

    • Slowly add your desired aqueous buffer to the organic solution dropwise while continuously vortexing.[8]

    • If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit at that concentration.

  • Final Concentration:

    • Aim to keep the final concentration of the organic solvent as low as possible, especially for cell-based assays (typically <1% DMSO).[11]

Visualizing Key Concepts

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Dap_acid Dap-NH3+ (Protonated) Dap_base Dap-NH2 (Deprotonated) Dap_acid->Dap_base - H+ Dap_base->Dap_acid + H+

Caption: pH-dependent protonation state of the Dap side chain.

G cluster_0 Unmodified Hydrophobic Peptide cluster_1 PEGylated Peptide P1 Peptide 1 P2 Peptide 2 P1->P2 Hydrophobic Aggregation PEG_P1 PEG-Peptide 1 PEG_P2 PEG-Peptide 2 PEG_P1->PEG_P2 Steric Hindrance (Improved Solubility)

Caption: Mechanism of solubility enhancement via PEGylation.

References

Technical Support Center: Boc-Dap-OH and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Dap-OH in peptide synthesis. The primary focus is on minimizing the formation of diketopiperazine (DKP), a common side reaction that can significantly reduce product yield and complicate purification.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct in my peptide synthesis after coupling the second amino acid to a this compound residue. Could this be a diketopiperazine?

A1: Yes, it is highly probable that the byproduct is a diketopiperazine (DKP). DKP formation is a common intramolecular side reaction in peptide synthesis, particularly at the dipeptide stage. After the removal of the N-terminal protecting group (Boc), the newly freed amine can attack the ester linkage to the solid support, leading to cyclization and cleavage of the dipeptide from the resin. This is especially prevalent when the peptide sequence contains residues that can readily adopt the necessary conformation for cyclization.

Q2: What are the primary factors that promote diketopiperazine formation when using this compound?

A2: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: While proline is famously prone to DKP formation, other sequences can also be susceptible. The conformational flexibility of the dipeptide on the resin plays a significant role.

  • Deprotection and Neutralization Conditions: In Boc-based solid-phase peptide synthesis (SPPS), the conditions used for Boc deprotection (acid treatment) followed by neutralization (base treatment) are critical. The presence of a free N-terminal amine after neutralization provides the nucleophile for the intramolecular cyclization. Prolonged exposure to basic conditions during neutralization can accelerate DKP formation.[1][2]

  • Solvent Choice: The solvent can influence the rate of DKP formation. Less polar solvents have been shown to increase the reaction rate.[3][4]

  • Temperature: Higher temperatures can accelerate the rate of DKP formation.[5]

  • Resin Type: The linker attaching the peptide to the resin is a key factor. Peptides attached via benzyl ester linkages, common in Boc-SPPS, are susceptible to cleavage upon DKP formation.[2]

Troubleshooting Guides

Issue: Significant Diketopiperazine Formation Detected by HPLC/MS

This guide provides strategies to minimize DKP formation when working with this compound in Boc-SPPS.

The most effective way to prevent DKP formation is to avoid the susceptible dipeptide-resin intermediate altogether or to modify the reaction conditions to disfavor the cyclization reaction.

Experimental Protocol: In Situ Neutralization/Coupling

This protocol aims to minimize the lifetime of the free N-terminal amine, which is responsible for initiating DKP formation.

Materials:

  • Resin-bound amino acid

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or BOP reagent)[5][6]

  • Base for coupling (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Washing solvents: DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin-bound C-terminal amino acid in DCM.

  • Boc Deprotection: Treat the resin with the TFA/DCM solution to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and then with a final wash of DMF. Crucially, do not neutralize the resin with a free base at this stage. The N-terminal amine will be present as a TFA salt, which is not nucleophilic.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound, the coupling reagent, and DIPEA in DMF. Allow this mixture to pre-activate for a few minutes.

  • In Situ Neutralization and Coupling: Add the pre-activated this compound solution directly to the washed, un-neutralized resin. The DIPEA in the coupling mixture will neutralize the TFA salt of the N-terminal amine in situ, and the newly formed free amine will immediately be available to react with the activated this compound.

  • Coupling Reaction: Allow the coupling reaction to proceed for the desired time.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

By coupling immediately after neutralization, the opportunity for the N-terminal amine to participate in DKP formation is significantly reduced.[1][2]

The selection of coupling reagents and solvents can have a substantial impact on the extent of DKP formation.

FactorRecommendationRationale
Coupling Reagent Consider using phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).BOP reagent has been shown to suppress diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis.[5][6]
Solvent Use more polar solvents for the coupling and neutralization steps where possible.The rate of diketopiperazine formation generally increases in less polar solvents.[3][4]
Temperature Maintain a consistent and controlled room temperature. Avoid elevated temperatures.Increased temperature accelerates the rate of the intramolecular cyclization reaction.[5]

Visualizing the Process

Mechanism of Diketopiperazine Formation

The following diagram illustrates the chemical pathway leading to the formation of a diketopiperazine from a dipeptide attached to a solid support.

References

Technical Support Center: Purification of Crude Peptides Containing Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude peptides containing Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude peptides containing this compound?

A1: The primary challenges stem from the presence of the Boc group and the unprotected β-amino group of the diaminopropionic acid (Dap) residue.

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide. This may lead to strong retention on reversed-phase HPLC columns, requiring higher concentrations of organic solvent for elution, and can also contribute to poor solubility in aqueous buffers.

  • Side Reactions of the Unprotected β-Amino Group: The free β-amino group on the Dap side chain is nucleophilic and can participate in several side reactions during synthesis, cleavage, and purification, leading to a heterogeneous mixture of impurities that can be difficult to separate from the target peptide.

  • Peptide Aggregation: The increased hydrophobicity and potential for intermolecular interactions involving the free amino group can lead to peptide aggregation, resulting in broad or tailing peaks during HPLC purification and potentially low recovery.

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with incomplete deprotection, may have similar hydrophobic properties to the target peptide, leading to co-elution and difficulty in achieving high purity.

Q2: Is it necessary to protect the β-amino group of Dap during solid-phase peptide synthesis (SPPS)?

A2: Yes, it is highly recommended to use an orthogonal protecting group for the β-amino group of Dap during SPPS. An unprotected β-amino group can be acylated during subsequent coupling steps, leading to branched peptides and other impurities. The use of an orthogonal protection strategy, where the side-chain protecting group is stable to the conditions used for Nα-Boc deprotection (i.e., acidic conditions), is crucial for a successful synthesis.

Q3: What are suitable orthogonal protecting groups for the β-amino group of Dap in Boc-based SPPS?

A3: In Boc-based SPPS, the Nα-Boc group is removed with acid (e.g., TFA). Therefore, the side-chain protecting group for the β-amino group of Dap should be stable to acid but removable under different conditions. Suitable orthogonal protecting groups include:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine in DMF.

  • Alloc (Allyloxycarbonyl): Removed by a palladium catalyst.

  • Z (Benzyloxycarbonyl or Cbz): Removed by catalytic hydrogenolysis.

The choice of protecting group will depend on the overall synthetic strategy and the presence of other sensitive residues in the peptide sequence.

Q4: What are the common impurities found in crude peptides containing this compound?

A4: Common impurities can be categorized as follows:

  • Synthesis-Related Impurities:

    • Deletion Sequences: Resulting from incomplete coupling reactions.

    • Truncated Sequences: Caused by premature termination of peptide chain elongation.

    • Incompletely Deprotected Peptides: Residual protecting groups on other amino acid side chains.

  • Dap-Specific Impurities (if β-amino group is unprotected):

    • Branched Peptides: Acylation of the free β-amino group during synthesis.

    • Trifluoroacetylated Adducts: If the free β-amino group reacts with trifluoroacetic acid (TFA) used during cleavage or in the HPLC mobile phase.

  • General Side-Reaction Products:

    • Diketopiperazine Formation: Especially for dipeptides at the N-terminus of the peptide.

    • Aspartimide Formation: If the sequence contains Asp-Gly, Asp-Ala, or Asp-Ser.

Q5: What is a good starting point for developing an RP-HPLC purification method for a this compound containing peptide?

A5: A standard reversed-phase HPLC (RP-HPLC) method is the most common approach. Here is a recommended starting point:

ParameterRecommendation
Column C18 stationary phase, 5 µm particle size, 100-300 Å pore size.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Gradient A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.
Flow Rate 1 mL/min for a 4.6 mm ID analytical column (scalable for preparative columns).
Detection UV absorbance at 214-220 nm.

This method will likely require optimization based on the specific properties of your peptide.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)

G start Poor Peak Shape (Broadening/Tailing) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b sol4a sol4a cause4->sol4a sol4b sol4b cause4->sol4b

Caption: Troubleshooting workflow for poor HPLC peak shape.

Problem 2: Low Recovery of Purified Peptide

G start Low Peptide Recovery cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b sol4a sol4a cause4->sol4a sol4b sol4b cause4->sol4b

Caption: Troubleshooting workflow for low peptide recovery.

Problem 3: Multiple or Unexpected Peaks in Chromatogram

G start Multiple/Unexpected Peaks cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b sol4a sol4a cause4->sol4a sol4b sol4b cause4->sol4b

Caption: Troubleshooting workflow for multiple or unexpected peaks.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Crude Peptide Containing this compound

This protocol provides a general starting point and will likely require optimization for your specific peptide.

  • Crude Peptide Preparation:

    • After cleavage from the resin, precipitate the crude peptide using cold diethyl ether.

    • Wash the peptide pellet with cold ether to remove organic-soluble scavengers and byproducts.

    • Air-dry the crude peptide pellet.

  • Sample Solubilization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water).

    • If solubility is an issue, use a stronger solvent like DMSO or a small amount of acetonitrile for initial dissolution, then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Method Development:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution point of the target peptide to improve resolution.

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column with the same stationary phase.

    • Adjust the flow rate according to the column diameter.

    • Inject the dissolved crude peptide.

    • Collect fractions as the target peptide elutes.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white powder.

Data Presentation

Table 1: Representative Purification Data for a Model Peptide

The following table presents hypothetical, yet representative, data for the purification of a 10-amino acid peptide containing one this compound residue, comparing different purification strategies.

Purification StrategyCrude Purity (%)Post-Purification Purity (%)Overall Yield (%)Key Observations
Standard RP-HPLC (C18, 0.1% TFA) 6596.235Good separation, but some tailing observed.
RP-HPLC with C8 Column 6597.540Improved peak shape and slightly better recovery.
RP-HPLC at Elevated Temperature (50°C) 6596.838Reduced peak broadening, faster elution.
RP-HPLC with Formic Acid (0.1%) 6595.532Broader peaks, but useful if TFA is incompatible with downstream applications.

Note: This data is illustrative and actual results will vary depending on the peptide sequence and synthesis efficiency.

Visualization of Experimental Workflow

G start Crude Peptide (Post-Cleavage) solubilization Solubilization in Appropriate Solvent start->solubilization filtration Filtration (0.45 µm) solubilization->filtration analytical_hplc Analytical RP-HPLC (Method Development) filtration->analytical_hplc preparative_hplc Preparative RP-HPLC analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC & Mass Spec) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of peptides containing this compound.

Identifying and characterizing byproducts in Boc-Dap-OH reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing byproducts in Boc-Dap-OH reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in peptide coupling reactions involving this compound?

A1: The primary byproducts in this compound reactions arise from the nucleophilic nature of the free β-amino group. The most common byproduct is the result of an intramolecular cyclization, leading to the formation of a six-membered piperidone ring, specifically a Boc-protected 3-aminopiperidin-2-one. Additionally, under certain conditions, particularly in solid-phase peptide synthesis (SPPS), byproducts analogous to aspartimide formation can occur, leading to a mixture of α- and β-coupled peptides.

Q2: What factors influence the formation of these byproducts?

A2: Several factors can influence the formation of byproducts in this compound reactions:

  • Protection of the β-amino group: The absence of a protecting group on the β-amino group is the primary reason for intramolecular cyclization.

  • Coupling reagents: The choice of coupling reagent can impact the rate of the desired peptide bond formation versus the side reactions.

  • Reaction temperature: Higher temperatures can sometimes increase the rate of side reactions.

  • Solvent: The polarity of the solvent can influence the conformation of the peptide and the propensity for intramolecular reactions.[1]

  • Steric hindrance: The steric bulk of the coupling partners can affect the kinetics of the reaction, potentially favoring intramolecular cyclization if the intermolecular coupling is slow.

Q3: How can I minimize the formation of the piperidone byproduct?

A3: Minimizing the formation of the piperidone byproduct primarily involves preventing the intramolecular cyclization. The most effective strategy is the use of an orthogonal protecting group on the β-amino group of the Dap residue. Common orthogonal protecting groups include Fmoc (fluorenylmethyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl). These groups can be selectively removed under conditions that do not affect the Boc group on the α-amino group.[2]

Q4: Are there any recommended coupling protocols to reduce byproduct formation?

A4: Yes, employing an efficient coupling protocol can favor the desired intermolecular reaction over intramolecular side reactions. A standard and effective method is the use of dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). This combination forms a highly reactive HOBt ester, which rapidly acylates the desired amine, minimizing the time for the intramolecular cyclization to occur. In situ neutralization protocols can also be beneficial in suppressing diketopiperazine formation, a related side reaction in dipeptide synthesis.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired peptide and presence of a major byproduct with a mass loss of 18 Da. Intramolecular cyclization of this compound to form the piperidone byproduct (loss of H₂O).- Protect the β-amino group of Dap with an orthogonal protecting group (e.g., Fmoc, Cbz, Alloc).- Use a more efficient coupling reagent combination like DCC/HOBt or HATU to accelerate the intermolecular coupling.[5][6]- Optimize reaction conditions by lowering the temperature.
Appearance of multiple product peaks with the same mass in HPLC analysis. Formation of aspartimide-like intermediates leading to a mixture of α- and β-linked peptides.- Add HOBt to the reaction mixture, as it is known to reduce aspartimide formation.[3]- For solid-phase synthesis, consider using a more sterically hindered protecting group on the preceding amino acid to disfavor the cyclization.
Incomplete coupling reaction even after extended reaction times. Steric hindrance from the this compound residue or the coupling partner.- Switch to a more potent coupling reagent such as HATU or HBTU.[7]- Increase the reaction temperature cautiously, while monitoring for an increase in byproduct formation.- Change the solvent to one with better solvating properties for the peptide, such as NMP instead of DMF.[7]
Difficulty in purifying the desired peptide from byproducts. Similar chromatographic behavior of the desired product and byproducts.- Optimize the HPLC purification gradient to achieve better separation.- If the byproduct is the piperidone, consider derivatizing the free amino group of the desired peptide to alter its retention time.

Experimental Protocols

General Peptide Coupling Protocol using DCC/HOBt

This protocol is a standard method for coupling Boc-protected amino acids and can be adapted for this compound.

  • Dissolve the N-Boc-amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add the amino component (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Analytical HPLC Method for Reaction Monitoring

This method can be used to monitor the progress of the coupling reaction and identify the presence of byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Retention: this compound is a polar molecule and will have a relatively early retention time. The desired peptide product will be more hydrophobic and have a longer retention time. The piperidone byproduct will have a different retention time that can be tracked.

Characterization of Byproducts

Accurate identification and characterization of byproducts are crucial for optimizing reaction conditions and ensuring the purity of the final peptide.

Byproduct Analytical Technique Expected Observations
Boc-3-aminopiperidin-2-one Mass Spectrometry (MS) The protonated molecule [M+H]⁺ will show a mass corresponding to the loss of a water molecule (18.01056 Da) from the starting this compound. For this compound (C₈H₁₆N₂O₄, MW: 204.22), the byproduct (C₈H₁₄N₂O₃) will have an exact mass of approximately 186.10.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Disappearance of the carboxylic acid proton signal. Shifts in the signals of the α- and β-protons of the Dap backbone due to the rigid ring structure. The spectrum may show rotamers due to the Boc group. ¹³C NMR: Disappearance of the carboxylic acid carbon signal (~175 ppm) and appearance of a lactam carbonyl signal (~170 ppm).
Aspartimide-like Byproducts Mass Spectrometry (MS) These byproducts will have the same mass as the desired peptide, making them difficult to distinguish by MS alone.
High-Performance Liquid Chromatography (HPLC) The α- and β-linked peptides will likely have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.

Signaling Pathways and Experimental Workflows

Byproduct_Formation_Pathway Boc_Dap_OH This compound Activated_Ester Activated Ester (e.g., with DCC/HOBt) Boc_Dap_OH->Activated_Ester Activation Desired_Peptide Desired Peptide Activated_Ester->Desired_Peptide Intermolecular Coupling Piperidone Boc-3-aminopiperidin-2-one (Intramolecular Cyclization) Activated_Ester->Piperidone Intramolecular Cyclization Amino_Component Amino Component (R-NH2) Amino_Component->Desired_Peptide

Experimental_Workflow cluster_reaction Peptide Coupling Reaction cluster_analysis Analysis cluster_purification Purification start Mix this compound, Coupling Reagents, and Amino Component reaction Stir at RT start->reaction quench Work-up reaction->quench hplc HPLC Analysis quench->hplc Monitor Progress purify Column Chromatography quench->purify Isolate Products lcms LC-MS Analysis hplc->lcms Identify Masses nmr NMR Characterization lcms->nmr Characterize Structures final_product Pure Peptide purify->final_product

References

Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of long peptides incorporating Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating this compound into long peptides?

The main challenge arises from the bifunctional nature of 2,3-diaminopropionic acid (Dap). It possesses both an α-amino group, used for peptide bond formation in the backbone, and a β-amino group on the side chain. This side-chain amine is nucleophilic and can lead to several side reactions if not properly protected, impacting the overall yield and purity of the target peptide. The use of an orthogonal protecting group strategy is essential.[1] For Boc-SPPS, the most common derivative is Boc-Dap(Fmoc)-OH, where the α-amino group is protected by the acid-labile Boc group and the β-amino group by the base-labile Fmoc group.

Q2: Which side-chain protecting group is recommended for the β-amino group of Dap in a Boc-SPPS strategy?

For a standard Boc solid-phase peptide synthesis (SPPS) workflow, an orthogonal protecting group is crucial for the Dap side chain to prevent side reactions. The most commonly used and commercially available derivative is Boc-Dap(Fmoc)-OH . The Fmoc group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) but can be selectively removed with a mild base (e.g., piperidine) if side-chain modification is desired.[1]

Q3: Can the incorporation of Dap residues affect peptide aggregation?

Yes, the incorporation of Dap can influence peptide aggregation. While Dap itself is not exceptionally hydrophobic, the introduction of multiple charged residues can alter the peptide's solubility and secondary structure. In some cases, replacing other residues with Dap has been shown to maintain the desired α-helical conformation.[2][3] However, long peptide chains, especially those with hydrophobic sequences, are prone to aggregation during SPPS, which can hinder both deprotection and coupling steps.[4] If aggregation is suspected, various strategies can be employed to disrupt the secondary structures causing it.[4]

Q4: What are the potential side reactions associated with Boc-Dap(Fmoc)-OH incorporation?

The primary side reactions include:

  • Incomplete Coupling: Due to steric hindrance from the growing peptide chain and the Boc-Dap(Fmoc)-OH molecule itself, the coupling reaction may not go to completion, leading to deletion sequences.

  • Side-Chain Acylation: If the side-chain protecting group (Fmoc) is unintentionally removed, the free β-amino group can be acylated during the subsequent coupling step, leading to branched peptides.

  • Lactam Formation: Intramolecular cyclization between the activated C-terminal carboxyl group and the side-chain β-amino group can occur, especially if the Fmoc group is prematurely cleaved. This is a known issue with amino acids that have side-chain nucleophiles.[5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline or glycine. In Boc-based synthesis, this can be suppressed by using in situ neutralization protocols.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Full-Length Peptide

Possible Cause 1: Incomplete Coupling of Boc-Dap(Fmoc)-OH

Indicator Recommended Action Rationale
Positive Kaiser test (blue beads) after coupling.1. Double Couple: Perform a second coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). 3. Use a More Potent Coupling Reagent: Switch from a standard carbodiimide-based method (e.g., DIC/HOBt) to a uronium/aminium salt like HATU or HBTU.Ensures the reaction goes to completion, especially for sterically hindered couplings. More reactive reagents can overcome higher activation energy barriers.

Possible Cause 2: Peptide Aggregation on the Resin

Indicator Recommended Action Rationale
Resin beads appear clumped or fail to swell properly. Slow or incomplete Fmoc deprotection in subsequent steps.1. Change Solvent: Switch from DMF to NMP or use a mixture of solvents (e.g., DMF/DMSO). 2. Incorporate Chaotropic Salts: Add LiCl (0.5-1 M) to the coupling and deprotection solutions. 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C). 4. Use Pseudoproline Dipeptides: If the sequence allows, incorporate pseudoproline dipeptides near the Dap residue to disrupt secondary structure formation.[4]These methods help to break up the hydrogen bonds that cause peptide aggregation, improving the solvation of the peptide chain and accessibility of the reactive sites.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis

Possible Cause 1: Deletion Sequences (Mass = Desired Mass - Mass of Boc-Dap(Fmoc)-OH)

This is a direct result of incomplete coupling. Refer to the troubleshooting steps for "Incomplete Coupling of Boc-Dap(Fmoc)-OH" above.

Possible Cause 2: Branched Peptide (Mass = Desired Mass + Mass of an additional amino acid)

This indicates that the Fmoc group on the Dap side chain was prematurely cleaved, and the subsequent amino acid was coupled to both the N-terminus and the Dap side chain.

Recommended Action Rationale
1. Ensure High-Quality DMF: Use amine-free DMF for all steps. 2. Check Deprotection Reagent: Verify that the TFA solution used for Boc deprotection is free of any basic contaminants.Basic impurities in solvents or reagents can cause partial cleavage of the Fmoc group.

Possible Cause 3: Lactam Formation (Mass = Desired Mass - H₂O)

This is due to intramolecular cyclization involving the Dap side-chain amine.

Recommended Action Rationale
1. Avoid Over-activation: Use a coupling method with a shorter pre-activation time. 2. Use In Situ Neutralization: In Boc-SPPS, neutralizing the TFA salt of the N-terminal amine at the same time as the coupling can reduce side reactions.[4][6]Minimizing the time the C-terminus is activated and keeping the side-chain amine protonated can reduce the likelihood of intramolecular attack.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Dap(Fmoc)-OH using HBTU

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).

    • Perform Boc deprotection using 50% TFA in DCM (1 x 1 min, 1 x 20 min).

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 min).

    • Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and agitate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

  • Reaction:

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, perform a second coupling (double couple) with fresh reagents for another 2 hours.

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids in your sequence. For a peptide containing Arg(Tos) and Trp, a "high HF" or equivalent cleavage cocktail is required.

  • Preparation:

    • Wash the final peptide-resin with DMF, then DCM, and dry under vacuum for at least 2 hours.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v).

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Allow the crude peptide to air dry.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by HPLC.

Quantitative Data Summary

While specific comparative data for this compound is limited in readily available literature, the following table provides a general comparison of coupling reagents used in SPPS, which can guide optimization.

Coupling ReagentRelative ReactivityTypical Coupling TimePotential Issues
DIC/HOBt Good1-4 hoursSlower for hindered couplings, formation of insoluble DCU byproduct with DCC.
HBTU/HOBt Very Good30-120 minutesFaster than carbodiimides, reliable for most couplings.
HATU Excellent15-60 minutesHighly efficient, recommended for difficult or sterically hindered couplings. Potential for guanidinylation of the N-terminus.
PyBOP Very Good30-120 minutesPhosphonium-based reagent, avoids guanidinylation side products.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and relationships in the synthesis of peptides containing this compound.

Orthogonal_Protection_Strategy Peptide_Resin Peptide-Resin-NH2 Boc_Dap_Fmoc Boc-Dap(Fmoc)-OH + Coupling Reagent Coupled_Peptide Peptide-Dap(Fmoc)-Boc Boc_Dap_Fmoc->Coupled_Peptide Coupling TFA TFA Treatment Coupled_Peptide->TFA Boc Deprotection Piperidine Piperidine Treatment Coupled_Peptide->Piperidine Selective Fmoc Deprotection Deprotected_N_Terminus Peptide-Dap(Fmoc)-NH2 TFA->Deprotected_N_Terminus Next_AA Next Boc-AA-OH + Coupling Reagent Deprotected_N_Terminus->Next_AA Next Cycle Deprotected_Side_Chain Peptide-Dap(NH2)-Boc Piperidine->Deprotected_Side_Chain Side_Chain_Mod Side-Chain Modification Deprotected_Side_Chain->Side_Chain_Mod Elongated_Peptide Boc-AA-Peptide-Dap(Fmoc)-Boc Next_AA->Elongated_Peptide Coupling

Caption: Orthogonal protection strategy for Boc-Dap(Fmoc)-OH in SPPS.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Complete_Coupling Coupling Complete Check_Coupling->Complete_Coupling Negative Troubleshoot_Coupling Double Couple Increase Time Use Stronger Reagent Incomplete_Coupling->Troubleshoot_Coupling Check_Aggregation Assess for Aggregation (Resin Swelling) Complete_Coupling->Check_Aggregation Aggregation_Detected Aggregation Detected Check_Aggregation->Aggregation_Detected Poor Swelling No_Aggregation No Aggregation Check_Aggregation->No_Aggregation Good Swelling Troubleshoot_Aggregation Change Solvent (NMP) Add Chaotropic Salts Increase Temperature Aggregation_Detected->Troubleshoot_Aggregation Check_Side_Reactions Analyze Side Products (HPLC-MS) No_Aggregation->Check_Side_Reactions Optimize_Cleavage Optimize Cleavage (Scavengers) Check_Side_Reactions->Optimize_Cleavage

Caption: Troubleshooting workflow for low yield in Dap-containing peptide synthesis.

References

Validation & Comparative

A Comparative Guide to the Efficiency of Boc-Dap-OH versus Fmoc-Dap(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis efficiency, peptide purity, and the viability of complex peptide assembly. When incorporating L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid pivotal for introducing branching, cyclization, or conjugation sites, the selection between Boc-Dap-OH and Fmoc-Dap(Boc)-OH represents a fundamental strategic decision. This guide provides an objective comparison of these two derivatives, supported by general principles of SPPS and typical performance data, to aid in selecting the optimal building block for your research needs.

Executive Summary

The core difference between this compound and Fmoc-Dap(Boc)-OH lies in the Nα-protecting group, which dictates the overall synthetic strategy. This compound is utilized in the traditional Boc/Bzl strategy, characterized by its reliance on strong acids for deprotection. In contrast, Fmoc-Dap(Boc)-OH is employed in the more contemporary Fmoc/tBu strategy, which utilizes a base-labile Nα-protecting group and offers an orthogonal protection scheme. This orthogonality, where the side-chain Boc group is stable to the base used for Fmoc removal, is a key advantage of the Fmoc-based approach.

Generally, the Fmoc strategy is favored for its milder deprotection conditions, which are more compatible with acid-sensitive peptide sequences and allow for easier handling and purification. However, the Boc strategy remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptides.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative performance of this compound and Fmoc-Dap(Boc)-OH based on the general characteristics of their respective SPPS strategies. It is important to note that specific efficiencies can vary depending on the peptide sequence, coupling reagents, and reaction conditions.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-Dap(Boc)-OH (Fmoc/tBu Strategy)
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically Benzyl-based (Bzl)tert-Butyl (tBu) based
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Orthogonality Partial (Deprotection conditions for Nα and side-chain are both acidic, differing in strength)High (Nα deprotection is basic, side-chain deprotection is acidic)

Table 1. General Characteristics of this compound and Fmoc-Dap(Boc)-OH in SPPS.

Performance MetricThis compoundFmoc-Dap(Boc)-OH
Typical Coupling Efficiency >99%>99%
Typical Nα-Deprotection Yield >99%>99%
Potential for Racemization Low for urethane-protected amino acidsLow for urethane-protected amino acids, but can be influenced by base and coupling agent selection.
Common Side Reactions t-butylation of sensitive residues, acid-catalyzed side reactions.[1]Diketopiperazine formation (at the dipeptide stage), aspartimide formation (if Asp is present).[2]

Table 2. Expected Performance Metrics in Solid-Phase Peptide Synthesis.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-Dap(Boc)-OH are outlined below. These protocols represent standard procedures and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Incorporation of this compound via Boc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain the solution and add fresh 25-50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3x), isopropanol (2x), and finally DMF (3x).[]

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

    • Drain and wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, recouple.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-Dap(Boc)-OH via Fmoc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and add fresh 20% piperidine in DMF. Agitate for 15-20 minutes.

    • Drain and wash the resin with DMF (5x) and DCM (3x).[4]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion by a qualitative test (e.g., Kaiser test). Recouple if necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualization

cluster_Boc This compound Strategy cluster_Fmoc Fmoc-Dap(Boc)-OH Strategy Boc_Resin Peptide-Resin Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Boc_Resin->Boc_Deprotection Boc_Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (this compound, HBTU/DIPEA) Boc_Neutralization->Boc_Coupling Boc_Final Extended Peptide-Resin Boc_Coupling->Boc_Final Fmoc_Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-Dap(Boc)-OH, HCTU/DIPEA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Final Extended Peptide-Resin Fmoc_Coupling->Fmoc_Final

Caption: A comparison of the experimental workflows for Boc-SPPS and Fmoc-SPPS.

Start Select Dap Derivative Acid_Sensitive Peptide contains acid-sensitive residues? Start->Acid_Sensitive Long_Peptide Synthesizing a long or aggregation-prone peptide? Acid_Sensitive->Long_Peptide No Fmoc_Choice Use Fmoc-Dap(Boc)-OH Acid_Sensitive->Fmoc_Choice Yes Orthogonal Need for orthogonal side-chain modification? Long_Peptide->Orthogonal No Boc_Choice Consider this compound Long_Peptide->Boc_Choice Yes Orthogonal->Fmoc_Choice Yes Orthogonal->Fmoc_Choice No (Fmoc generally preferred)

Caption: A decision tree for selecting between this compound and Fmoc-Dap(Boc)-OH.

Conclusion

The choice between this compound and Fmoc-Dap(Boc)-OH is contingent on the specific requirements of the peptide being synthesized. For most applications, particularly those involving acid-sensitive residues or requiring on-resin side-chain manipulation, the orthogonality and milder conditions of the Fmoc strategy make Fmoc-Dap(Boc)-OH the preferred choice. The ability to selectively deprotect the Nα-Fmoc group in the presence of the acid-labile side-chain Boc group offers significant synthetic flexibility.

However, This compound remains a robust option for specific scenarios. In the synthesis of long or hydrophobic peptides prone to aggregation, the protonation of the N-terminus following Boc deprotection can help to disrupt intermolecular hydrogen bonding, potentially improving coupling efficiency. Ultimately, a thorough evaluation of the target peptide's sequence and the desired synthetic outcome should guide the researcher in making an informed decision.

References

The Boc Protection Strategy for Diaminopropionic Acid (Dap): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) offers a versatile tool for creating novel peptides with enhanced biological activity and stability. The bifunctional nature of Dap, possessing both an α-amino and a β-amino group, necessitates a robust and orthogonal protection strategy to ensure selective peptide bond formation and prevent unwanted side reactions. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protection strategy for the Dap side chain against other common alternatives, supported by experimental principles and data.

Orthogonal Protection: The Cornerstone of Dap Chemistry

The successful incorporation of Dap into a peptide sequence hinges on the principle of orthogonal protection. This strategy employs protecting groups for the α-amino and β-amino groups that can be selectively removed under different chemical conditions, allowing for precise control over the synthesis.[1] The two most dominant strategies in solid-phase peptide synthesis (SPPS) are defined by the temporary protecting group on the α-amino group: the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][3]

When incorporating Dap, the side-chain (β-amino) protecting group must be stable to the conditions used for the removal of the temporary α-amino protecting group. This is where the strategic use of Boc protection for the Dap side chain becomes highly advantageous, particularly within the framework of Fmoc-based SPPS.

Boc vs. Other Protecting Groups for Dap Side Chain: A Comparative Analysis

The choice of the side-chain protecting group for Dap significantly impacts the overall success of the peptide synthesis, influencing yield, purity, and the potential for side reactions. The following table provides a comparative overview of the Boc group against other common protecting groups for the Dap side chain.

Protecting GroupStructureCleavage ConditionAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) -(C=O)O-C(CH₃)₃Mild acid (e.g., TFA)[]- Orthogonal to the base-labile Fmoc group, making it ideal for Fmoc-SPPS.[3] - Generally stable to coupling conditions. - Cleavage products (isobutylene and CO₂) are volatile and easily removed.- Requires an acidic final cleavage step which might be harsh for sensitive peptides.[5]
Fmoc (9-Fluorenylmethyloxycarbonyl) -(C=O)O-CH₂-C₁₃H₉Mild base (e.g., 20% piperidine in DMF)[5]- Orthogonal to the acid-labile Boc group, suitable for Boc-SPPS.- Not suitable as a side-chain protecting group in Fmoc-SPPS due to its lability to the deprotection conditions of the α-amino group.
Cbz (Carbobenzyloxy) -(C=O)O-CH₂-C₆H₅Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)- Orthogonal to both Boc and Fmoc strategies.- Hydrogenation is not compatible with peptides containing other reducible groups (e.g., Met, Cys). - Strong acid cleavage can be harsh.
Alloc (Allyloxycarbonyl) -(C=O)O-CH₂-CH=CH₂Pd(0) catalyst- Fully orthogonal to both Boc and Fmoc strategies, allowing for selective deprotection on-resin.- Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the final product.

Quantitative Performance: Boc-Dap in Peptide Synthesis

While direct head-to-head quantitative data for every protecting group on Dap is sequence-dependent and not always publicly available, the principles of SPPS allow for a general comparison of expected outcomes. The use of Fmoc-Dap(Boc)-OH in automated Fmoc-SPPS typically results in high coupling efficiencies and crude purities.

Here is a representative comparison based on typical performance in Fmoc-SPPS:

ParameterFmoc-Dap(Boc)-OHFmoc-Dap(Alloc)-OH
Typical Coupling Efficiency >99%>99%
Crude Peptide Purity (for a model 10-mer) HighHigh
Potential Side Reactions Minimal during chain assembly. Acid-catalyzed side reactions possible during final cleavage.[5]Minimal during chain assembly. Potential for incomplete deprotection or palladium contamination.
Orthogonality High, allows for selective on-resin modification of other residues protected with Alloc, etc.Very high, allows for selective on-resin modification of the Dap side chain.

Experimental Protocols

Key Experiment: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dap(Boc)-OH

This protocol outlines the general steps for incorporating Fmoc-Dap(Boc)-OH into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (e.g., Fmoc-Dap(Boc)-OH) (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Experiment: Cleavage of the Boc Group from the Dap Side Chain

This protocol details the conditions for the removal of the Boc protecting group from the Dap side chain, which typically occurs during the final cleavage step of Fmoc-SPPS.

Materials:

  • Peptide-resin containing a Dap(Boc) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, dithiothreitol (DTT) if Cys is present)

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM to remove residual DMF and dry it thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% H₂O, and 2.5% TIS. The scavengers are crucial to prevent side reactions caused by the carbocations generated during the cleavage of Boc and other protecting groups.[]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may vary depending on the specific peptide and other protecting groups present.

  • Peptide Isolation:

    • Filter the resin from the cleavage solution.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA solution containing the deprotected peptide to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether to remove residual scavengers and byproducts.

  • Drying: Dry the purified peptide under vacuum.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of the orthogonal protection strategy.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Fmoc-Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Swell & Deprotect Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Dap(Boc)-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS incorporating Fmoc-Dap(Boc)-OH.

Orthogonal_Protection cluster_peptide Peptide on Resin cluster_deprotection Selective Deprotection Steps cluster_products Resulting Species Peptide Fmoc-AA-...-Dap(Boc)-...-Resin Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide->Fmoc_Removal During Synthesis Boc_Removal Boc & Resin Cleavage (Acid: TFA) Peptide->Boc_Removal Final Step Free_N_Terminus H₂N-AA-...-Dap(Boc)-...-Resin Fmoc_Removal->Free_N_Terminus Enables chain elongation Final_Peptide H₂N-AA-...-Dap-...-OH Boc_Removal->Final_Peptide Yields final deprotected peptide

Caption: Logic of orthogonal protection with Fmoc and Boc.

Conclusion

The Boc protection strategy for the side chain of diaminopropionic acid offers significant advantages, particularly within the widely adopted Fmoc-based solid-phase peptide synthesis. Its orthogonality to the base-labile Fmoc group ensures the integrity of the Dap side chain during peptide elongation, while its clean, acid-labile removal during the final cleavage step provides a reliable method for obtaining the desired Dap-containing peptide. While other orthogonal protecting groups like Alloc and Cbz offer specialized functionalities, the Boc group remains a robust and cost-effective choice for the routine synthesis of a wide range of Dap-modified peptides, making it an invaluable tool for researchers and professionals in the field of drug discovery and development.

References

A Comparative Guide to Boc-Dap-OH and Boc-Dab-OH in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and selectivity. Among these, L-2,3-diaminopropionic acid (Dap) and L-2,4-diaminobutyric acid (Dab) are frequently utilized as shorter homologues of lysine. Their bifunctional nature, possessing both an α-amino group and a side-chain amino group, allows for site-specific modifications, cyclization, and the introduction of positive charges.

This guide provides an objective, data-driven comparison of two key building blocks for these modifications: Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) and Nα-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab-OH). We will delve into their chemical properties, performance in peptide synthesis, and the distinct characteristics they impart to the final peptide, supported by experimental data and detailed protocols.

Chemical Structure and Physicochemical Properties

This compound and Boc-Dab-OH differ structurally by a single methylene group (-CH2-) in their side chain. This seemingly minor difference influences their conformational flexibility and the spatial orientation of the side-chain amino group, which can have significant implications for biological activity.

PropertyBoc-L-Dap-OHBoc-L-Dab-OH
Chemical Structure Boc-L-Dap-OH StructureBoc-L-Dab-OH Structure
IUPAC Name (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1](2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Molecular Formula C₈H₁₆N₂O₄[1]C₉H₁₈N₂O₄
Molecular Weight 204.22 g/mol [1][2]218.25 g/mol
CAS Number 73259-81-1[1][2]80456-65-7

Performance in Peptide Synthesis

Both this compound and Boc-Dab-OH are primarily used in Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, which is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the side-chain amino group requires a separate, orthogonal protecting group to prevent undesired branching.[3][]

Orthogonal Protection Strategy

The key to successfully incorporating Dap and Dab is the implementation of an orthogonal protection scheme. The side-chain amino group is typically protected with a group that is stable to the acidic conditions used for Boc removal but can be cleaved under different conditions.

Protecting GroupCleavage ConditionUse Case
Fmoc (Fluorenylmethyloxycarbonyl)Mild base (e.g., 20% piperidine in DMF)Allows for on-resin side-chain modification or cyclization after the main peptide chain is assembled.[5][6]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFProvides an alternative orthogonal protection, useful for synthesizing complex peptides with multiple modification sites.[5][6][7]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMFA more sterically hindered version of Dde, less prone to premature loss or migration during synthesis.[7]
Alloc (Allyloxycarbonyl)Palladium catalyst (e.g., Pd(PPh₃)₄)Useful for preparing protected peptide fragments on-resin, as it's stable to the acids used to cleave peptides from Wang and Rink resins.[6]

The choice of the side-chain protecting group is critical and depends on the overall synthetic strategy, such as the need for on-resin cyclization, branching, or labeling.[3]

Orthogonal_Protection cluster_synthesis Peptide Synthesis Cycle cluster_modification Side-Chain Modification Start Boc-AA(PG)-Resin Deprotection Nα-Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple next Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next cycle FinalPeptide H₂N-Peptide(PG)-Resin Wash->FinalPeptide Final Cycle SideChainDeprotection Side-Chain PG Deprotection (e.g., Piperidine for Fmoc) FinalPeptide->SideChainDeprotection Modification On-Resin Modification (e.g., Cyclization, Labeling) SideChainDeprotection->Modification

Caption: Orthogonal protection and modification workflow.

Impact on Peptide Properties: Experimental Data

The substitution of canonical amino acids like Lys or Arg with Dap or Dab can significantly alter a peptide's biophysical and pharmacological profile.

Enhanced Proteolytic Stability

A primary driver for using unnatural amino acids is to increase a peptide's resistance to proteases, thereby extending its in-vivo half-life. Studies have shown that peptides incorporating Dap and Dab exhibit enhanced stability against enzymatic degradation.[8]

In one study, replacing L-Lys and L-Arg with unnatural basic amino acids like Dap and Dab enhanced the stability of antimicrobial peptides (AMPs) towards trypsin and plasma proteases.[8] This resistance is attributed to the inability of proteases to recognize and cleave peptide bonds adjacent to these non-standard residues.

Modulation of Biological Activity

The change in side-chain length between Dap and Dab can fine-tune biological activity. This is particularly evident in antimicrobial peptides, where charge and amphipathicity are critical for function.

A study on de novo designed amphipathic α-helical AMPs targeting Acinetobacter baumannii provided a direct comparison:

Peptide AnalogMIC vs. A. baumannii (µM)Hemolytic Activity (at 100 µM)
Lys Analog 0.5 - 190 ± 10%
Dab Analog 1 - 455 ± 15%
Dap Analog 1 - 430 ± 7%

Data summarized from Zelezetsky et al. as cited in a 2020 study.[9]

The data indicates that while both Dab and Dap substitutions maintained potent antibacterial activity (comparable MIC values), they significantly reduced toxicity towards human red blood cells (hemolytic activity).[9] The shorter side chain of Dap resulted in the lowest hemolytic activity, showcasing how subtle structural changes can improve a peptide's therapeutic index.[9]

Conformational Effects

The introduction of Dap or Dab generally does not disrupt the secondary structure of peptides. Circular dichroism (CD) analysis on Dap-substituted analogues of a channel-forming peptide showed that the helical content was similar to the wild-type peptide, indicating that these modifications are well-tolerated structurally.[10]

Logical_Relationship cluster_properties Impact on Peptide Properties Input Incorporate this compound or Boc-Dab-OH Stability Increased Proteolytic Stability Input->Stability Activity Modulated Biological Activity (e.g., MIC) Input->Activity Toxicity Reduced Toxicity (e.g., Hemolysis) Input->Toxicity Structure Maintained Secondary Structure Input->Structure Outcome Improved Therapeutic Potential Stability->Outcome Activity->Outcome Toxicity->Outcome Structure->Outcome

Caption: Impact of Dap/Dab incorporation on peptide properties.

Experimental Protocols

The following are generalized protocols for the use of Boc-Dap(PG)-OH or Boc-Dab(PG)-OH in SPPS, where (PG) is an orthogonal side-chain protecting group.

General SPPS Workflow for Amino Acid Coupling

This protocol outlines a single coupling cycle.

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminus) Step1 1. Swell Resin in DMF Start->Step1 Step2 2. Prepare Amino Acid Solution: - Boc-Dap/Dab(PG)-OH (4 eq) - HBTU (3.9 eq) - HOBt (4 eq) - DIEA (6 eq) in DMF Step1->Step2 Step3 3. Pre-activate for 2-5 min Step2->Step3 Step4 4. Add activated amino acid solution to resin Step3->Step4 Step5 5. Couple for 1-2 hours at RT Step4->Step5 Step6 6. Wash Resin: - 3x DMF - 3x DCM Step5->Step6 Step7 7. Perform Ninhydrin Test to confirm coupling completion Step6->Step7 End End: Elongated Peptide-Resin Step7->End

Caption: General workflow for a single SPPS coupling cycle.

Protocol 1: Nα-Boc Deprotection
  • Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Pre-wash: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[11]

  • Deprotection: Filter and add a fresh solution of 50% TFA/DCM. Agitate for 20-25 minutes.[11]

  • Washing: Filter and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid and TFA salts.

  • Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x), followed by DCM washes (3x) to prepare the free N-terminal amine for the next coupling step.[3]

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. The scavengers (phenol, thioanisole, etc.) are crucial to prevent re-attachment of reactive cations generated during cleavage to sensitive residues like Trp, Met, or Cys.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 more times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Conclusion

The choice between this compound and Boc-Dab-OH is a strategic one, guided by the specific goals of the peptide modification.

  • This compound is advantageous when a shorter, more constrained linker is desired or when minimizing toxicity is a primary concern, as suggested by its lower hemolytic activity in AMPs.[9]

  • Boc-Dab-OH provides a slightly longer and more flexible side chain, bringing it closer in length to lysine, which may be beneficial for mimicking certain protein-protein interactions.

Both building blocks are invaluable tools for enhancing peptide stability and modulating biological function. A successful synthesis relies on a robust orthogonal protection strategy for the side-chain amine, allowing for precise, site-specific modifications. By understanding the subtle yet significant differences in their structure and performance, researchers can make informed decisions to optimize the design and development of novel peptide therapeutics.

References

A Researcher's Guide to Orthogonal Protection Strategies for Diaminopropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like L-α,β-diaminopropionic acid (Dap) into peptides is a key strategy for developing novel therapeutics and research tools. The unique bifunctional nature of Dap, with its α- and β-amino groups, necessitates a robust and orthogonal protection strategy to achieve desired peptide sequences with high fidelity. This guide provides an objective comparison of common orthogonal protecting groups for the β-amino group of Dap in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

The selection of an appropriate side-chain protecting group for Dap is critical to prevent unwanted side reactions, such as branching or acylation of the β-amino group. An ideal protecting group should be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) and be selectively cleavable under conditions that do not affect other protecting groups on the peptide or the solid support linkage. This guide focuses on three widely used protecting groups for the β-amino group of Dap: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), 4-methyltrityl (Mtt), and allyloxycarbonyl (Alloc).

Comparative Analysis of Protecting Groups for Dap

The choice of a protecting group for the β-amino function of Dap depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the desired on-resin manipulations. The following table summarizes the key characteristics and performance of the ivDde, Mtt, and Alloc protecting groups.

Protecting GroupStructureCleavage ConditionsCompatibilityAdvantagesDisadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFStable to acids (TFA) and bases (piperidine).Fast and efficient cleavage under mild, specific conditions.Potential for migration to the α-amino group upon Fmoc deprotection of the N-terminal Dap residue.[1]
Mtt 4-methyltrityl1-2% TFA in DCM, often with scavengers (e.g., TIS).Stable to bases (piperidine) and hydrazine.Highly acid-labile, allowing for very mild deprotection.Can undergo lactamization, especially in the analogous diaminobutyric acid (Dab).[2][3][4] Susceptible to cleavage under repeated mild acid treatments.
Alloc allyloxycarbonylPd(PPh₃)₄ and a scavenger (e.g., PhSiH₃ or N-methylaniline) in an inert solvent.Stable to acids (TFA) and bases (piperidine).Fully orthogonal to both acid- and base-labile protecting groups.Requires the use of a palladium catalyst, which can be toxic and requires thorough removal.

Experimental Protocols

The following sections provide detailed methodologies for the deprotection of the β-amino group of Dap protected with ivDde, Mtt, and Alloc, as well as a general protocol for the incorporation of a protected Dap residue in SPPS.

General Protocol for Fmoc-Dap(PG)-OH Coupling in SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate a solution of Fmoc-Dap(PG)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU/HOBt (3-5 eq.) or HATU (3-5 eq.) and a base like diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the subsequent Fmoc deprotection and coupling cycles for the next amino acids in the sequence.

Protocol for Selective Deprotection of the Dap Side Chain
  • Resin Preparation: After completion of the peptide sequence assembly, wash the peptidyl-resin with DMF.

  • Deprotection Cocktail: Prepare a solution of 2-10% hydrazine monohydrate in DMF (v/v).

  • Cleavage: Treat the resin with the hydrazine solution (e.g., 10 mL per gram of resin) for 3-10 minutes at room temperature with gentle agitation. Repeat the treatment 2-3 times.[5]

  • Monitoring: The progress of the deprotection can be monitored by observing the release of a UV-active indazole byproduct at 290 nm.[5]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove all traces of hydrazine and byproducts. The resin is now ready for on-resin modification of the deprotected β-amino group.

  • Resin Preparation: Wash the peptidyl-resin with DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM (v/v), often containing 1-5% triisopropylsilane (TIS) as a scavenger.[6]

  • Cleavage: Treat the resin with the TFA/DCM solution for 5-30 minutes at room temperature with gentle agitation. The cleavage is typically performed in multiple short treatments (e.g., 5 x 2 minutes).

  • Washing: After each treatment, filter the resin and wash with DCM. After the final treatment, wash the resin thoroughly with DCM (5-7 times) and then with a solution of 10% DIPEA in DMF (v/v) to neutralize any residual acid, followed by DMF washes (3-5 times).

  • Resin Preparation: Swell the peptidyl-resin in an inert solvent like chloroform (CHCl₃) or tetrahydrofuran (THF).

  • Catalyst Solution: In a separate vessel, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the Alloc groups) in the same inert solvent.

  • Scavenger: Add a scavenger, such as phenylsilane (PhSiH₃) (10-20 equivalents) or N-methylaniline, to the resin suspension.[7]

  • Cleavage: Add the catalyst solution to the resin suspension and agitate the mixture at room temperature for 1-2 hours, protected from light.

  • Washing: Wash the resin extensively with the reaction solvent, followed by washes with a solution of 0.5% DIPEA in DMF and 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues. Finally, wash with DMF and DCM.

Synthesis of Orthogonally Protected Diaminopropionic Acid Building Blocks

The commercially available starting material for the synthesis of orthogonally protected Dap derivatives is often Nα-protected aspartic acid. A common synthetic route involves a Curtius rearrangement of an aspartic acid derivative to form the β-amino group.

An efficient synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH.[8][9] This method utilizes a Curtius rearrangement to introduce the β-nitrogen. The protection of the α-nitrogen is crucial for the success of this rearrangement.[8][9] Subsequent protecting group manipulations can then be performed to obtain the desired orthogonally protected Dap building block, for example, by removing the Boc group and introducing an Fmoc group, followed by removal of the Cbz group and introduction of a different orthogonal protecting group on the β-nitrogen.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the chemical structures of the protected Dap derivatives and the logical workflow for their selective deprotection in the context of SPPS.

G cluster_ivDde Fmoc-Dap(ivDde)-OH cluster_Mtt Fmoc-Dap(Mtt)-OH cluster_Alloc Fmoc-Dap(Alloc)-OH ivDde_structure ivDde_structure Mtt_structure Mtt_structure Alloc_structure Alloc_structure

Figure 1: Chemical structures of commonly used orthogonally protected Fmoc-Dap derivatives.

Orthogonal_Deprotection_Workflow start Peptide Chain Elongation (Fmoc-SPPS) incorporation Incorporate Fmoc-Dap(PG)-OH start->incorporation deprotection_choice Selective Side-Chain Deprotection incorporation->deprotection_choice ivdde_deprotection 2-10% Hydrazine/DMF deprotection_choice->ivdde_deprotection PG = ivDde mtt_deprotection 1-2% TFA/DCM deprotection_choice->mtt_deprotection PG = Mtt alloc_deprotection Pd(PPh3)4 / Scavenger deprotection_choice->alloc_deprotection PG = Alloc modification On-Resin Modification (e.g., branching, cyclization) ivdde_deprotection->modification mtt_deprotection->modification alloc_deprotection->modification cleavage Global Deprotection & Cleavage from Resin modification->cleavage final_peptide Purified Dap-containing Peptide cleavage->final_peptide

Figure 2: General workflow for the synthesis of modified peptides using orthogonally protected Dap.

Conclusion

The successful incorporation of diaminopropionic acid into peptides relies on the careful selection of an orthogonal protection strategy. The ivDde, Mtt, and Alloc protecting groups each offer distinct advantages and are amenable to specific synthetic schemes. While ivDde provides rapid and clean deprotection, the potential for migration must be considered. Mtt allows for very mild, acid-labile deprotection but carries a risk of lactamization. Alloc offers true orthogonality but requires the use of a palladium catalyst. By understanding the chemical properties and cleavage conditions of each protecting group, researchers can design and execute the synthesis of complex Dap-containing peptides with high yield and purity, paving the way for new discoveries in chemical biology and drug development.

References

Comparative Guide to HPLC and Mass Spectrometry for Confirmation of Boc-Dap-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-canonical amino acids, such as Boc-Dap-OH (Nα-tert-butoxycarbonyl-L-2,3-diaminopropionic acid), is a critical step in the synthesis of modified peptides and complex molecular architectures.[1] Verifying the presence and correct placement of these building blocks is paramount for ensuring the desired structure and function of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analytical challenge, offering both high-resolution separation and definitive mass identification.[2][]

This guide provides a comparative overview of two common HPLC-MS methodologies for confirming the incorporation of this compound into a peptide sequence. It includes detailed experimental protocols and data presented in a clear, comparative format.

Method 1: Fast Gradient Reversed-Phase HPLC with Standard C18 Column

This approach is a widely used, robust method for the analysis of peptides and protected amino acids.[4][5] It offers a good balance of speed and resolution, making it suitable for routine screening and initial confirmation of this compound incorporation.

Method 2: High-Resolution Reversed-Phase HPLC with a Phenyl-Hexyl Column

For more complex samples or when greater separation of closely eluting species is required, a phenyl-hexyl stationary phase can provide alternative selectivity compared to a standard C18 column. This can be particularly useful for resolving isomers or peptides with subtle structural differences.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the two methods for the analysis of a model peptide containing this compound.

ParameterMethod 1: Fast Gradient C18Method 2: High-Resolution Phenyl-Hexyl
Retention Time of this compound Peptide ~ 8.5 min~ 10.2 min
Resolution (Rs) from Unreacted Peptide > 1.5> 2.0
Observed [M+H]⁺ (Monoisotopic) 205.1234205.1234
Mass Accuracy < 5 ppm< 5 ppm
Analysis Time per Sample ~ 15 min~ 25 min

Data is representative and may vary based on the specific peptide sequence and instrumentation.

Experimental Workflows and Logical Relationships

The general workflow for both methods involves sample preparation, HPLC separation, and mass spectrometric detection. The key difference lies in the chromatographic conditions.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Sample Peptide Sample (with this compound) Dilution Dilution in Mobile Phase A Sample->Dilution Injection Injection Dilution->Injection Column HPLC Column (C18 or Phenyl-Hexyl) Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Eluent Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->Analyzer Detector Detection Analyzer->Detector Data_Analysis Data Analysis: - Retention Time - Mass-to-Charge Ratio - Fragmentation Pattern Detector->Data_Analysis Data Acquisition

General workflow for HPLC-MS analysis of this compound incorporation.

Detailed Experimental Protocols

Sample Preparation (Applicable to Both Methods)
  • Cleavage from Solid Support: If the peptide is synthesized on a solid support, cleave a small aliquot from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitation and Reconstitution: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Reconstitute the dried peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.

Method 1: Fast Gradient Reversed-Phase HPLC with Standard C18 Column
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-9 min: 5% to 95% B

    • 9-11 min: 95% B

    • 11.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: ESI-positive mode.

  • Scan Range: m/z 100-2000.

  • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 120 °C.

Method 2: High-Resolution Reversed-Phase HPLC with a Phenyl-Hexyl Column
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-18 min: 10% to 80% B

    • 18-20 min: 80% to 95% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

  • MS Detector: ESI-positive mode.

  • Scan Range: m/z 100-2000.

  • Source Parameters: Optimized for the specific instrument.

Mass Spectrometry Fragmentation

Confirmation of this compound incorporation can be further solidified by analyzing the fragmentation pattern of the peptide. In positive ion mode, the Boc group is known to be labile and can be lost as isobutylene (56 Da) or as the entire Boc group (100 Da).[6]

Fragmentation Parent Peptide-[Boc-Dap]-... [M+H]⁺ Loss_Isobutylene [M+H - 56]⁺ Parent->Loss_Isobutylene - C₄H₈ Loss_Boc [M+H - 100]⁺ Parent->Loss_Boc - C₅H₈O₂

Characteristic fragmentation of the Boc group in MS/MS.

Observing these neutral losses in the MS/MS spectrum of the peptide provides strong evidence for the presence of the this compound moiety.

Conclusion

Both the fast gradient C18 method and the high-resolution phenyl-hexyl method are effective for confirming the incorporation of this compound. The choice between them depends on the specific requirements of the analysis. For high-throughput screening, the faster C18 method is generally sufficient. For complex mixtures or when baseline separation of all components is critical, the enhanced selectivity of the phenyl-hexyl column is advantageous. In all cases, coupling HPLC with high-resolution mass spectrometry provides the definitive data needed to confidently verify the successful synthesis of the target molecule.

References

A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the efficient incorporation of non-standard amino acids like N-α-Boc-L-diaminopropionic acid (Boc-Dap-OH) is critical. The choice of coupling reagent is a decisive factor in the success of peptide synthesis, directly impacting yield, purity, and the prevention of side reactions. This guide provides an objective comparison of common coupling reagents, supported by established data, to facilitate an informed selection for your synthesis needs.

While this compound itself can be used, it is more common in solid-phase peptide synthesis (SPPS) to employ an orthogonally protected derivative, such as N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), to allow for selective deprotection and chain elongation. The principles and reagent comparisons discussed here are applicable to the carboxyl activation and coupling of these crucial building blocks.

Comparative Analysis of Coupling Reagent Performance

The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions like racemization or, in the case of aminium/uronium reagents, guanidinylation of the N-terminus if used in excess.[1][2][3] The performance of several common reagents is summarized below.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[1][4][5] Preferred for rapid protocols.[1][5]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient reagents, reactions can be complete in minutes.[1][5] Excess reagent can cause N-terminal guanidinylation.[1][2]
HCTU Uronium/AminiumVery FastVery HighLowHigher reactivity and stability compared to HBTU/TBTU; reported to be less allergenic.[1][2]
PyBOP PhosphoniumFastHighLowA non-toxic alternative to BOP with similar high efficiency.[2] By-products are less hazardous than those from BOP.[6]
DIC/HOBt CarbodiimideModerateGood-HighLow (with HOBt)A cost-effective method.[2] Dicyclohexylurea (DCU) byproduct from DCC is insoluble, making DIC preferable for SPPS as its urea is more soluble.[1][7]
COMU Uronium/AminiumVery FastVery HighLowIncorporates Oxyma Pure, making it safer (non-explosive) than HOBt/HOAt-based reagents, with excellent solubility.[2]

Experimental Workflow for Peptide Coupling

The following diagram illustrates a standard workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

G cluster_resin_prep Resin Preparation cluster_deprotection Nα-Deprotection cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Repetition Swell 1. Swell Resin (e.g., in DMF) Deprotect 2. Cleave Protecting Group (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Activate 4. Pre-activate Amino Acid (AA + Coupling Reagent + Base) Wash1->Activate Couple 5. Add Activated AA to Resin Activate->Couple Wash2 6. Wash Resin (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Complete? Wash2->Kaiser Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Yes Recouple Repeat Coupling Kaiser->Recouple No Recouple->Couple

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Detailed Experimental Protocols

The following are generalized protocols for coupling an amino acid (e.g., Fmoc-Dap(Boc)-OH) to a resin-bound peptide amine. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: Coupling with HBTU

This protocol is a widely used standard for efficient coupling.[5]

  • Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Nα-deprotection (e.g., with 20% piperidine in DMF for Fmoc) and wash thoroughly with DMF.

  • Activation Solution : In a separate vessel, dissolve the Nα-protected amino acid (2.0 eq.) in DMF.

  • Reagent Addition : Add a 1.0 M solution of HBTU (2.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the amino acid solution.[5][8] Adding 1-Hydroxybenzotriazole (HOBt) (2.0 eq.) is recommended to suppress racemization.[5]

  • Coupling : Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction : Agitate the mixture for 10-60 minutes at room temperature.[5]

  • Monitoring : Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing : Once the reaction is complete, filter the resin and wash thoroughly with DMF, Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Protocol 2: Coupling with DIC/HOBt

This carbodiimide-based method is a cost-effective and reliable alternative.[6]

  • Resin Preparation : Swell and deprotect the resin as described in the previous protocol. Suspend the resin in DCM or a DCM/DMF mixture.[6]

  • Reagent Solution : In a separate vessel, dissolve the Nα-protected amino acid (5 eq.) and HOBt (5.5 eq.) in the minimum volume of DMF required for complete dissolution.[6]

  • Coupling : Add the amino acid/HOBt solution to the resin suspension. Then, add Diisopropylcarbodiimide (DIC) (5 eq.).

  • Reaction : Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring : Monitor the reaction for completion using the Kaiser test.

  • Washing : Upon completion, filter and wash the resin with DMF and DCM to remove by-products (including the soluble diisopropylurea) and excess reagents.

Protocol 3: Coupling with HATU

For challenging or sterically hindered couplings, HATU is often the reagent of choice due to its high reactivity.[4][9]

  • Resin Preparation : Swell and deprotect the resin as previously described.

  • Activation Solution : In a separate vessel, pre-activate the Nα-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.[4]

  • Coupling : Add the activated amino acid solution to the deprotected resin.

  • Reaction : Allow the coupling to proceed for 30-60 minutes.[4]

  • Monitoring & Washing : Follow the same monitoring and washing steps as outlined in the other protocols.

Conclusion

The choice of coupling reagent for this compound derivatives is pivotal for achieving high-purity peptides.

  • For routine synthesis , HBTU and DIC/HOBt offer a robust balance of efficiency and cost.

  • For difficult sequences , sterically hindered couplings, or rapid synthesis protocols, the superior reactivity of HATU , HCTU , or COMU is highly recommended to ensure maximal yield and purity while minimizing side reactions.[2][4]

It is always advisable to perform a small-scale test coupling and monitor the reaction to optimize conditions for a specific peptide sequence.

References

Evaluating the Stability of Peptides Synthesized with Boc-Dap-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and research, the stability of synthetic peptides is a critical parameter influencing their efficacy, shelf-life, and overall viability. The incorporation of non-canonical amino acids, such as L-α,β-diaminopropionic acid (Dap), offers a strategy to modulate peptide structure and function. This guide provides a comparative framework for evaluating the stability of peptides synthesized using Nα-Boc-L-diaminopropionic acid (Boc-Dap-OH), with a focus on potential degradation pathways and the experimental protocols required for a thorough assessment.

While direct, large-scale comparative studies on the stability of this compound synthesized peptides versus other building blocks are not extensively documented in publicly available literature, this guide outlines the key factors influencing their stability and provides the necessary protocols for researchers to conduct their own robust comparisons. The primary stability concern for Dap-containing peptides is the potential for side-chain-related reactions, which are influenced by the choice of the side-chain protecting group.

Factors Influencing Stability

The stability of a peptide is an intrinsic property dictated by its amino acid sequence and is influenced by external factors such as pH, temperature, and the presence of enzymes. For peptides containing Dap, a key consideration is the reactivity of the β-amino group on the side chain.

Side-Chain Protection: The choice of the protecting group for the β-amino group of Dap is crucial, not only for the success of the solid-phase peptide synthesis (SPPS) but also for the stability of the final peptide. Different protecting groups offer varying degrees of stability and may be selectively removed under specific conditions, allowing for site-specific modifications. Common protecting groups for the Dap side chain include:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed by piperidine, offering an orthogonal protection strategy in Boc-based SPPS.

  • Alloc (Allyloxycarbonyl): Cleaved by palladium catalysts, providing another layer of orthogonality.

  • Mtt (4-Methyltrityl): Labile to mildly acidic conditions, allowing for its removal while the peptide remains on the resin.

The presence of a free amino group on the side chain in the final peptide can influence its susceptibility to degradation.

Potential Degradation Pathway: Succinimide Formation

A significant potential degradation pathway for peptides containing Dap is the formation of a succinimide intermediate, particularly if the Dap residue is followed by a Gly or Ser. This intramolecular cyclization reaction is well-documented for Asp and Asn residues and can lead to racemization and the formation of iso-Asp residues. A similar mechanism can be postulated for Dap, leading to a loss of structural integrity and biological activity.

Comparative Stability Data

To facilitate a direct comparison, researchers should perform forced degradation studies. The following table provides a template for summarizing the quantitative data obtained from such experiments.

Peptide SequenceStress ConditionTime (hours)% Parent Peptide RemainingMajor Degradants Identified
Peptide A (with Dap)0.1 M HCl, 37°C0, 6, 12, 24
Peptide B (e.g., with Lys)0.1 M HCl, 37°C0, 6, 12, 24
Peptide A (with Dap)0.1 M NaOH, 37°C0, 6, 12, 24
Peptide B (e.g., with Lys)0.1 M NaOH, 37°C0, 6, 12, 24
Peptide A (with Dap)3% H₂O₂, 25°C0, 6, 12, 24
Peptide B (e.g., with Lys)3% H₂O₂, 25°C0, 6, 12, 24
Peptide A (with Dap)50°C, pH 7.40, 24, 48, 72
Peptide B (e.g., with Lys)50°C, pH 7.40, 24, 48, 72

Experimental Protocols

A robust evaluation of peptide stability involves subjecting the peptide to a range of stress conditions and analyzing the degradation products over time.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide

This protocol outlines a general procedure for incorporating Boc-Dap(side-chain protection)-OH into a peptide sequence using manual Boc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids

  • Boc-Dap(Fmoc)-OH (or other side-chain protected variant)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Boc Deprotection: Remove the Boc protecting group from the resin by treating with 25% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Boc-protected amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Incorporation of Boc-Dap(Fmoc)-OH: Couple Boc-Dap(Fmoc)-OH using the same procedure as other amino acids.

  • Selective Fmoc Deprotection (if required for on-resin modification): Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Final Boc Deprotection: Remove the N-terminal Boc group with 25% TFA in DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Forced Degradation Study

This protocol describes a typical forced degradation study to assess peptide stability under various stress conditions.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Temperature-controlled incubator/oven

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare aliquots of the peptide stock solution for each stress condition.

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 37°C.

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 37°C.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature (25°C).

  • Thermal Degradation: Incubate the peptide solution in PBS at 50°C.

  • Time Points: At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

  • Quenching: Quench the reactions by neutralizing the pH or diluting the sample in the mobile phase.

  • Analysis:

    • Analyze each sample by reverse-phase HPLC to quantify the remaining parent peptide and detect the formation of degradation products.

    • Use a mass spectrometer coupled to the HPLC to identify the mass of the parent peptide and any degradants.

  • Data Reporting: Calculate the percentage of the parent peptide remaining at each time point and summarize the results in a table.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the synthesis and stability evaluation of Dap-containing peptides.

sps_workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect1 2. Boc Deprotection (25% TFA/DCM) swell->deprotect1 wash1 3. Wash (DCM, DMF) deprotect1->wash1 couple 4. Couple Boc-AA-OH (DIC/HOBt) wash1->couple cycle Repeat for each AA couple->cycle cycle->deprotect1 n-1 cycles couple_dap 5. Couple Boc-Dap(Fmoc)-OH cycle->couple_dap Dap cycle deprotect2 6. Final Boc Deprotection couple_dap->deprotect2 cleave 7. Cleave & Deprotect Side Chains (TFA Cocktail) deprotect2->cleave purify 8. Precipitate & Purify (HPLC) cleave->purify end Purified Peptide purify->end

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) of a Dap-containing peptide.

degradation_pathway peptide Peptide with Dap-Gly sequence (...-NH-CH(CH2NH2)-CO-NH-CH2-CO-...) attack Intramolecular Nucleophilic Attack peptide->attack succinimide Succinimide Intermediate (Cyclic Imide) attack->succinimide Formation hydrolysis1 Hydrolysis (Path A) succinimide->hydrolysis1 hydrolysis2 Hydrolysis (Path B) succinimide->hydrolysis2 iso_dap Iso-Dap Peptide (β-linkage) hydrolysis1->iso_dap Degradation Product racemized Racemized Dap Peptide (D-Dap) hydrolysis2->racemized Degradation Product

Caption: Proposed degradation pathway for a Dap-containing peptide via succinimide formation.

stability_evaluation_workflow start Start: Purified Peptides (Dap vs. Control) stress Forced Degradation (Acid, Base, Oxidative, Thermal) start->stress sampling Time-Point Sampling (e.g., 0, 6, 12, 24h) stress->sampling analysis Analysis (RP-HPLC, LC-MS) sampling->analysis quantify Quantify Parent Peptide & Degradants analysis->quantify compare Compare Degradation Rates & Pathways quantify->compare end Conclusion on Relative Stability compare->end

Caption: Logical workflow for the comparative stability evaluation of peptides.

A Head-to-Head Comparison of Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of orthogonally protected amino acid building blocks is critical. L-2,3-diaminopropionic acid (Dap) is a key non-proteinogenic amino acid for introducing branching, cyclization, or site-specific labeling. The two most common derivatives for this purpose, Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH, offer distinct strategic advantages and disadvantages depending on the overall synthetic scheme. This guide provides an in-depth comparison of their performance, supported by established principles of Solid-Phase Peptide Synthesis (SPPS).

The strategic selection between Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH hinges on the primary SPPS methodology being employed: Boc-based or Fmoc-based synthesis. Each derivative is designed for seamless integration into one of these orthogonal protection strategies, allowing for the selective deprotection of either the α-amino group for chain elongation or the β-amino side-chain for subsequent modification.

Overview of Orthogonal Protection Strategies

In SPPS, orthogonal protecting groups are essential for the stepwise assembly of amino acids and the modification of specific side chains.[1] An ideal protection scheme allows for the removal of one type of protecting group under specific conditions without affecting others.[2][3] The two dominant strategies are:

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for more permanent side-chain protection. While not strictly orthogonal, the differential acid lability allows for selective deprotection.[2]

  • Fmoc/tBu Strategy: This widely used method employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This represents a truly orthogonal system.[2][4]

Boc-Dap(Fmoc)-OH is tailored for the Boc/Bzl strategy, while Fmoc-Dap(Boc)-OH is the building block of choice for the Fmoc/tBu strategy.

Comparative Performance and Applications

While direct, side-by-side quantitative comparisons of these two specific derivatives are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the well-established characteristics of their parent SPPS methodologies.

FeatureBoc-Dap(Fmoc)-OH (in Boc SPPS)Fmoc-Dap(Boc)-OH (in Fmoc SPPS)
Nα-Deprotection Condition 50% TFA in DCM20% Piperidine in DMF
Side-Chain Deprotection 20% Piperidine in DMF (for Fmoc removal)Trifluoroacetic acid (TFA) based cocktails
Overall Strategy Mildness Harsher; repeated exposure to strong acid (TFA)Milder; base-labile Nα-deprotection
Handling of Aggregation Generally considered more effective for long or aggregation-prone sequences.[5]Aggregation can sometimes interfere with coupling and deprotection.[2]
Side Reactions Potential for t-butylation of sensitive residues (e.g., Trp, Met) from Boc-deprotection byproducts.[5]Aspartimide formation in sequences containing Asp. Piperidine adduct formation.[6]
Cost-Effectiveness Boc-amino acids are generally less expensive.[]Fmoc-amino acids are typically more expensive.[]
Primary Application Synthesis of peptides where the Dap side chain is modified after completion of the main chain, often in solution phase after cleavage.On-resin modification of the Dap side-chain (e.g., branching, cyclization, labeling) is more straightforward.

Experimental Protocols

The following are generalized protocols for the incorporation and selective deprotection of Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH in their respective SPPS strategies.

Protocol 1: Incorporation of Boc-Dap(Fmoc)-OH in Boc-based SPPS
  • Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., PAM or Merrifield resin) with the preceding amino acid deprotected (free amine).

  • Boc-Dap(Fmoc)-OH Coupling:

    • Dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Chain Elongation:

    • Remove the Nα-Boc group with 50% TFA in DCM (1 x 1 min, 1 x 15 min).[8]

    • Neutralize with 10% DIPEA in DMF (3 x 1 min).

    • Proceed with the coupling of the next Boc-protected amino acid.

  • Selective Side-Chain Fmoc Deprotection:

    • After completing the peptide sequence, wash the resin thoroughly with DMF.

    • Treat the peptide-resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from the Dap side-chain.[9]

    • Wash the resin extensively with DMF to remove piperidine and dibenzofulvene adducts.

    • The now-free β-amino group on the Dap side-chain is ready for modification.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as HF or TFMSA, with appropriate scavengers.[5]

Protocol 2: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-based SPPS
  • Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide or Wang resin) with the preceding amino acid deprotected (free amine).

  • Fmoc-Dap(Boc)-OH Coupling:

    • Dissolve Fmoc-Dap(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

  • Chain Elongation:

    • Remove the Nα-Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[9]

    • Wash thoroughly with DMF.

    • Proceed with the coupling of the next Fmoc-protected amino acid.

  • On-Resin Selective Side-Chain Boc Deprotection:

    • After completing the desired linear sequence, wash the peptide-resin with DCM.

    • Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes to selectively remove the Boc group from the Dap side-chain.

    • Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

    • The free β-amino group is now available for on-resin modification.

  • Final Cleavage: Cleave the peptide from the resin and remove other acid-labile side-chain protecting groups using a TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

Logical Workflows and Orthogonal Deprotection Schemes

The following diagrams illustrate the strategic use of each derivative within its respective SPPS workflow.

Boc_SPPS_Workflow start Resin-Peptide-(AA)n-NH2 couple Couple Boc-Dap(Fmoc)-OH start->couple elongate Continue Elongation (Boc Deprotection/Coupling) couple->elongate peptide Resin-Peptide-Dap(Fmoc)-... elongate->peptide fmoc_deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) peptide->fmoc_deprotect modify Side-Chain Modification (e.g., Branching, Labeling) fmoc_deprotect->modify cleave Final Cleavage (HF or TFMSA) modify->cleave final_product Final Modified Peptide cleave->final_product

Caption: Workflow for Boc-Dap(Fmoc)-OH in Boc-based SPPS.

Fmoc_SPPS_Workflow start Resin-Peptide-(AA)n-NH2 couple Couple Fmoc-Dap(Boc)-OH start->couple elongate Continue Elongation (Fmoc Deprotection/Coupling) couple->elongate peptide Resin-Peptide-Dap(Boc)-... elongate->peptide boc_deprotect Selective Boc Deprotection (TFA/DCM) peptide->boc_deprotect modify On-Resin Modification (e.g., Branching, Labeling) boc_deprotect->modify cleave Final Cleavage (TFA Cocktail) modify->cleave final_product Final Modified Peptide cleave->final_product

Caption: Workflow for Fmoc-Dap(Boc)-OH in Fmoc-based SPPS.

Conclusion

The choice between Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH is fundamentally a strategic one, dictated by the overarching peptide synthesis methodology.

  • Fmoc-Dap(Boc)-OH is the superior choice for modern Fmoc/tBu-based SPPS . Its key advantage is facilitating the on-resin modification of the Dap side-chain under mild acidic conditions, which preserves other acid-labile protecting groups until the final cleavage step. This is ideal for constructing branched peptides or performing on-resin cyclization.

  • Boc-Dap(Fmoc)-OH remains a valuable tool for researchers utilizing Boc/Bzl-based SPPS . This strategy is often favored for synthesizing long or difficult sequences that are prone to aggregation.[5] In this context, the Dap side-chain is typically modified after the main peptide chain has been fully assembled and, often, after cleavage from the resin.

Ultimately, the optimal choice depends on the specific peptide sequence, the desired modifications, and the laboratory's established synthesis protocols and expertise. Both derivatives are powerful tools for creating complex and functionally diverse peptides.

References

Diaminopropionic Acid in Peptide Therapeutics: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) into peptide scaffolds has emerged as a key strategy in drug development, offering distinct advantages over peptides composed solely of natural amino acids. This guide provides a comparative analysis of the biological activity of peptides with and without Dap residues, supported by experimental data, detailed methodologies, and visualizations of key concepts.

The unique structural and physicochemical properties of Dap, particularly the presence of a primary amine on its shorter side chain compared to lysine, significantly influence the biological performance of peptides. This substitution can lead to enhanced therapeutic indices, improved stability, and pH-sensitive activity, making Dap-containing peptides highly attractive for various therapeutic applications, especially in the development of novel antimicrobial agents.

Data Presentation: Quantitative Comparison of Biological Activity

The inclusion of Dap can modulate the biological activity of peptides, often maintaining or even improving desired effects while mitigating undesirable ones. Below is a summary of quantitative data comparing the performance of peptides with and without Dap residues.

Peptide/AnalogSequenceTarget Organism/CellMIC (µM)HC50 (µM)Therapeutic Index (HC50/MIC)Reference
Melittin (Lys)GIGAVLKVLTTGLPALISWIKRKRQQ-CONH2S. aureusNo significant difference--[1]
Melittin (Dap)GIGAVL(Dap)VLTTGLPALISWI(Dap)R(Dap)RQQ-CONH2S. aureusNo significant difference--[1]
Lys-analog AMP-Gram-negative bacteria0.5 - 190 ± 10% lysis at 100 µM-[2]
Dap-analog AMP-Gram-negative bacteria1 - 430 ± 7% lysis at 100 µM-[2]
6 Lys-containing AMP-A. baumannii0.7 (geometric mean)--[2]
6 Dap-containing AMP-A. baumannii1.0 (geometric mean)Essentially no hemolysis at 380 µM-[2]

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. A higher HC50 value indicates lower toxicity to red blood cells.

Key Observations from Experimental Data

  • Antimicrobial Activity: The substitution of lysine with Dap in antimicrobial peptides (AMPs) generally maintains potent antimicrobial activity against a range of bacteria, with only minor variations in the Minimum Inhibitory Concentration (MIC) observed in some cases. For instance, in one study, the geometric mean MIC of a 6-lysine-containing AMP against Acinetobacter baumannii was 0.7 µM, while its 6-Dap-containing counterpart had a geometric mean MIC of 1.0 µM, indicating comparable efficacy.[2] In other instances, Dap substitution has been shown to improve MIC values compared to lysine analogs.[2]

  • Hemolytic Activity and Therapeutic Index: A significant advantage of incorporating Dap is the dramatic reduction in hemolytic activity against human red blood cells.[3] This decrease in toxicity towards eukaryotic cells leads to a substantial increase in the therapeutic index of AMPs. For example, one study demonstrated that while a lysine-containing AMP caused approximately 90% hemolysis at 100 µM, the Dap-substituted analog only induced about 30% hemolysis at the same concentration.[2] Another study reported that Dap-containing AMPs showed virtually no hemolytic activity at concentrations as high as 380 µM.[2]

  • Proteolytic Stability: The incorporation of Dap has been shown to enhance the stability of peptides against enzymatic degradation.[4] This is a crucial attribute for improving the in vivo half-life and overall bioavailability of peptide-based drugs.

  • Conformational Integrity: Dap residues are well-tolerated in maintaining the secondary structure of peptides.[3] Conformational studies using techniques like circular dichroism have shown that Dap-containing peptides can adopt stable α-helical or β-turn conformations in solution, which is often essential for their biological function.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activity of these peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

  • Resin Preparation: A suitable resin (e.g., PEG-modified polystyrene) is swelled in a solvent like dichloromethane (DCM).

  • Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group, is attached to the resin.

  • Deprotection: The Fmoc group is removed using a piperidine solution to expose the free amine for the next coupling step.

  • Chain Elongation: Subsequent Fmoc-protected amino acids (including Fmoc-Dap(side-chain protection)-OH) are sequentially coupled using activating agents like HBTU/HOBt.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: A specific bacterial strain is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution Series: A serial dilution of the peptide is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the peptide's toxicity to red blood cells (RBCs).

  • RBC Preparation: Fresh human or animal red blood cells are washed with a buffered saline solution and resuspended to a specific concentration.

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide for a defined period (e.g., 1 hour at 37°C).

  • Positive and Negative Controls: A sample with a known hemolytic agent (e.g., Triton X-100) serves as the 100% hemolysis control, while a sample with buffer only serves as the 0% hemolysis control.

  • Measurement of Hemolysis: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is the peptide concentration that causes 50% hemolysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) or a membrane-mimicking environment (e.g., trifluoroethanol or liposomes).

  • Blank Measurement: A spectrum of the buffer or solvent alone is recorded as a baseline.

  • Peptide Spectrum Measurement: The CD spectrum of the peptide solution is recorded, typically in the far-UV region (190-260 nm).

  • Data Processing: The baseline spectrum is subtracted from the peptide spectrum, and the data is converted to mean residue ellipticity.

  • Structural Analysis: The resulting spectrum is analyzed for characteristic features of different secondary structures: α-helices typically show negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band around 217 nm.[3]

Proteolytic Stability Assay

This assay evaluates the peptide's resistance to degradation by proteases.

  • Incubation with Protease/Serum: The peptide is incubated with a specific protease (e.g., trypsin) or in human/animal serum or plasma at 37°C.[5]

  • Time-Course Sampling: Aliquots are taken at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped, often by adding an acid like trichloroacetic acid (TCA) to precipitate the proteins.[6]

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC.

  • Half-life Calculation: The data is used to calculate the half-life (t1/2) of the peptide under the tested conditions.

Visualizations

Experimental Workflow for Peptide Comparison

G cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Activity Assays cluster_results Comparative Analysis Peptide_Lys Peptide with Lysine Purification RP-HPLC Purification Peptide_Lys->Purification Peptide_Dap Peptide with Dap Peptide_Dap->Purification SPPS Solid-Phase Peptide Synthesis SPPS->Peptide_Lys SPPS->Peptide_Dap MS Mass Spectrometry Purification->MS Purification->MS Antimicrobial Antimicrobial Assay (MIC) MS->Antimicrobial Hemolytic Hemolytic Assay (HC50) MS->Hemolytic Stability Proteolytic Stability (t1/2) MS->Stability CD Circular Dichroism MS->CD Comparison Data Comparison & Analysis Antimicrobial->Comparison Hemolytic->Comparison Stability->Comparison CD->Comparison

Caption: Workflow for comparing peptides with and without Dap.

Signaling Pathway: Proposed Mechanism of Dap-Containing AMPs

G cluster_peptide Peptide Interaction cluster_membrane Bacterial Membrane cluster_eukaryotic Eukaryotic Membrane Peptide_Dap Dap-Containing AMP (Cationic) Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) Peptide_Dap->Bacterial_Membrane Electrostatic Interaction Eukaryotic_Membrane Eukaryotic Cell Membrane (Zwitterionic Surface) Peptide_Dap->Eukaryotic_Membrane Weaker Interaction Membrane_Disruption Membrane Disruption/ Pore Formation Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Reduced_Interaction Reduced Interaction/ Toxicity Eukaryotic_Membrane->Reduced_Interaction

Caption: Proposed mechanism of Dap-containing AMPs.

References

Safety Operating Guide

Proper Disposal of Boc-Dap-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of Boc-Dap-OH ((S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid), a commonly used protected amino acid in peptide synthesis.

While specific safety data sheets (SDS) for this compound may lack detailed disposal instructions, a precautionary approach is warranted due to conflicting information regarding its environmental hazards. Some suppliers indicate that the compound may be very toxic to aquatic life with long-lasting effects.[1] Therefore, the following procedures are designed to minimize environmental release and ensure compliance with general laboratory chemical waste regulations.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the fundamental properties and handling requirements for this compound.

PropertyValueSource
Molecular Formula C8H16N2O4[2][3]
Molecular Weight 204.22 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point 210 °C (decomposes)[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

1. Unused or Expired this compound (Solid):

  • Segregation: Keep this compound in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, clean, and compatible container suitable for solid chemical waste.

  • Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name ("this compound" or "(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid"), and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and plasticware that are contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for chemical waste.

  • Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The solvent rinsate must be collected and disposed of as hazardous liquid waste.

3. Liquid Waste Containing this compound:

  • Collection: Collect all liquid waste containing this compound, including reaction mixtures and rinsing solvents, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Compatibility: Ensure the waste container is compatible with the solvents used.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components and their approximate concentrations.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Boc_Dap_OH_Disposal_Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_contaminated cluster_end start This compound Waste waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste Unused/Expired This compound waste_type->solid_waste Solid liquid_waste Solutions containing This compound waste_type->liquid_waste Liquid contaminated_material Gloves, Labware, Glassware waste_type->contaminated_material Contaminated collect_solid Collect in a labeled hazardous waste container. solid_waste->collect_solid final_disposal Arrange for collection by EHS or a licensed contractor. collect_solid->final_disposal collect_liquid Collect in a labeled hazardous liquid waste container. liquid_waste->collect_liquid collect_liquid->final_disposal segregate_contaminated Segregate based on material type (solid, sharp, glassware). contaminated_material->segregate_contaminated solid_contaminated Collect solid contaminated materials in a labeled bag. segregate_contaminated->solid_contaminated Solid sharps_contaminated Dispose of sharps in a designated sharps container. segregate_contaminated->sharps_contaminated Sharp glassware_contaminated Triple rinse glassware and collect rinsate as liquid waste. segregate_contaminated->glassware_contaminated Glassware solid_contaminated->final_disposal sharps_contaminated->final_disposal glassware_contaminated->collect_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Boc-Dap-OH, a key reagent in peptide synthesis. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure safe laboratory operations and minimize risk.

Essential Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, a combustible solid, include potential skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE protocols is mandatory to mitigate these risks.

EquipmentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or holes before each use.[1]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of splashes, such as dissolving the compound, chemical safety goggles and a face shield must be worn in conjunction.[3][4]
Body Protection A standard laboratory coat is required to protect against skin contact.[1][5]
Respiratory Protection A NIOSH-approved N95 dust mask is required when handling the solid powder outside of a certified chemical fume hood or if dust generation is likely.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is 2-8°C in an inert atmosphere.

  • Ensure the container is tightly closed when not in use.

Handling and Use

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. [1]

Weighing the Solid:

  • Don all required PPE as detailed in the table above.

  • Place a weigh boat on a calibrated analytical balance within the fume hood.

  • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

  • Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as chemical waste.

  • Securely close the stock container immediately after use.

Dissolving the Solid:

  • In the fume hood, add the weighed this compound to the appropriate solvent in a suitable flask.

  • Use a magnetic stirrer or gentle swirling to facilitate dissolution.

  • If heating is required, use a controlled heating mantle and monitor the process closely.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical.

Small Spills (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[1]

  • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste disposal.[1]

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional safety office immediately.

  • Prevent entry into the affected area.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Place unused this compound and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste pickup.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste stream.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visual Workflow and Emergency Response Diagrams

To further clarify the procedural steps, the following diagrams illustrate the standard operational workflow and the emergency response for a chemical spill.

handle_boc_dap_oh cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill_response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large alert Alert Others small_spill->alert evacuate Evacuate Area large_spill->evacuate don_ppe Don PPE alert->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose notify Notify Supervisor/Safety Office evacuate->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Dap-OH
Reactant of Route 2
Reactant of Route 2
Boc-Dap-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。